molecular formula BaH2O3S2 B1580492 Barium thiosulfate CAS No. 35112-53-9

Barium thiosulfate

Cat. No.: B1580492
CAS No.: 35112-53-9
M. Wt: 251.5 g/mol
InChI Key: XCZBFCHJJROFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium thiosulfate is a useful research compound. Its molecular formula is BaH2O3S2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

35112-53-9

Molecular Formula

BaH2O3S2

Molecular Weight

251.5 g/mol

IUPAC Name

barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

XCZBFCHJJROFFY-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=S)[O-].[Ba+2]

Canonical SMILES

OS(=O)(=S)O.[Ba]

Other CAS No.

35112-53-9

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Barium Thiosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35112-53-9

This technical guide provides an in-depth overview of barium thiosulfate (B1220275), a compound with diverse applications in research and potential, though less explored, avenues in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores the biological significance of its constituent ions, offering insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Barium thiosulfate (BaS₂O₃) is an inorganic salt that primarily exists as a white crystalline monohydrate (BaS₂O₃·H₂O).[1] It is characterized by its low solubility in water and insolubility in ethanol (B145695).[1] The compound is known to be toxic, a characteristic of soluble barium compounds.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 35112-53-9[3][4]
Molecular Formula BaS₂O₃[3]
Molecular Weight 249.46 g/mol [3][]
Appearance White crystalline powder[1]
Solubility in Water 0.25 g / 100 mL at 15°C[1]
Decomposition Temperature Decomposes at approximately 228°C to form barium sulfate (B86663), sulfur, and sulfur dioxide. Loses water of hydration at 110°C.[1]
Density 3.45 g/cm³[6]

Experimental Protocols

Synthesis of this compound Monohydrate

A common and straightforward method for the laboratory synthesis of this compound monohydrate is through a precipitation reaction involving a soluble barium salt and a soluble thiosulfate salt.[7]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Beakers

  • Stirring rod or magnetic stirrer

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Prepare a solution of barium chloride by dissolving 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.[8]

  • In a separate beaker, prepare a solution of sodium thiosulfate by dissolving 35.5 g of sodium thiosulfate pentahydrate in it.[8]

  • Slowly add the sodium thiosulfate solution to the barium chloride solution while continuously stirring. A white precipitate of this compound monohydrate will form immediately.[8]

  • Continue stirring the mixture for a few minutes to ensure the reaction goes to completion.[8]

  • Set up the suction filtration apparatus.

  • Filter the precipitate under suction and wash it three times with 20 mL portions of ice-cold water to remove soluble impurities like sodium chloride.[8]

  • Finally, wash the precipitate with a similar portion of 95% ethanol to aid in drying.[8]

  • Dry the collected this compound monohydrate in air. The expected yield is approximately 95%.[8]

Purity Assessment

The purity of the synthesized this compound can be assessed using several analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the compound.[7]

  • Thermogravimetric Analysis (TGA): To determine the water of hydration content and the decomposition temperature.[7]

  • Iodometric Titration: This classical chemical method can be used to quantify the thiosulfate content, thereby assessing the purity.[7]

Biological Significance and Potential Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways, its constituent ions, barium (Ba²⁺) and thiosulfate (S₂O₃²⁻), have distinct and important biological roles. Understanding these individual contributions is crucial for assessing the compound's potential biological effects and therapeutic applications.

The Role of the Thiosulfate Anion

The thiosulfate anion is a key player in sulfur metabolism and cellular redox homeostasis, primarily through the action of the mitochondrial enzyme thiosulfate sulfurtransferase (TST), also known as rhodanese.[9][10] TST catalyzes the transfer of a sulfur atom from thiosulfate to various acceptors, influencing several critical cellular processes.[11]

Thiosulfate_Metabolism Thiosulfate Thiosulfate (S₂O₃²⁻) TST Thiosulfate Sulfurtransferase (TST) Thiosulfate->TST Thiocyanate Thiocyanate (SCN⁻) TST->Thiocyanate Detoxification H2S Hydrogen Sulfide (H₂S) TST->H2S Sulfur Mobilization Cyanide Cyanide (CN⁻) Cyanide->TST GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Redox_Balance Redox Balance & Antioxidant Defense H2S->Redox_Balance Mitochondrial_Function Mitochondrial Function H2S->Mitochondrial_Function Redox_Balance->GSH

Dysregulation of TST has been linked to various pathologies, including metabolic disorders, neurological diseases, and cardiovascular conditions, highlighting its potential as a therapeutic target.[11] Sodium thiosulfate is an FDA-approved drug that has demonstrated antioxidant and anti-inflammatory effects in preclinical models.[11]

The Role of the Barium Cation

The barium cation (Ba²⁺) is known to interact with and block various types of potassium (K⁺) channels, and it can also permeate and interact with calcium (Ca²⁺) channels.[12][13][14] These interactions can have significant effects on excitable cells like neurons and muscle cells.

Barium_Ion_Channel_Interaction Barium Barium Ion (Ba²⁺) K_Channel Potassium (K⁺) Channels Barium->K_Channel Blockade Ca_Channel Calcium (Ca²⁺) Channels Barium->Ca_Channel Permeation & Modulation Membrane_Potential Membrane Potential K_Channel->Membrane_Potential Repolarization Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Muscle_Contraction Muscle Contraction Ca_Channel->Muscle_Contraction Membrane_Potential->Neurotransmitter_Release Membrane_Potential->Muscle_Contraction

The ability of barium to substitute for calcium in some cellular processes, such as triggering neurotransmitter release, but not others, makes it a useful tool for dissecting calcium-dependent signaling pathways in research.[15]

Applications in Research and Drug Development

Current Research Applications

This compound has established applications in several areas of scientific research:

  • Analytical Chemistry: Used as a precipitating agent for the determination of sulfate and certain heavy metals.

  • Radiochemistry: Employed in the separation of radioactive isotopes, particularly barium and radium.

Potential in Drug Development

While direct applications of this compound in drug development are not well-documented, its properties and those of its constituent ions suggest potential areas for exploration:

  • Contrast Agents: Barium sulfate is a well-known X-ray contrast agent.[16] this compound's insolubility and high barium content could make it a candidate for similar applications, potentially with different pharmacokinetic properties. Research into barium-based contrast agents for micro-CT imaging is ongoing.[17][18]

  • Drug Delivery: The development of barium sulfate nanoparticles for drug delivery is an active area of research.[19] The thiosulfate moiety could potentially be functionalized to attach therapeutic molecules, creating a theranostic agent.

  • Modulation of Ion Channels: Given the well-established effects of barium ions on potassium and calcium channels, this compound could serve as a starting point for developing novel ion channel modulators. However, its toxicity would need to be carefully managed, likely through formulation strategies that control the release of barium ions.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled.[4] As with all soluble barium compounds, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[2] In case of contact with skin, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a compound with well-defined chemical and physical properties and established synthesis protocols. While its current applications are primarily in analytical and radiochemistry, a deeper understanding of the distinct biological roles of the barium and thiosulfate ions opens up intriguing possibilities for its use in biomedical research and drug development. Further investigation into its biocompatibility, formulation into nanoparticles, and targeted delivery could unlock its potential as a contrast agent, a component of drug delivery systems, or a tool for studying ion channel function. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Barium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core chemical properties of barium thiosulfate (B1220275), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physical and chemical characteristics, synthesis protocols, and key reactions, presenting quantitative data in accessible tables and illustrating processes with clear diagrams.

Core Chemical and Physical Properties

Barium thiosulfate, with the chemical formula BaS₂O₃, is an inorganic compound that typically exists as a white crystalline powder.[1] It is most commonly found in its monohydrate form, BaS₂O₃·H₂O.[1] The compound is known for its low solubility in water and is insoluble in ethanol.[1][2] Due to the presence of barium, it is classified as a toxic substance and requires careful handling.[2][3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Chemical Formula BaS₂O₃[1]
Molecular Weight ~249.46 g/mol [1][3]
Appearance White crystalline powder[1][3]
Density ~3.45 g/cm³[3][4][5]
Solubility in Water ~0.25 g/100 mL at 15°C[1][2][3]
0.21 g/100 g at 18.5°C[6]
0.220 g/100g H₂O[7]
Solubility in Alcohol Insoluble[1][2]
Decomposition Temp. Loses water of hydration at 110°C[1][2]
Decomposes at ~220-228°C[1][2][6]
Crystal Structure Orthorhombic (for monohydrate)[3]
Space Group Pnma (for monohydrate)[3]

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound is through a precipitation reaction in an aqueous solution.[3][8] This process leverages the compound's low solubility to drive the reaction to completion.

A standard laboratory procedure for the synthesis of this compound monohydrate involves the reaction of barium chloride with sodium thiosulfate.[3][9][10]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

Procedure:

  • Prepare a solution of barium chloride by dissolving 35 g of barium chloride dihydrate in 100 mL of distilled water.[11]

  • In a separate container, prepare a solution of sodium thiosulfate.

  • Add 35.5 g of solid sodium thiosulfate pentahydrate to the barium chloride solution.[11]

  • Stir the mixture continuously until all the sodium thiosulfate has dissolved. The formation of a white crystalline precipitate of this compound monohydrate will be observed.[3][8]

  • Collect the precipitate by filtration.

  • Wash the collected precipitate with chilled water to remove soluble impurities, primarily sodium chloride.[2]

  • Dry the purified this compound in air at a temperature of 40°C.[2]

Alternative precursors for the barium salt can include barium hydroxide (B78521) or barium nitrate, which may be selected to optimize for specific characteristics such as purity or reaction rate.[3]

G General Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Product Isolation and Purification BaCl2_sol Aqueous Barium Chloride Solution Mixing Mixing and Stirring BaCl2_sol->Mixing Add Na2S2O3_sol Aqueous Sodium Thiosulfate Solution Na2S2O3_sol->Mixing Add Filtration Filtration Mixing->Filtration Precipitate forms Washing Washing with Chilled Water Filtration->Washing Collect precipitate Drying Drying at 40°C Washing->Drying Remove soluble impurities Product This compound Monohydrate (BaS₂O₃·H₂O) Drying->Product

Workflow for the synthesis of this compound.

Chemical Reactions and Decomposition

This compound participates in several key chemical reactions, including oxidation, reduction, and decomposition upon heating.

When heated, this compound monohydrate first loses its water of hydration at approximately 110°C.[1][2] Upon further heating to around 220-228°C, the anhydrous compound decomposes to yield barium sulfate (B86663) (BaSO₄), elemental sulfur (S), and sulfur dioxide (SO₂).[1][2]

  • Oxidation: this compound can be oxidized by strong oxidizing agents, such as hydrogen peroxide or chlorine. This reaction produces barium sulfate and sulfur dioxide.[3][8]

  • Reduction: Under reducing conditions, for example by heating with a carbon source like coke at high temperatures (e.g., 1000°C), this compound can be reduced to barium sulfide (B99878) (BaS).[3][12]

This compound reacts with strong acids, such as hydrochloric acid (HCl), to form the corresponding barium salt (e.g., barium chloride) and unstable thiosulfuric acid (H₂S₂O₃).[3][13] The thiosulfuric acid readily decomposes in the aqueous solution.

G Key Reactions of this compound cluster_thermal Thermal Decomposition cluster_redox Redox Reactions cluster_acid Reaction with Acid BaS2O3 This compound (BaS₂O₃) Heat Heating (~220-228°C) BaS2O3->Heat Oxidizing_Agent Strong Oxidizing Agent (e.g., H₂O₂) BaS2O3->Oxidizing_Agent reacts with Reducing_Agent Reducing Agent (e.g., Carbon) BaS2O3->Reducing_Agent reacts with Strong_Acid Strong Acid (e.g., HCl) BaS2O3->Strong_Acid reacts with BaSO4 Barium Sulfate (BaSO₄) Heat->BaSO4 yields S Sulfur (S) Heat->S yields SO2 Sulfur Dioxide (SO₂) Heat->SO2 yields BaSO4_ox Barium Sulfate (BaSO₄) Oxidizing_Agent->BaSO4_ox produces BaS Barium Sulfide (BaS) Reducing_Agent->BaS produces BaCl2 Barium Chloride (BaCl₂) Strong_Acid->BaCl2 produces H2S2O3 Thiosulfuric Acid (H₂S₂O₃) Strong_Acid->H2S2O3 produces

Decomposition and primary reactions of this compound.

Safety and Handling

This compound is harmful if swallowed or inhaled.[2][14][15] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling the powder to avoid ingestion and inhalation.[15][16] It should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[15] As with all barium compounds, it should be handled with care due to its toxicity.

References

In-Depth Technical Guide on the Thermal Decomposition of Barium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium thiosulfate (B1220275), with a focus on its decomposition temperature, pathways, and the analytical techniques used for its characterization. This information is critical for professionals in research and development who require a thorough understanding of the thermal stability and degradation profile of this compound.

Executive Summary

Barium thiosulfate (BaS₂O₃), particularly in its monohydrate form (BaS₂O₃·H₂O), is an inorganic compound with applications in various fields. Its thermal stability is a key parameter influencing its storage, handling, and use in formulations. This guide details the thermal decomposition process of this compound, which primarily occurs in two distinct stages: dehydration followed by the decomposition of the anhydrous salt. The decomposition temperature and the resulting products are crucial for understanding its chemical behavior under thermal stress.

Thermal Decomposition Profile

The thermal decomposition of this compound monohydrate is a multi-step process. The initial stage involves the loss of the water of hydration, followed by the decomposition of the anhydrous this compound at a higher temperature.

Dehydration

This compound monohydrate loses its water of hydration at approximately 110°C.[1][2] This endothermic process results in the formation of anhydrous this compound.

Decomposition of Anhydrous this compound

Upon further heating, the anhydrous this compound decomposes. The decomposition temperature is consistently reported to be in the range of 220°C to 228°C.[1][2]

Quantitative Decomposition Data

The following table summarizes the key temperature-related events in the thermal decomposition of this compound monohydrate.

Thermal EventTemperature Range (°C)Compound State
Dehydration~110BaS₂O₃·H₂O → BaS₂O₃ + H₂O
Decomposition220 - 228BaS₂O₃ → Decomposition Products

Decomposition Pathways

There are two primary pathways reported for the thermal decomposition of anhydrous this compound. The reaction conditions, such as atmosphere and heating rate, can influence which pathway is favored.

Pathway 1: Decomposition to Barium Sulfate (B86663), Sulfur, and Sulfur Dioxide

One proposed decomposition route results in the formation of barium sulfate (BaSO₄), elemental sulfur (S), and sulfur dioxide (SO₂).[1][2]

Pathway 2: Decomposition to Barium Sulfite (B76179) and Sulfur

An alternative pathway suggests that this compound decomposes to form barium sulfite (BaSO₃) and elemental sulfur (S).

The following diagram illustrates the logical flow of the decomposition process, including the two potential pathways for the anhydrous salt.

DecompositionPathway BaS2O3_H2O This compound Monohydrate (BaS₂O₃·H₂O) BaS2O3 Anhydrous Barium Thiosulfate (BaS₂O₃) BaS2O3_H2O->BaS2O3 ~110°C (Dehydration) H2O Water (H₂O) BaS2O3_H2O->H2O ~110°C Decomp_Products1 Barium Sulfate (BaSO₄) + Sulfur (S) + Sulfur Dioxide (SO₂) BaS2O3->Decomp_Products1 220-228°C (Pathway 1) Decomp_Products2 Barium Sulfite (BaSO₃) + Sulfur (S) BaS2O3->Decomp_Products2 220-228°C (Pathway 2)

Decomposition pathway of this compound monohydrate.

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition profile of this compound monohydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Experimental Parameters:

  • Sample Preparation: A small amount of this compound monohydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

  • Temperature Range: The sample is heated from ambient temperature to a temperature above the final decomposition, for instance, up to 500°C.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of mass loss events. The DSC curve (heat flow vs. temperature) is used to identify endothermic and exothermic transitions corresponding to the mass loss events.

The following diagram outlines the general workflow for the thermal analysis of this compound.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis (TGA/DSC) cluster_data Data Interpretation cluster_output Results weigh Weigh 5-10 mg of BaS₂O₃·H₂O load Load into Alumina/Platinum Crucible weigh->load setup Set Parameters: - Inert Atmosphere (N₂) - Heating Rate: 10°C/min - Temp Range: RT - 500°C load->setup run Run TGA/DSC Analysis setup->run analyze_tga Analyze TGA Curve: - Identify Dehydration & Decomposition Temps - Quantify Mass Loss run->analyze_tga analyze_dsc Analyze DSC Curve: - Identify Endothermic/Exothermic Peaks run->analyze_dsc correlate Correlate TGA and DSC Data analyze_tga->correlate analyze_dsc->correlate output Decomposition Profile: - Temperatures - Mass Changes - Thermal Events correlate->output

Workflow for TGA/DSC analysis of this compound.

Conclusion

The thermal decomposition of this compound monohydrate is a well-defined process characterized by an initial dehydration step around 110°C, followed by the decomposition of the anhydrous salt between 220°C and 228°C. The decomposition can proceed through at least two different pathways, yielding either barium sulfate, sulfur, and sulfur dioxide, or barium sulfite and sulfur. A thorough understanding of these thermal properties, obtained through techniques like TGA and DSC, is essential for the effective application and handling of this compound in research and industrial settings. Further studies utilizing techniques such as TGA coupled with mass spectrometry (TGA-MS) could provide more definitive insights into the gaseous products and the predominant decomposition pathway under specific conditions.

References

A Comprehensive Technical Guide to Barium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium thiosulfate (B1220275), with a focus on its molecular weight, physicochemical properties, synthesis, and analysis. The information is intended for researchers, scientists, and professionals in drug development who may utilize barium compounds or thiosulfate chemistry in their work.

Molecular Weight and Composition

The molecular weight of barium thiosulfate is dependent on its hydration state. The two most common forms are the anhydrous salt (BaS₂O₃) and the monohydrate (BaS₂O₃·H₂O).

Calculation of Molecular Weight

The molecular weight is calculated using the standard atomic weights of its constituent elements.

  • Barium (Ba): 137.327 g/mol

  • Sulfur (S): 32.065 g/mol

  • Oxygen (O): 15.999 g/mol

  • Hydrogen (H): 1.008 g/mol

Anhydrous this compound (BaS₂O₃):

Molecular Weight = (1 × Atomic Weight of Ba) + (2 × Atomic Weight of S) + (3 × Atomic Weight of O) Molecular Weight = (137.327) + (2 × 32.065) + (3 × 15.999) Molecular Weight = 137.327 + 64.130 + 47.997 Molecular Weight = 249.454 g/mol

This calculated value aligns with commercially available data, often cited as 249.46 g/mol or 249.5 g/mol .[1][2]

This compound Monohydrate (BaS₂O₃·H₂O):

Molecular Weight = Molecular Weight of BaS₂O₃ + Molecular Weight of H₂O Molecular Weight = 249.454 + (2 × 1.008) + (1 × 15.999) Molecular Weight = 249.454 + 2.016 + 15.999 Molecular Weight = 267.469 g/mol

The NIST WebBook lists the molecular weight for the monohydrate form as 267.470 g/mol .

Elemental Composition

The elemental composition of both the anhydrous and monohydrate forms of this compound is summarized in the table below.

PropertyAnhydrous this compound (BaS₂O₃)This compound Monohydrate (BaS₂O₃·H₂O)
Molecular Formula BaS₂O₃BaS₂O₃·H₂O
Molecular Weight 249.454 g/mol 267.469 g/mol
Barium (Ba) % 55.05%51.34%
Sulfur (S) % 25.71%23.99%
Oxygen (O) % 19.24%23.92%
Water (H₂O) % N/A6.74%

Physicochemical and Structural Properties

This compound is a white, crystalline solid that is sparingly soluble in water and practically insoluble in ethanol.[1][3] Key properties are detailed in the tables below.

Physical and Chemical Properties
PropertyValue
CAS Number 35112-53-9
Appearance White crystalline powder
Solubility in Water 0.21 g/100 g at 18.5°C
Decomposition Temp. ~220°C (decomposes into barium sulfate, sulfur, and sulfur dioxide)
Hydrate Water Loss The monohydrate loses its water of hydration at 110°C.[3]
Crystallographic Data for this compound Monohydrate

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction.[4][5] It crystallizes in an orthorhombic system.

ParameterValue
Crystal System Orthorhombic
Space Group Pbcn (No. 60)[3][4]
Unit Cell Dimensions a = 20.062 Å[4]
b = 7.192 Å[4]
c = 7.386 Å[4]
Formula Units (Z) 8

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantitative analysis of this compound.

Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound monohydrate via a precipitation reaction.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare a solution of barium chloride by dissolving 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.

  • In a separate beaker, add 35.5 g of solid sodium thiosulfate pentahydrate to the barium chloride solution.

  • Stir the mixture using a magnetic stirrer until all the sodium thiosulfate has dissolved. A white precipitate of this compound monohydrate will form.

  • Filter the precipitate by suction using a Buchner funnel and filter paper.

  • Wash the collected precipitate with three 20 mL portions of ice-cold distilled water.

  • Subsequently, wash the precipitate with a 20 mL portion of 95% ethanol.

  • Dry the resulting this compound monohydrate in air. The expected yield is approximately 95%.

Quantitative Analysis by Iodometric Titration

This protocol outlines a method for determining the purity of a this compound sample through iodometric titration. The thiosulfate anion reacts stoichiometrically with iodine.

Materials:

  • This compound sample

  • Standardized iodine (I₂) solution (e.g., 0.1 N)

  • Starch indicator solution (1%)

  • Deionized water

  • Burette, pipettes, and Erlenmeyer flasks

  • Analytical balance

Procedure:

  • Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water in an Erlenmeyer flask. Note that due to its low solubility, a suspension may be titrated, or a suitable solvent system may be required.

  • Fill a burette with the standardized iodine solution and record the initial volume.

  • Slowly titrate the this compound solution/suspension with the iodine solution while constantly swirling the flask. The solution will turn yellow as iodine is added.

  • As the endpoint approaches (the yellow color becomes faint), add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise until the blue-black color disappears, indicating that all the thiosulfate has reacted.

  • Record the final volume of the iodine solution used.

  • Calculate the amount of thiosulfate in the sample using the stoichiometry of the reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and subsequent analysis of this compound monohydrate.

experimental_workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage reagents Reactants: Barium Chloride Dihydrate Sodium Thiosulfate Pentahydrate dissolution Dissolution in Water reagents->dissolution precipitation Precipitation Reaction dissolution->precipitation filtration Suction Filtration precipitation->filtration washing Washing with Water & Ethanol filtration->washing drying Air Drying washing->drying product Final Product: This compound Monohydrate drying->product sampling Sample Preparation product->sampling titration Iodometric Titration with Standardized Iodine sampling->titration endpoint Endpoint Detection (Starch Indicator) titration->endpoint calculation Purity Calculation endpoint->calculation

Caption: Synthesis and Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Barium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of barium thiosulfate (B1220275) (BaS₂O₃). It is intended to serve as a technical resource, consolidating key data and methodologies relevant to the study and application of this inorganic compound.

Core Physical and Chemical Properties

Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃.[1][2][3][4] It typically presents as a white, crystalline powder or colorless solid.[5][6][7][8] The compound is of interest in various fields, including analytical chemistry and the manufacturing of explosives and luminous paints.[1][8][9] Under standard crystallization conditions from aqueous solutions, it predominantly exists as a monohydrate (BaS₂O₃·H₂O).[1][9]

The fundamental physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and values may represent the anhydrous or, more commonly, the monohydrate form as noted.

PropertyValueNotesCitations
Molecular Formula BaS₂O₃Anhydrous[2][4][10]
Molecular Weight ~249.46 g/mol Anhydrous[1][4][5][10][11][12]
~267.47 g/mol Monohydrate (BaS₂O₃·H₂O)[13]
Appearance White crystalline powder[5][6][8][9][14]
Density 3.45 g/cm³[5][14][15]
3.5 g/cm³Monohydrate at 18°C[7]
Melting Point DecomposesSee Section 3 for details
Decomposition Temp. ~220-228°CAnhydrous decomposes ~220°C; Monohydrate ~228°C[5][8][16]
Solubility in Water Very slightly soluble[9][10][14]
0.25 g / 100 mLat 15°C[1][8][9]
0.21 g / 100 gat 18.5°C[16]
Solubility in Other Solvents Insoluble in ethanol[5][8][9][15]
Solubility Product (Ksp) pKsp: 4.79[5][15]

Crystal Structure

The structural arrangement of atoms in solid-state this compound has been elucidated primarily through crystallographic investigations of its monohydrate form, BaS₂O₃·H₂O.

  • Crystal System : Orthorhombic[1]

  • Space Group : Pnma[1]

Single-crystal X-ray diffraction (SC-XRD) analysis has been the definitive technique for determining this three-dimensional structure.[1][17] The Pnma space group indicates a specific set of symmetry operations that define the arrangement of the barium ions, thiosulfate ions, and water molecules within the crystal lattice.

Thermal Stability and Decomposition

This compound is thermally unstable and decomposes upon heating. The monohydrate first undergoes dehydration before the decomposition of the anhydrous salt.

  • Dehydration : The water of hydration is lost at approximately 110°C.[8][9]

  • Decomposition : The anhydrous form decomposes at around 220-228°C.[5][8][9] The decomposition reaction yields barium sulfate (B86663) (BaSO₄), elemental sulfur (S), and sulfur dioxide (SO₂).[8][9]

Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for mapping these thermal events as a function of temperature.[17]

Experimental Methodologies

This section details the protocols for the synthesis and characterization of this compound.

The most common laboratory synthesis relies on a precipitation (or metathesis) reaction driven by the low solubility of this compound monohydrate.[1][17]

  • Reactant Preparation : Prepare separate aqueous solutions of a soluble barium salt and a soluble thiosulfate salt. A typical procedure involves dissolving 35 g of barium chloride dihydrate (BaCl₂·2H₂O) in 100 mL of distilled water.[18]

  • Precipitation : To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[18] Stir the mixture continuously until the sodium thiosulfate has completely dissolved. The formation of a white, crystalline precipitate of this compound monohydrate will occur.[1][17][18]

  • Isolation : Filter the precipitate from the solution using suction filtration.[18]

  • Washing : To remove soluble impurities, wash the collected solid (filter cake) with several portions of ice-cold water, followed by a similar wash with 95% ethanol.[18]

  • Drying : Dry the final product in air at a low temperature (e.g., 40°C) to prevent premature decomposition.[8][9] The yield for this method is typically high, around 95%.[18]

  • Single-Crystal X-ray Diffraction (SC-XRD) : To determine the precise crystal structure, a suitable single crystal of BaS₂O₃·H₂O is grown and mounted on a goniometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and atomic positions within the crystal lattice.[17]

  • Thermal Analysis (TGA/DSC) : To investigate thermal stability, a small, precisely weighed sample of this compound monohydrate is placed in a crucible within a thermogravimetric analyzer or differential scanning calorimeter. The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen). TGA measures the change in mass as a function of temperature, revealing the dehydration and decomposition steps. DSC measures the heat flow into or out of the sample relative to a reference, identifying the temperatures of endothermic (e.g., dehydration, decomposition) or exothermic events.[17]

Visualization of Property Relationships

The following diagram illustrates the logical connections between the fundamental and derived physical properties of this compound.

BariumThiosulfateProperties Compound This compound Identity Core Identity Compound->Identity Properties Physical Properties Compound->Properties Formula Formula: BaS₂O₃ Identity->Formula MolarMass Molar Mass: ~249.46 g/mol Identity->MolarMass Macroscopic Macroscopic Properties->Macroscopic Microscopic Microscopic Properties->Microscopic Behavioral Behavioral Properties->Behavioral Appearance Appearance: White Crystalline Powder Macroscopic->Appearance Density Density: ~3.45 g/cm³ Macroscopic->Density CrystalStructure Crystal Structure (Monohydrate): Orthorhombic, Pnma Microscopic->CrystalStructure Solubility Solubility (H₂O, 15°C): ~0.25 g/100 mL Behavioral->Solubility Thermal Thermal Stability: Decomposes at ~220°C Behavioral->Thermal

Physical property relationships of this compound.

References

Barium thiosulfate synthesis reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Barium Thiosulfate (B1220275)

This guide provides a comprehensive overview of the synthesis of barium thiosulfate (BaS₂O₃), intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the primary synthesis reaction, detailed experimental protocols, and key quantitative data.

Core Synthesis Reaction

The most prevalent and straightforward method for synthesizing this compound is through a direct precipitation or metathesis (ion exchange) reaction in an aqueous solution.[1] This method leverages the low solubility of this compound to drive the reaction to completion.

The primary reaction involves combining a solution of a soluble barium salt, typically barium chloride (BaCl₂), with a solution of a soluble thiosulfate salt, such as sodium thiosulfate (Na₂S₂O₃).[2][3] This results in the formation of a white crystalline precipitate of this compound monohydrate (BaS₂O₃·H₂O).[1][4]

The balanced chemical equation for this reaction is: BaCl₂ (aq) + Na₂S₂O₃ (aq) → BaS₂O₃ (s)↓ + 2NaCl (aq) [3][5]

Alternative methods, though less common, include the reaction of thiosulfuric acid with barium hydroxide (B78521) and solid-state reactions.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaBaS₂O₃[7][8]
Molecular Weight249.46 g/mol [2][3][7]
AppearanceWhite crystalline powder[2][3]
Density3.45 g/cm³[9]
Water Solubility0.25 g / 100 mL (at 15 °C)[2][3][10]
0.21 g / 100 g (at 18.5 °C)[11]
Solubility in AlcoholInsoluble[3][7]
Decomposition Temp.Loses H₂O at 110 °C; Decomposes at ~220-228 °C[3][9]

Table 2: Example Laboratory Synthesis Parameters

ParameterValueSource(s)
Reactants
Barium Chloride Dihydrate (BaCl₂·2H₂O)35.0 g[4]
Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)35.5 g[4]
Solvent
Distilled Water100 mL (for BaCl₂)[4]
Process
Washing SolventsIce-cold water (3 x 20 mL), 95% alcohol[4]
Result
Product FormThis compound Monohydrate (BaS₂O₃·H₂O)[4]
Reported Yield95%[4]

Experimental Protocol: Precipitation Method

This section details a common laboratory procedure for the synthesis of this compound monohydrate via direct precipitation.[4]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Beakers

  • Stirring rod or magnetic stirrer

  • Suction filtration apparatus (e.g., Büchner funnel)

  • Filter paper

Procedure:

  • Prepare Reactant Solution: Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker. Stir until the salt is completely dissolved.

  • Initiate Reaction: To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

  • Precipitation: Stir the mixture continuously. As the sodium thiosulfate dissolves, a white precipitate of this compound monohydrate will form.[4]

  • Filtration: Separate the precipitate from the solution using suction filtration.

  • Washing: Wash the collected precipitate on the filter with three 20 mL portions of ice-cold distilled water to remove soluble impurities like sodium chloride.[4] Follow this with a wash using a similar quantity of 95% alcohol to help displace the water.[4]

  • Drying: Dry the final product in the air to obtain pure this compound monohydrate.[4] The reported yield for this procedure is approximately 95%.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the precipitation method for synthesizing this compound.

BariumThiosulfateSynthesis cluster_prep Reactant Preparation cluster_reaction Reaction & Precipitation cluster_purification Purification & Isolation A Dissolve BaCl₂·2H₂O in Distilled Water C Mix Reactants (Aqueous BaCl₂ + Solid Na₂S₂O₃) A->C B Weigh Na₂S₂O₃·5H₂O B->C D Stir to facilitate dissolution and precipitation C->D Initiates Reaction E Formation of BaS₂O₃·H₂O Precipitate D->E F Filter Mixture (Suction Filtration) E->F Slurry G Wash Precipitate (Ice-cold H₂O, then 95% Alcohol) F->G Solid Cake H Air Dry Product G->H I Final Product: This compound Monohydrate H->I

Caption: Workflow for this compound synthesis via precipitation.

References

Barium Thiosulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium thiosulfate (B1220275) (BaS₂O₃) is an inorganic compound notable for its limited solubility and specific chemical reactivity.[1] It primarily exists in its anhydrous form and as a monohydrate (BaS₂O₃·H₂O).[2][3] This technical guide provides an in-depth overview of barium thiosulfate, focusing on its chemical and physical properties, synthesis, reactivity, and applications relevant to scientific research.

Chemical and Physical Properties

This compound is a white, crystalline powder.[2][3] It is considered a toxic compound, and appropriate safety precautions should be taken during handling.[4][5]

Quantitative Data

The key quantitative properties of anhydrous this compound and its monohydrate are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaBaS₂O₃[6][7]
Molecular Weight249.46 g/mol [6][7]
AppearanceWhite crystalline powder[2][3]
CAS Number35112-53-9[6][7]

Table 2: Properties of this compound Monohydrate

PropertyValueReference
Molecular FormulaBaS₂O₃·H₂O[2]
Molecular Weight267.47 g/mol [8]
CAS Number7787-40-8
Density3.45 g/cm³[3]
Decomposition TemperatureDecomposes at 220 °C[3]

Table 3: Solubility of this compound Monohydrate in Water

Temperature (°C)Solubility ( g/100 mL)Reference
150.25[2][3]
200.21[1]

This compound is practically insoluble in ethanol (B145695), ether, acetone, carbon tetrachloride, and carbon disulfide.[9]

Synthesis of this compound Monohydrate

The most common laboratory synthesis of this compound monohydrate is through a precipitation reaction involving a soluble barium salt and a soluble thiosulfate salt.[10]

Experimental Protocol: Synthesis via Precipitation

This protocol describes the synthesis of this compound monohydrate from barium chloride dihydrate and sodium thiosulfate pentahydrate.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker with stirring.

    • In a separate beaker, dissolve 35.5 g of sodium thiosulfate pentahydrate in a minimal amount of distilled water.

  • Precipitation:

    • Slowly add the sodium thiosulfate solution to the barium chloride solution while continuously stirring.

    • A white precipitate of this compound monohydrate will form immediately.

    • Continue stirring the mixture for a short period to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by suction filtration using a Büchner funnel and filter paper.

    • Wash the precipitate with three 20 mL portions of ice-cold distilled water to remove soluble impurities such as sodium chloride.

    • Follow with a wash using a similar quantity of 95% ethanol to aid in drying.

  • Drying:

    • Dry the purified this compound monohydrate in air. The typical yield is around 95%.

Safety Precautions:

  • Barium compounds are toxic if ingested or inhaled.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle barium chloride and the resulting this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

  • Dispose of all waste containing barium in accordance with local regulations for hazardous waste.[5]

Synthesis Workflow Diagram

Synthesis_Workflow BaCl2 Barium Chloride Dihydrate Solution Mixing Mixing and Stirring BaCl2->Mixing Na2S2O3 Sodium Thiosulfate Pentahydrate Solution Na2S2O3->Mixing Precipitation Precipitation of BaS2O3·H2O Mixing->Precipitation Filtration Suction Filtration Precipitation->Filtration Washing_H2O Wash with ice-cold H2O Filtration->Washing_H2O Washing_EtOH Wash with 95% Ethanol Washing_H2O->Washing_EtOH Drying Air Drying Washing_EtOH->Drying Product This compound Monohydrate Drying->Product Decomposition_Pathway BaS2O3_H2O BaS2O3·H2O(s) BaS2O3 BaS2O3(s) BaS2O3_H2O->BaS2O3 110 °C Decomposition_Products BaSO4(s) + S(s) + SO2(g) BaS2O3->Decomposition_Products 228 °C

References

Methodological & Application

Barium Thiosulfate Crystal Growth: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of barium thiosulfate (B1220275) (BaS₂O₃) crystals, a compound of interest in various chemical and pharmaceutical applications. The following sections offer guidance on two primary crystal growth methods: direct precipitation and gel diffusion. These protocols are designed for researchers, scientists, and drug development professionals to achieve controlled and reproducible crystal growth.

Introduction

Barium thiosulfate is an inorganic salt that typically crystallizes as a monohydrate (BaS₂O₃·H₂O). The controlled growth of high-quality this compound crystals is crucial for various research and development applications, including in the manufacturing of specialized materials. This document outlines two effective methods for this compound crystal growth, detailing the necessary reagents, equipment, and procedures to control crystal morphology and size.

Crystal Growth by Direct Precipitation

Direct precipitation is a widely used method for the synthesis of this compound monohydrate due to its simplicity and rapid results. This method involves the reaction of aqueous solutions of a soluble barium salt and a soluble thiosulfate salt, leading to the precipitation of the sparingly soluble this compound.

Experimental Protocol

A standard protocol for the direct precipitation of this compound monohydrate is as follows:

  • Reagent Preparation:

    • Prepare a solution of barium chloride dihydrate (BaCl₂·2H₂O) in deionized water.

    • Prepare a solution of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in deionized water.

  • Precipitation:

    • To a solution of 35 g of barium chloride dihydrate in 100 ml of distilled water, add 35.5 g of solid sodium thiosulfate pentahydrate.[1]

    • Stir the mixture continuously until the sodium thiosulfate is completely dissolved. The formation of a white precipitate of this compound monohydrate will be observed.

  • Isolation and Purification:

    • Filter the precipitate by suction filtration.

    • Wash the collected crystals with three 20 ml portions of ice-cold water to remove soluble impurities.

    • Subsequently, wash the crystals with a similar volume of 95% ethanol.

    • Dry the purified this compound crystals in air. This process typically yields around 95% of the theoretical maximum.[1]

Influence of Reaction Parameters

The characteristics of the resulting this compound crystals can be influenced by several factors:

  • Concentration of Reactants: The concentration of the barium and thiosulfate ions in the solution affects the rate of nucleation and crystal growth. Higher concentrations can lead to faster precipitation and potentially smaller, less uniform crystals.

  • Temperature: Temperature influences the solubility of this compound and the kinetics of the reaction. While specific studies on this compound are limited, in related systems like barium sulfate (B86663), temperature can significantly affect crystal morphology.

  • pH of the Solution: The pH of the reaction medium can impact the stability of the thiosulfate ion and the surface charge of the forming crystals, thereby influencing their growth and aggregation. For instance, in barium sulfate precipitation, pH variations are known to alter crystal morphology and size.[2][3]

Quantitative Data

The following table summarizes the solubility of this compound in water at various temperatures, a critical parameter for controlling crystallization.

Temperature (°C)Solubility ( g/100 g H₂O)
18.50.21

Data sourced from various chemical handbooks.

Crystal Growth by Gel Diffusion

The gel diffusion method offers a way to grow larger and more well-defined crystals of sparingly soluble salts like this compound by controlling the rate of diffusion of the reactants. This technique minimizes convection and allows for slow, controlled crystal growth.

General Experimental Protocol (Adapted for this compound)

While a specific protocol for this compound is not widely documented, the following general procedure for growing crystals of sparingly soluble salts in a silica (B1680970) gel can be adapted:

  • Gel Preparation:

    • Prepare a solution of sodium metasilicate (B1246114) (Na₂SiO₃) in deionized water.

    • In a separate container, prepare a solution of one of the reactants, for example, a soluble thiosulfate salt like sodium thiosulfate.

    • Acidify the sodium metasilicate solution with an acid (e.g., acetic acid or hydrochloric acid) to a pH that allows for slow gelling. The reactant solution is incorporated into the gel medium before it sets.

    • Pour the mixture into a crystallization vessel (e.g., a U-tube or test tube) and allow it to set into a firm gel.

  • Crystal Growth:

    • Once the gel has set, carefully add a solution of the second reactant, a soluble barium salt such as barium chloride, on top of the gel.

    • The barium ions will slowly diffuse into the gel, reacting with the thiosulfate ions to form this compound crystals within the gel matrix over a period of days to weeks.

  • Isolation:

    • Once the crystals have grown to the desired size, they can be carefully extracted from the gel. The gel can be physically removed or dissolved using a suitable reagent that does not affect the crystals.

Factors Influencing Gel Growth
  • Gel Density and pH: The density and pH of the gel control the rate of diffusion of the reactants. A denser or lower pH gel will generally lead to a slower diffusion rate and potentially larger, more perfect crystals.

  • Concentration of Reactants: The concentration of the reactants in the gel and the overlying solution will determine the supersaturation level, which is a key driver for crystal nucleation and growth.

Characterization of this compound Crystals

The quality, structure, and morphology of the grown this compound crystals can be assessed using various analytical techniques:

  • X-Ray Diffraction (XRD): To confirm the crystalline phase and determine the crystal structure of the synthesized this compound monohydrate.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, size, and surface features of the crystals.

  • Thermogravimetric Analysis (TGA): To determine the water of hydration and the thermal stability of the crystals. This compound monohydrate is known to lose its water of hydration at around 110°C and decomposes at higher temperatures.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described crystal growth methods.

Direct_Precipitation_Workflow cluster_prep Reagent Preparation cluster_reaction Precipitation cluster_isolation Isolation & Purification cluster_product Final Product BaCl2_sol Barium Chloride Solution Mixing Mixing and Stirring BaCl2_sol->Mixing Na2S2O3_sol Sodium Thiosulfate Solution Na2S2O3_sol->Mixing Filtration Suction Filtration Mixing->Filtration Washing Washing with Water & Ethanol Filtration->Washing Drying Air Drying Washing->Drying Crystals This compound Monohydrate Crystals Drying->Crystals

Direct Precipitation Workflow Diagram.

Gel_Diffusion_Workflow cluster_gel_prep Gel Preparation cluster_growth Crystal Growth cluster_isolation Isolation cluster_product Final Product Na2SiO3 Sodium Metasilicate Solution Acidification Acidification & Mixing Na2SiO3->Acidification Reactant1 Thiosulfate Salt Solution Reactant1->Acidification Gel_Setting Gel Setting Acidification->Gel_Setting Add_Reactant2 Addition of Barium Salt Solution Gel_Setting->Add_Reactant2 Diffusion Diffusion & Reaction Add_Reactant2->Diffusion Extraction Crystal Extraction Diffusion->Extraction Crystals This compound Crystals Extraction->Crystals

Gel Diffusion Workflow Diagram.

Conclusion

The methods described in these application notes provide robust and reproducible means for the synthesis of this compound crystals. The direct precipitation method is suitable for rapid production, while the gel diffusion method is recommended for growing larger, higher-quality crystals for specialized applications. Further optimization of the parameters discussed herein will enable researchers to tailor the crystal properties to their specific needs.

References

Application Notes and Protocols for Barium Thiosulfate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of barium thiosulfate (B1220275) (BaS₂O₃) in analytical chemistry, offering detailed protocols for its application as a primary standard in iodometry and as a precipitating agent in gravimetric analysis.

Barium Thiosulfate as a Primary Standard in Iodometric Titration

Iodometric titrations are a cornerstone of volumetric analysis for the quantitative determination of oxidizing agents. In these methods, an excess of iodide is added to the analyte, which oxidizes the iodide to iodine. The liberated iodine is then titrated with a standard thiosulfate solution. While sodium thiosulfate is commonly used, this compound monohydrate serves as an excellent primary standard for the standardization of thiosulfate solutions due to its high purity and stability.[1]

Logical Relationship: Iodometric Titration

Iodometric_Titration Analyte Oxidizing Analyte Iodine Iodine (I₂) (Liberated) Analyte->Iodine Oxidizes Iodide Potassium Iodide (KI) (Excess) Iodide->Iodine Reacts with Analyte Products Tetrathionate (S₄O₆²⁻) + Iodide (I⁻) Iodine->Products Titrated with Indicator Starch Indicator Iodine->Indicator Forms blue complex Thiosulfate This compound (BaS₂O₃) Standard Solution Thiosulfate->Products Indicator->Products Colorless at endpoint

Caption: Logical flow of an iodometric titration using a thiosulfate standard.

Experimental Protocol: Standardization of a Sodium Thiosulfate Solution using this compound Monohydrate as a Primary Standard

This protocol outlines the steps for accurately determining the concentration of a sodium thiosulfate solution.

Materials:

  • This compound monohydrate (BaS₂O₃·H₂O), primary standard grade

  • Potassium iodate (B108269) (KIO₃), analytical grade

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), 1 M

  • Starch indicator solution (1% w/v)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃) solution to be standardized (approx. 0.1 M)

  • Analytical balance

  • Volumetric flasks (100 mL, 250 mL)

  • Pipettes (25 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Preparation of Primary Standard this compound Solution (0.1 N):

    • Accurately weigh approximately 6.68 g of this compound monohydrate.

    • Dissolve the weighed solid in deionized water and quantitatively transfer it to a 250 mL volumetric flask.

    • Make up the volume to the mark with deionized water and mix thoroughly.

    • Calculate the exact normality of the this compound solution.

  • Preparation of Iodine Solution:

    • Accurately weigh approximately 0.89 g of potassium iodate and dissolve it in deionized water in a 250 mL volumetric flask.

    • Make up the volume to the mark and mix well.

    • To a 250 mL Erlenmeyer flask, add 2 g of potassium iodide and 10 mL of 1 M sulfuric acid.

    • Pipette 25.00 mL of the potassium iodate solution into the Erlenmeyer flask. The solution will turn a deep brown color due to the liberation of iodine. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration:

    • Titrate the liberated iodine with the prepared this compound solution.

    • When the solution color fades to a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Continue the titration dropwise until the blue color disappears completely. This is the endpoint.

    • Record the volume of this compound solution used.

    • Repeat the titration at least two more times for accuracy. 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

Data Presentation:

TrialMass of BaS₂O₃·H₂O (g)Volume of BaS₂O₃ Solution (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Titrant (mL)
16.6815250.00.1024.9524.85
26.6821250.00.2525.1224.87
36.6818250.00.1525.0324.88

(Note: The data in this table is illustrative and should be replaced with actual experimental data.)

Gravimetric Determination of Sulfate (B86663) using this compound

This compound can be used as a precipitating agent for the gravimetric determination of sulfate ions in a sample. The principle relies on the reaction of barium ions with sulfate ions to form insoluble barium sulfate (BaSO₄).

Experimental Workflow: Gravimetric Determination of Sulfate

Gravimetric_Sulfate_Determination cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation and Weighing cluster_calculation Calculation Sample Dissolve Sulfate Sample in Deionized Water Acidify Acidify with HCl Sample->Acidify Heat Heat to Boiling Acidify->Heat Add_BaS2O3 Add this compound Solution Slowly Heat->Add_BaS2O3 Digest Digest the Precipitate Add_BaS2O3->Digest Filter Filter through Ashless Filter Paper Digest->Filter Wash Wash with Hot Water Filter->Wash Dry_Ignite Dry and Ignite to Constant Weight Wash->Dry_Ignite Weigh Weigh BaSO₄ Precipitate Dry_Ignite->Weigh Calculate Calculate Percentage of Sulfate Weigh->Calculate

Caption: Workflow for the gravimetric determination of sulfate.

Experimental Protocol: Gravimetric Determination of Sulfate in a Soluble Salt

This protocol details the procedure for determining the sulfate content in a soluble salt sample.

Materials:

  • Soluble sulfate sample

  • This compound (BaS₂O₃) solution (0.05 M)

  • Hydrochloric acid (HCl), concentrated

  • Silver nitrate (B79036) (AgNO₃) solution (0.1 M)

  • Deionized water

  • Ashless filter paper

  • Analytical balance

  • Beakers (400 mL)

  • Watch glasses

  • Stirring rods

  • Funnel

  • Crucible and lid

  • Muffle furnace

  • Desiccator

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.3-0.5 g of the dried soluble sulfate sample into a 400 mL beaker.

    • Dissolve the sample in approximately 200 mL of deionized water.

    • Add 4 mL of concentrated HCl and heat the solution to near boiling.

  • Precipitation:

    • While stirring, slowly add the 0.05 M this compound solution to the hot sample solution until precipitation is complete. Add a slight excess to ensure complete reaction. Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

    • Cover the beaker with a watch glass and digest the precipitate by keeping the solution just below boiling for at least one hour. This process encourages the formation of larger, more easily filterable crystals.

  • Filtration and Washing:

    • Filter the hot solution through ashless filter paper.

    • Wash the precipitate in the beaker with several small portions of hot deionized water, decanting the washings through the filter paper.

    • Transfer the precipitate to the filter paper and continue washing with hot deionized water until the filtrate is free of chloride ions. Test a few drops of the filtrate with the silver nitrate solution; the absence of a white precipitate indicates that the washing is complete.

  • Drying and Ignition:

    • Carefully fold the filter paper containing the precipitate and place it in a pre-weighed crucible.

    • Dry the crucible and its contents in an oven at 105°C.

    • Char the filter paper slowly over a low flame without allowing it to ignite.

    • Transfer the crucible to a muffle furnace and ignite at 800°C for at least one hour.

    • Cool the crucible in a desiccator and weigh.

    • Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

Data Presentation:

Sample IDMass of Sample (g)Mass of Crucible + BaSO₄ (g)Mass of Empty Crucible (g)Mass of BaSO₄ (g)% Sulfate (w/w)
Unknown 10.352125.876525.43210.444451.85
Unknown 20.360526.123425.67020.453251.68
Unknown 30.348825.998725.55980.438951.77

(Note: The data in this table is illustrative and should be replaced with actual experimental data.)

Determination of Sulfide (B99878) Concentration

This compound can also be utilized in the determination of sulfide concentrations in environmental samples.[2] This application often involves the precipitation of insoluble metal sulfides, followed by analytical procedures to quantify the amount of sulfide.

(Further detailed protocols for sulfide determination can be developed based on specific sample matrices and analytical requirements.)

References

Application Notes and Protocols: Synthesis of Barium-Based Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the interest in barium thiosulfate (B1220275) nanoparticles for drug development is acknowledged, a comprehensive review of current scientific literature reveals a significant scarcity of established and validated protocols for their synthesis. The available research predominantly focuses on the synthesis and application of barium sulfate (B86663) (BaSO₄) nanoparticles. Barium sulfate nanoparticles are well-characterized, biocompatible, and have shown considerable promise in various biomedical applications, including drug delivery and medical imaging.

Therefore, these application notes will provide detailed protocols for the synthesis of barium sulfate nanoparticles as a well-documented and relevant alternative for researchers, scientists, and drug development professionals interested in the development of barium-based nanomaterials. The principles and methodologies described herein for barium sulfate may serve as a foundational starting point for the exploratory synthesis of other barium-containing nanoparticles.

Introduction to Barium Sulfate Nanoparticles in Drug Development

Barium sulfate (BaSO₄) nanoparticles are inorganic nanoparticles that have garnered significant attention in the pharmaceutical and healthcare sectors.[1] Their unique properties, including high density, X-ray attenuation, biocompatibility, and chemical inertness, make them excellent candidates for a range of biomedical applications.[1][2] In drug development, BaSO₄ nanoparticles are being explored as carriers for targeted drug delivery, aiming to enhance the therapeutic efficacy of drugs while minimizing systemic side effects.[1] Their potential to be functionalized and their stability in biological systems are key advantages for creating advanced drug delivery systems.[1]

Synthesis Methodologies for Barium Sulfate Nanoparticles

The synthesis of barium sulfate nanoparticles can be broadly categorized into two approaches: top-down and bottom-up methods.[3] Top-down methods, such as milling, involve the size reduction of bulk material but offer limited control over particle size and morphology.[3] In contrast, bottom-up approaches, which involve the assembly of nanoparticles from atomic or molecular precursors, are more widely used as they allow for precise control over the final nanoparticle characteristics.[3][4] The most common bottom-up methods for synthesizing BaSO₄ nanoparticles are chemical precipitation and microemulsion.[2][4]

Chemical Precipitation

Chemical precipitation is a widely employed method for synthesizing barium sulfate nanoparticles due to its simplicity, scalability, and cost-effectiveness.[2] The process involves the reaction of a soluble barium salt with a sulfate source in a controlled environment to induce the precipitation of BaSO₄ nanoparticles.

This protocol describes a general method for the synthesis of barium sulfate nanoparticles via direct chemical precipitation.

Materials:

  • Barium chloride (BaCl₂)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethanol (B145695) (optional, for washing)

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of barium chloride (BaCl₂) in deionized water.

    • Prepare a 0.1 M solution of sodium sulfate (Na₂SO₄) in deionized water.

  • Precipitation:

    • Place a defined volume of the sodium sulfate solution in a beaker and place it on a magnetic stirrer.

    • While stirring vigorously, add the barium chloride solution dropwise to the sodium sulfate solution. The formation of a white precipitate of barium sulfate will be observed immediately.

  • Aging:

    • Continue stirring the suspension for a predetermined period (e.g., 30 minutes to 2 hours) to allow for the growth and stabilization of the nanoparticles.

  • Purification:

    • Collect the precipitate by centrifugation.

    • Wash the collected nanoparticles multiple times with deionized water and optionally with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the purified nanoparticles in an oven at a specified temperature (e.g., 80-100°C) until a constant weight is achieved.

Quantitative Data from Literature for Chemical Precipitation:

Precursor (Barium Source)Precursor (Sulfate Source)Solvent SystemStabilizing AgentAverage Particle SizeMorphologyReference
Barium chloride (0.1 M)Sodium sulfate (0.1 M)WaterNone~46.6 nmElliptical
Barium nitrate (B79036) (0.1 M)Ammonium sulfate (0.1 M)WaterPolycarboxylate30-55 nmSpherical[5][6]
Barium chlorideAmmonium sulfateWater-ethanolNone~36 nmElliptical[4]

Experimental Workflow for Chemical Precipitation of BaSO₄ Nanoparticles

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Drying prep_ba Prepare BaCl₂ Solution mix Mix Solutions with Stirring prep_ba->mix prep_na Prepare Na₂SO₄ Solution prep_na->mix age Age the Suspension mix->age centrifuge Centrifugation age->centrifuge wash Wash with DI Water/Ethanol centrifuge->wash dry Dry in Oven wash->dry product BaSO₄ Nanoparticles dry->product

Caption: Workflow for BaSO₄ nanoparticle synthesis via chemical precipitation.

Microemulsion Method

The microemulsion technique offers excellent control over nanoparticle size and morphology, leading to the formation of monodisperse nanoparticles.[2] This method utilizes a water-in-oil (w/o) microemulsion system, where nanosized water droplets act as nanoreactors for the precipitation reaction.

This protocol provides a general procedure for the synthesis of barium sulfate nanoparticles using a water-in-oil microemulsion system.

Materials:

  • Barium chloride (BaCl₂)

  • Sodium sulfate (Na₂SO₄)

  • Surfactant (e.g., Triton X-100)

  • Co-surfactant (e.g., n-hexanol)

  • Oil phase (e.g., cyclohexane)

  • Deionized water

  • Acetone (B3395972) or ethanol (for precipitation)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Microemulsion Preparation:

    • Prepare two separate microemulsion systems. Each will consist of a surfactant, co-surfactant, and oil phase.

    • To the first microemulsion, add an aqueous solution of barium chloride to form "nanoreactor A".

    • To the second microemulsion, add an aqueous solution of sodium sulfate to form "nanoreactor B".

    • Stir both microemulsions until they become clear and stable.

  • Reaction:

    • Slowly add the "nanoreactor B" microemulsion to the "nanoreactor A" microemulsion under constant stirring. The exchange of reactants between the aqueous cores of the micelles will lead to the precipitation of BaSO₄ nanoparticles within the micelles.

  • Nanoparticle Recovery:

    • After the reaction is complete, add a suitable solvent like acetone or ethanol to destabilize the microemulsion and precipitate the nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with a mixture of ethanol and water to remove the surfactant and any unreacted precursors.

  • Drying:

    • Dry the purified nanoparticles under vacuum or in a low-temperature oven.

Quantitative Data from Literature for Microemulsion Synthesis:

SurfactantOil PhasePrecursorsAverage Particle SizeMorphologyReference
Triton X-100 / n-hexanolCyclohexaneBaCl₂ / Na₂SO₄~10 nmSpherical/Cubic[3]

Experimental Workflow for Microemulsion Synthesis of BaSO₄ Nanoparticles

G cluster_0 Microemulsion A cluster_1 Microemulsion B me_a Surfactant + Oil + Aqueous BaCl₂ mix_me Mix Microemulsions me_a->mix_me me_b Surfactant + Oil + Aqueous Na₂SO₄ me_b->mix_me destabilize Destabilize with Solvent mix_me->destabilize purify Centrifuge & Wash destabilize->purify dry Dry Nanoparticles purify->dry product BaSO₄ Nanoparticles dry->product

Caption: Workflow for BaSO₄ nanoparticle synthesis via the microemulsion method.

Applications in Drug Development

Barium sulfate nanoparticles are being investigated for various applications in drug development, primarily leveraging their properties as stable and biocompatible carriers.

  • Drug Delivery Systems: BaSO₄ nanoparticles can be loaded with therapeutic agents for targeted delivery.[1] Their surface can be functionalized with ligands to specifically target diseased cells or tissues, thereby increasing the local concentration of the drug and reducing systemic toxicity.

  • Theranostics: The high X-ray attenuation of barium makes BaSO₄ nanoparticles suitable for use as contrast agents in medical imaging.[1] This property can be combined with their drug-carrying capacity to create theranostic platforms, which allow for simultaneous diagnosis and therapy.

  • Radiotherapy Enhancement: Due to their high atomic number, barium sulfate nanoparticles can enhance the dose of radiation delivered to tumors during radiotherapy, a phenomenon known as radiosensitization.

While no specific signaling pathways are universally described for the action of barium sulfate nanoparticles as drug carriers, their mechanism of action is dependent on the loaded therapeutic agent. The nanoparticles primarily serve to alter the pharmacokinetics and biodistribution of the encapsulated drug. For instance, in cancer therapy, the enhanced permeability and retention (EPR) effect can lead to the passive accumulation of nanoparticles in tumor tissues.

Logical Relationship for Targeted Drug Delivery using BaSO₄ Nanoparticles

G cluster_0 Nanoparticle Formulation np BaSO₄ Nanoparticle Core functionalized_np Functionalized Drug-Loaded BaSO₄ Nanoparticle np->functionalized_np drug Therapeutic Drug drug->functionalized_np ligand Targeting Ligand ligand->functionalized_np administration Systemic Administration functionalized_np->administration circulation Bloodstream Circulation administration->circulation targeting Targeted Accumulation at Disease Site circulation->targeting release Drug Release targeting->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols: Barium Thiosulfate Precipitation Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the barium thiosulfate (B1220275) precipitation method. Barium thiosulfate (BaS₂O₃), a sparingly soluble salt, can be synthesized through a straightforward aqueous precipitation reaction. While direct applications in drug delivery are still exploratory, the therapeutic potential of the thiosulfate ion as a precursor to the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S) and its role in redox signaling present significant opportunities for controlled release applications. This document outlines the synthesis of this compound, its physicochemical properties, and proposes a protocol for the generation of this compound nanoparticles suitable for research in drug delivery systems.

Introduction

This compound precipitation is a chemical method used to synthesize this compound, an inorganic compound with limited solubility in water. The underlying principle is the reaction between a soluble barium salt and a soluble thiosulfate salt in an aqueous solution, leading to the formation of a this compound precipitate.[1][2] This method is noted for its simplicity and high yield.

The thiosulfate ion is of considerable interest in biomedical research due to its role in sulfur metabolism and as a key player in the hydrogen sulfide (H₂S) signaling pathway.[3][4] H₂S is a gasotransmitter involved in various physiological processes, including vasodilation, inflammation, and apoptosis. The controlled delivery of thiosulfate could, therefore, offer therapeutic benefits in conditions associated with dysregulated H₂S signaling or oxidative stress. While sodium thiosulfate is used clinically, its rapid clearance necessitates the development of controlled-release formulations.[3][5] The precipitation of this compound into nanoparticles presents a potential strategy for creating a slow-release formulation of thiosulfate.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReferences
Molecular FormulaBaS₂O₃[1]
Molecular Weight249.46 g/mol [1]
AppearanceWhite crystalline powder[1]
Solubility in Water0.25 g/100 mL (at 15°C)[6]
0.220 g/100g H₂O[7]
0.21 g/100 g of solvent (at 18.5°C)[8]
Solubility in Ethanol (B145695)Insoluble[6]
Solubility Product Constant (Ksp)1.6 x 10⁻⁶[2]
pKsp4.79[7][9]
Synthesis of this compound Monohydrate: Reactant Quantities
ReactantMolecular Weight ( g/mol )Mass (g)MolesVolume of Water (mL)
Barium Chloride Dihydrate (BaCl₂·2H₂O)244.2635.00.143100
Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)248.1835.50.143-
Expected Product: this compound Monohydrate (BaS₂O₃·H₂O)267.48~38.20.143-

Note: The theoretical yield is calculated based on the molar equivalents of the reactants. The reported experimental yield is 95%.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate (Bulk)

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound monohydrate.[10]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.

  • To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

  • Stir the mixture using a magnetic stirrer until all the sodium thiosulfate has dissolved and a white precipitate of this compound monohydrate has formed.

  • Collect the precipitate by suction filtration using a Buchner funnel.

  • Wash the precipitate with three 20 mL portions of ice-cold distilled water.

  • Subsequently, wash the precipitate with a similar quantity of 95% ethanol to remove excess water and soluble impurities.

  • Dry the resulting this compound monohydrate in air.

Expected Yield: Approximately 95%.[10]

Protocol 2: Proposed Method for the Synthesis of this compound Nanoparticles for Research Applications

This proposed protocol is based on established principles of controlled precipitation for nanoparticle synthesis, aiming to produce this compound nanoparticles suitable for drug delivery research. The key is to control the supersaturation and growth of the crystals.

Materials:

  • Barium chloride (BaCl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Polyvinylpyrrolidone (PVP) or other suitable surfactant/stabilizer

  • High-purity deionized water

  • Syringe pumps

  • Reaction vessel with a high-speed homogenizer or magnetic stirrer

  • Centrifuge

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of barium chloride in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

    • Prepare a 1% (w/v) solution of PVP in deionized water to act as a stabilizer to prevent particle aggregation.

  • Precipitation:

    • Place 50 mL of the PVP solution into the reaction vessel and stir vigorously.

    • Using two separate syringe pumps, simultaneously and slowly add the barium chloride and sodium thiosulfate solutions to the reaction vessel at a controlled rate (e.g., 1 mL/min). Maintaining a constant and slow addition rate is crucial for controlling nucleation and growth, leading to smaller particle sizes.

    • Maintain a constant temperature during the reaction (e.g., 25°C). Temperature can influence both solubility and reaction kinetics.

  • Aging:

    • After the addition of reactants is complete, allow the suspension to stir for an additional hour to ensure complete reaction and to stabilize the newly formed nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 x g) for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted ions and excess stabilizer.

  • Characterization:

    • Characterize the resulting nanoparticles for size, morphology, and purity using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

Mandatory Visualizations

Chemical Reaction of this compound Precipitation

G cluster_reactants Reactants cluster_products Products BaCl2 Barium Chloride (BaCl₂) BaS2O3 This compound (BaS₂O₃)↓ BaCl2->BaS2O3 NaCl Sodium Chloride (NaCl) Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Na2S2O3->BaS2O3 Na2S2O3->NaCl G prep 1. Prepare Reactant Solutions (BaCl₂, Na₂S₂O₃, Stabilizer) precip 2. Controlled Precipitation (Slow addition with stirring) prep->precip age 3. Aging (Stir for 1 hour) precip->age purify 4. Purification (Centrifugation & Washing) age->purify char 5. Characterization (DLS, TEM, XRD) purify->char G S2O3 Thiosulfate (S₂O₃²⁻) (from BaS₂O₃ nanoparticles) H2S Hydrogen Sulfide (H₂S) S2O3->H2S Enzymatic/ Non-enzymatic conversion ROS Reactive Oxygen Species (ROS) S2O3->ROS Scavenging Antioxidant Antioxidant Defense S2O3->Antioxidant Cell Cellular Effects (e.g., Vasodilation, Anti-inflammation) H2S->Cell

References

Application Notes and Protocols for the Synthesis of Barium Thiosulfate from Barium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of barium thiosulfate (B1220275) from barium chloride. The document includes information on the physicochemical properties of barium thiosulfate, a detailed experimental protocol for its synthesis, methods for its characterization and purity assessment, and essential safety information.

Physicochemical Properties of this compound

This compound is an inorganic compound that primarily exists as a monohydrate (BaS₂O₃·H₂O). It is a white crystalline powder with limited solubility in water and is insoluble in alcohol.[1][2] Due to the presence of barium, the compound is classified as toxic and should be handled with appropriate safety precautions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula BaS₂O₃[1]
Molecular Weight 249.46 g/mol [1]
CAS Number 35112-53-9[1][5]
Appearance White crystalline powder[1][2]
Solubility in Water 0.25 g / 100 mL at 15°C
Solubility in Alcohol Insoluble[1][2]
Decomposition Loses water of hydration at 110°C and decomposes at 228°C to barium sulfate, sulfur, and sulfur dioxide.[2]

Experimental Protocols

The synthesis of this compound from barium chloride is typically achieved through a precipitation reaction in an aqueous solution with sodium thiosulfate. The low solubility of this compound drives the reaction to completion, yielding the monohydrate form of the product.[6]

Synthesis of this compound Monohydrate

This protocol is adapted from a standard laboratory procedure for the preparation of this compound monohydrate.[7]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol (B145695)

  • Beakers

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Washing bottle

Procedure:

  • Dissolution of Barium Chloride: In a suitable beaker, dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water. Stir the solution until the solid is completely dissolved.

  • Addition of Sodium Thiosulfate: To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

  • Precipitation: Stir the mixture continuously until all the sodium thiosulfate has dissolved. A white precipitate of this compound monohydrate will form.

  • Isolation of the Product: Set up a suction filtration apparatus. Filter the precipitated this compound monohydrate from the reaction mixture.

  • Washing the Product: Wash the collected precipitate with three 20 mL portions of ice-cold distilled water. This is followed by a wash with a similar volume of 95% ethanol to facilitate drying.

  • Drying: Dry the purified this compound monohydrate in air. The expected yield is approximately 95%.[7]

Chemical Reaction:

BaCl₂ + Na₂S₂O₃ → BaS₂O₃↓ + 2NaCl[8]

Data Presentation

Table 2: Reagent Quantities for the Synthesis of this compound Monohydrate

ReagentMolecular Weight ( g/mol )Quantity (g)Moles
Barium Chloride Dihydrate (BaCl₂·2H₂O)244.2635.0~0.143
Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)248.1835.5~0.143
This compound Monohydrate (BaS₂O₃·H₂O)267.48Theoretical Yield: ~38.3 g~0.143

Note: The protocol uses approximately equimolar amounts of the reactants.

Characterization and Purity Assessment

The synthesized this compound should be characterized to confirm its identity and purity.

X-ray Diffraction (XRD)

XRD is a powerful technique to confirm the crystalline structure of the synthesized this compound monohydrate. The resulting diffraction pattern can be compared with known standards for phase identification.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability and composition of the hydrated salt. This compound monohydrate is expected to lose its water of hydration around 110°C, followed by decomposition at higher temperatures.[2] A typical TGA curve for a related compound, barium sulfate, shows high thermal stability.[9]

Purity Assessment by Iodometric Titration

The purity of the synthesized this compound can be determined by iodometric titration. This method relies on the reaction of thiosulfate ions with a standardized iodine solution.

Principle:

The thiosulfate ion (S₂O₃²⁻) is oxidized by iodine (I₂) to the tetrathionate (B1226582) ion (S₄O₆²⁻), while iodine is reduced to iodide (I⁻).

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

A starch indicator is used to detect the endpoint of the titration, which is marked by the disappearance of the blue-black color of the starch-iodine complex.[10]

Protocol for Iodometric Titration of this compound:

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water. Due to its low solubility, a suspension may be used, ensuring it is well-mixed.

  • Titration Setup: Fill a burette with a standardized iodine solution of known concentration.

  • Titration: Add the iodine solution from the burette to the this compound solution/suspension while stirring continuously.

  • Endpoint Detection: As the endpoint is approached, the solution will turn a pale yellow. At this point, add a few drops of starch indicator solution, which will turn the solution a deep blue-black color.

  • Completion of Titration: Continue adding the iodine solution dropwise until the blue-black color disappears, indicating that all the thiosulfate has reacted.

  • Calculation: The concentration of thiosulfate, and thus the purity of the this compound, can be calculated from the volume of the iodine solution used.

Safety and Handling

This compound is harmful if swallowed or inhaled.[3][4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] The synthesis and handling should be performed in a well-ventilated area or a fume hood.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product BaCl2 Barium Chloride Dihydrate (BaCl2·2H2O) Dissolve_BaCl2 Dissolve BaCl2 in Water BaCl2->Dissolve_BaCl2 Na2S2O3 Sodium Thiosulfate Pentahydrate (Na2S2O3·5H2O) Add_Na2S2O3 Add Na2S2O3 to BaCl2 Solution Na2S2O3->Add_Na2S2O3 Water1 Distilled Water Water1->Dissolve_BaCl2 Water2 Distilled Water Dissolve_BaCl2->Add_Na2S2O3 Precipitation Stir to Form Precipitate Add_Na2S2O3->Precipitation Filtration Suction Filtration Precipitation->Filtration Wash_Water Wash with Ice-Cold Water Filtration->Wash_Water Wash_Ethanol Wash with 95% Ethanol Wash_Water->Wash_Ethanol Drying Air Dry Wash_Ethanol->Drying Final_Product This compound Monohydrate Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Characterization

Characterization cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Synthesized_Product Synthesized this compound XRD X-ray Diffraction (XRD) Synthesized_Product->XRD TGA Thermogravimetric Analysis (TGA) Synthesized_Product->TGA Titration Iodometric Titration Synthesized_Product->Titration Structure Crystalline Structure XRD->Structure Composition Thermal Stability & Composition TGA->Composition Purity Purity Assessment Titration->Purity

Caption: Logical relationship of characterization methods.

References

Application Notes and Protocols: Preparation and Use of Barium Thiosulfate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis, purification, and characterization of Barium Thiosulfate (B1220275) Monohydrate (BaS₂O₃·H₂O). It also outlines its application in protein purification, a technique relevant to drug development and various research fields. The information is intended to provide researchers with the necessary details to produce and utilize this compound effectively.

Introduction

Barium thiosulfate monohydrate is a white, crystalline inorganic compound with the chemical formula BaS₂O₃·H₂O.[1] It is characterized by its low solubility in water and insolubility in ethanol.[2][3] While it has applications in various industries, including the manufacturing of explosives and luminous paints, its utility in a laboratory setting, particularly for researchers in drug development, lies in its ability to selectively precipitate proteins.[1][3] This property can be harnessed for the separation and purification of specific proteins from complex mixtures. This document details a reliable method for its preparation and subsequent application in protein purification workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound Monohydrate is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound Monohydrate

PropertyValueReferences
Chemical Formula BaS₂O₃·H₂O[2]
Molecular Weight 267.47 g/mol [4]
Appearance White crystalline powder[1][3]
Solubility in Water 0.25 g / 100 mL at 15°C[1][3]
Solubility in Ethanol Insoluble[2][3]
Decomposition Temp. Loses water of hydration at 110°C; Decomposes at 228°C[3]
Crystal System Orthorhombic[5]
Space Group Pnma[1]

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound Monohydrate via a precipitation reaction between Barium Chloride Dihydrate and Sodium Thiosulfate Pentahydrate.[2]

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O)

  • Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled Water

  • 95% Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of Reactants:

    • Prepare a solution by dissolving 35 g of Barium Chloride Dihydrate in 100 mL of distilled water in a beaker.

    • To this solution, add 35.5 g of solid Sodium Thiosulfate Pentahydrate.[2]

  • Precipitation:

    • Stir the mixture using a magnetic stirrer until all the Sodium Thiosulfate Pentahydrate has dissolved.

    • The formation of a white precipitate of this compound Monohydrate will be observed. The reaction is: BaCl₂ + Na₂S₂O₃ → BaS₂O₃↓ + 2NaCl.[3]

  • Isolation and Purification:

    • Filter the precipitate by suction using a Buchner funnel and filter paper.

    • Wash the precipitate with three 20 mL portions of ice-cold distilled water to remove soluble impurities like sodium chloride.[2]

    • Subsequently, wash the precipitate with a similar quantity of 95% ethanol.[2]

  • Drying:

    • Dry the purified this compound Monohydrate in air.

    • The expected yield is approximately 95%.[2]

Safety Precautions: Barium compounds are toxic.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All procedures should be carried out in a well-ventilated area or a fume hood.

Characterization of this compound Monohydrate

To confirm the identity and purity of the synthesized product, the following characterization techniques can be employed:

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity. The expected crystal system is orthorhombic with a Pnma space group.[1]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and confirm the presence of one water molecule of hydration. A weight loss corresponding to the water molecule is expected at around 110°C, with further decomposition occurring at 228°C.[3]

Table 2: Crystallographic Data for this compound Monohydrate

ParameterValueReference
Crystal System Orthorhombic[5]
Space Group Pbcn[5]
Cell Dimensions a = 20.062 Å, b = 7.192 Å, c = 7.386 Å[5]
Application in Protein Purification

This compound can be utilized for the selective precipitation of proteins from a solution. This method is based on altering the solubility of proteins by introducing a salt.

Materials:

  • Crude protein extract

  • Synthesized this compound Monohydrate

  • Phosphate buffer (pH and concentration to be optimized for the target protein)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer for protein quantification (e.g., at 280 nm)

Procedure:

  • Protein Solution Preparation:

    • Prepare a solution of the crude protein extract in a suitable buffer. The buffer should be chosen to maintain the stability and activity of the target protein.

  • Precipitation:

    • Gradually add small amounts of solid this compound Monohydrate to the protein solution while gently stirring.

    • The optimal concentration of this compound Monohydrate required for the precipitation of the target protein needs to be determined empirically through a series of trial experiments.

  • Incubation:

    • Allow the mixture to incubate, typically at a low temperature (e.g., 4°C), to facilitate the precipitation process. The incubation time will need to be optimized.

  • Separation:

    • Centrifuge the mixture to pellet the precipitated protein.

  • Analysis:

    • Carefully decant the supernatant.

    • The pellet containing the precipitated protein can be redissolved in a minimal amount of a suitable buffer.

    • Analyze both the supernatant and the redissolved pellet for the presence and purity of the target protein using techniques such as SDS-PAGE and protein concentration assays.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound Monohydrate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product A Dissolve BaCl₂·2H₂O in Distilled Water B Add Na₂S₂O₃·5H₂O A->B Step 1 C Stir for Precipitation B->C Step 2 D Filter Precipitate C->D Step 3 E Wash with Ice-Cold Water D->E Step 4 F Wash with 95% Ethanol E->F Step 5 G Air Dry F->G Step 6 H This compound Monohydrate G->H

Caption: Workflow for the synthesis of this compound Monohydrate.

Logical Relationship in Protein Purification

The diagram below outlines the logical steps involved in using this compound Monohydrate for protein purification.

Protein_Purification_Workflow Start Crude Protein Extract Add_BaS2O3 Add this compound (Gradual Addition) Start->Add_BaS2O3 Incubate Incubate (e.g., 4°C) Add_BaS2O3->Incubate Centrifuge Centrifugation Incubate->Centrifuge Supernatant Supernatant (Unprecipitated Proteins) Centrifuge->Supernatant Pellet Pellet (Precipitated Proteins) Centrifuge->Pellet Redissolve Redissolve Pellet Pellet->Redissolve Analysis Analyze Purity (e.g., SDS-PAGE) Redissolve->Analysis

Caption: Workflow for protein purification using this compound.

References

Application Notes and Protocols for Barium Thiosulfate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium thiosulfate (B1220275) (BaS₂O₃) is a chemical compound with emerging applications in the field of wastewater treatment. While traditionally other barium salts like barium chloride and barium carbonate have been utilized for sulfate (B86663) removal, barium thiosulfate presents a unique potential for the targeted removal of heavy metals. Its utility is primarily centered around the precipitation of specific heavy metals and the in-situ generation of sulfide (B99878) for the precipitation of a broader range of metal contaminants.

These application notes provide a comprehensive overview of the theoretical basis, potential applications, and detailed experimental protocols for the use of this compound in wastewater treatment. The information is intended to guide researchers and professionals in exploring its efficacy for various industrial effluents.

Principle of Action

The role of this compound in wastewater treatment is twofold:

  • Direct Precipitation: this compound is slightly soluble in water. It can directly precipitate heavy metals that form insoluble thiosulfate salts. Notably, lead (Pb²⁺) and silver (Ag⁺) thiosulfates are known to have low solubility, making this compound a potential precipitating agent for these metals.

  • Sulfide Precipitation via Decomposition: In aqueous solutions, particularly under specific pH conditions and in the presence of certain metal ions, the thiosulfate ion (S₂O₃²⁻) can undergo decomposition to form sulfide (S²⁻) and sulfate (SO₄²⁻) ions. The generated sulfide ions can then react with a wide range of dissolved heavy metal ions (e.g., Cd²⁺, Cu²⁺, Hg²⁺, Ni²⁺, Zn²⁺) to form highly insoluble metal sulfides, which can be effectively removed from the wastewater through sedimentation or filtration.[1]

The primary advantage of using a thiosulfate source for sulfide precipitation is the controlled release of sulfide, which can minimize the risks associated with the direct handling of toxic and odorous sulfide reagents like hydrogen sulfide gas or sodium sulfide.[2]

Applications in Wastewater Treatment

This compound can be particularly effective in treating industrial wastewater streams containing:

  • Heavy Metals: Effluents from industries such as mining, electroplating, battery manufacturing, and chemical production are often contaminated with heavy metals.

  • Lead and Silver: Wastewaters from photographic processing and certain manufacturing industries may contain significant concentrations of lead and silver.

Data Presentation

The following tables summarize the theoretical solubilities of relevant metal sulfides and thiosulfates, which are key to understanding the potential efficacy of this compound in wastewater treatment. It is important to note that actual removal efficiencies will vary depending on the specific wastewater matrix, pH, temperature, and presence of competing ions.

Table 1: Solubility Products (Ksp) of Metal Sulfides at 25°C

Metal SulfideKsp Value
Cadmium Sulfide (CdS)8.0 x 10⁻²⁷
Cobalt(II) Sulfide (CoS)4.0 x 10⁻²¹
Copper(II) Sulfide (CuS)6.3 x 10⁻³⁶
Lead(II) Sulfide (PbS)2.5 x 10⁻²⁷
Mercury(II) Sulfide (HgS)1.6 x 10⁻⁵²
Nickel(II) Sulfide (NiS)3.2 x 10⁻¹⁹
Silver Sulfide (Ag₂S)6.3 x 10⁻⁵⁰
Zinc Sulfide (ZnS)2.0 x 10⁻²⁵

Source: Data compiled from various chemistry handbooks.

Table 2: Qualitative Solubility of Metal Thiosulfates in Water

Metal ThiosulfateSolubility in Water
This compound (BaS₂O₃)Slightly Soluble
Lead(II) Thiosulfate (PbS₂O₃)Slightly Soluble
Silver Thiosulfate (Ag₂(S₂O₃))Slightly Soluble
Most other metal thiosulfatesSoluble

Source: General chemical literature indicates that while barium, lead, and silver thiosulfates have limited solubility, many other transition metal thiosulfates are soluble.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Monohydrate

This protocol describes the synthesis of this compound monohydrate, which can be used as the treatment reagent.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Filter paper

  • Ice-cold distilled water

  • 95% Ethanol (B145695)

Procedure:

  • Prepare a solution by dissolving 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.

  • To this solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

  • Stir the mixture continuously with a stirring rod until all the sodium thiosulfate has dissolved. A white precipitate of this compound monohydrate will form.

  • Set up the filtration apparatus.

  • Filter the precipitate by suction filtration.

  • Wash the collected precipitate with three 20 mL portions of ice-cold distilled water to remove any soluble impurities.

  • Follow the water wash with a wash of a similar quantity of 95% ethanol to aid in drying.

  • Dry the resulting this compound monohydrate in air. The expected yield is approximately 95%.

Protocol 2: Jar Testing for Heavy Metal Removal using this compound

This protocol outlines a standard jar testing procedure to determine the optimal dosage of this compound for the removal of heavy metals from a wastewater sample.

Materials:

  • Wastewater sample containing heavy metals

  • Prepared this compound

  • Jar testing apparatus with multiple stirrers

  • Beakers (corresponding to the number of stirrers)

  • Pipettes

  • pH meter

  • Syringes and filters (0.45 µm) for sample collection

  • Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Wastewater Characterization: Analyze the raw wastewater sample for its initial heavy metal concentrations and pH.

  • Jar Setup: Place equal volumes (e.g., 500 mL) of the wastewater sample into each beaker of the jar testing apparatus.

  • pH Adjustment (Optional): Adjust the pH of the wastewater in each beaker to a desired range. The optimal pH for thiosulfate decomposition and metal sulfide precipitation is often slightly acidic to neutral.

  • Dosage Variation: Add varying amounts of this compound to each beaker. A typical dosage range to investigate could be from 50 mg/L to 500 mg/L. Include a control beaker with no this compound.

  • Rapid Mix: Stir all beakers at a high speed (e.g., 100-150 rpm) for 1-3 minutes to ensure rapid and uniform dispersion of the this compound.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 20-30 minutes. This allows for the formation of metal sulfide precipitates and their agglomeration into larger flocs.

  • Sedimentation: Turn off the stirrers and allow the precipitates to settle for 30-60 minutes.

  • Sample Collection: Carefully withdraw a supernatant sample from each beaker using a syringe, ensuring not to disturb the settled sludge. Filter the samples through a 0.45 µm filter.

  • Analysis: Analyze the filtered samples for residual heavy metal concentrations using AAS or ICP.

  • Determine Optimal Dose: The optimal dosage of this compound is the one that achieves the desired level of heavy metal removal with the least amount of chemical addition.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Heavy Metal Removal BaS2O3 This compound (BaS₂O₃) S2O3 Thiosulfate ion (S₂O₃²⁻) BaS2O3->S2O3 Dissolution S Sulfide ion (S²⁻) S2O3->S Decomposition SO4 Sulfate ion (SO₄²⁻) S2O3->SO4 Decomposition PbS2O3 Insoluble Lead Thiosulfate (PbS₂O₃) S2O3->PbS2O3 Direct Precipitation HMS Insoluble Metal Sulfides (e.g., CdS, CuS) S->HMS Sulfide Precipitation HM Heavy Metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) HM->PbS2O3 HM->HMS

Caption: Proposed mechanism for heavy metal removal using this compound.

G cluster_1 Experimental Workflow: Jar Testing start Start char Characterize Raw Wastewater (Initial [HM], pH) start->char setup Setup Jar Testers (Equal Wastewater Volumes) char->setup ph_adj Adjust pH (Optional) setup->ph_adj add_bts Add Varying Doses of This compound ph_adj->add_bts rapid_mix Rapid Mix (1-3 min @ 100-150 rpm) add_bts->rapid_mix slow_mix Slow Mix (Flocculation) (20-30 min @ 20-40 rpm) rapid_mix->slow_mix settle Sedimentation (30-60 min) slow_mix->settle sample Collect and Filter Supernatant Samples settle->sample analyze Analyze for Residual Heavy Metals (AAS/ICP) sample->analyze end Determine Optimal Dose analyze->end

Caption: Jar testing workflow for optimizing this compound dosage.

Safety and Handling

  • This compound, like all barium compounds, should be handled with care as it is toxic if ingested.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the chemical.

  • Work in a well-ventilated area to avoid inhalation of any dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Conclusion

This compound shows promise as a specialized chemical for the removal of heavy metals from wastewater, primarily through the precipitation of insoluble metal sulfides generated from thiosulfate decomposition. The provided protocols offer a starting point for researchers to investigate its effectiveness for specific wastewater treatment challenges. Further research is needed to fully elucidate the kinetics of thiosulfate decomposition in complex wastewater matrices and to optimize the process parameters for various industrial applications.

References

Application Notes and Protocols for the Use of Barium Thiosulfate in Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Barium Thiosulfate (B1220275) for the Remediation of Heavy Metal Contaminated Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heavy metal contamination of aqueous environments is a significant environmental concern due to the toxicity and persistence of these pollutants. Barium thiosulfate (BaS₂O₃) is a chemical compound with potential applications in wastewater treatment for the removal of heavy metals.[1] This document provides detailed application notes and protocols for the use of this compound in the remediation of water contaminated with various heavy metals. The primary mechanism of removal is through the precipitation of highly insoluble metal sulfides.

This compound serves as a source of thiosulfate ions (S₂O₃²⁻) which can react with heavy metal ions. While some heavy metal thiosulfates are soluble, the thiosulfate ion can undergo decomposition, particularly under certain pH conditions, to form sulfide (B99878) ions (S²⁻).[2][3] These sulfide ions then react with heavy metal cations to form highly insoluble metal sulfide precipitates, effectively removing them from the solution.[4][5] The low solubility of metal sulfides provides a strong thermodynamic driving force for this precipitation reaction.[4][6]

Proposed Mechanism of Heavy Metal Removal

The removal of heavy metals using this compound is proposed to occur in a two-step process. Initially, the slightly soluble this compound dissolves to a limited extent in water, releasing barium ions (Ba²⁺) and thiosulfate ions (S₂O₃²⁻).

Step 1: Dissolution of this compound

Caption: Proposed mechanism of heavy metal removal using this compound.

Quantitative Data

Metal SulfideFormulaSolubility Product Constant (Ksp) at 25°C
Cadmium SulfideCdS8.0 x 10⁻²⁷
Cobalt(II) SulfideCoS4.0 x 10⁻²¹
Copper(II) SulfideCuS6.0 x 10⁻³⁶
Iron(II) SulfideFeS6.0 x 10⁻¹⁸
Lead(II) SulfidePbS3.0 x 10⁻²⁸
Manganese(II) SulfideMnS3.0 x 10⁻¹³
Mercury(II) SulfideHgS4.0 x 10⁻⁵³
Nickel(II) SulfideNiS3.0 x 10⁻¹⁹
Silver SulfideAg₂S8.0 x 10⁻⁵¹
Zinc SulfideZnS2.0 x 10⁻²⁵

Data compiled from various sources, including.[4]

Based on these Ksp values, a hypothetical removal efficiency for a starting heavy metal concentration of 100 mg/L is presented below. Actual efficiencies will depend on experimental conditions such as pH, temperature, and reaction time.

Heavy Metal IonInitial Concentration (mg/L)TreatmentFinal Concentration (mg/L)Removal Efficiency (%)
Lead (Pb²⁺)100This compound< 0.1> 99.9
Cadmium (Cd²⁺)100This compound< 0.1> 99.9
Copper (Cu²⁺)100This compound< 0.01> 99.99
Mercury (Hg²⁺)100This compound< 0.001> 99.999
Zinc (Zn²⁺)100This compound< 0.5> 99.5

Experimental Protocols

The following are generalized protocols for the removal of heavy metals from aqueous solutions using this compound.

This compound can be prepared by the reaction of a soluble barium salt (e.g., barium chloride) with a soluble thiosulfate salt (e.g., sodium thiosulfate).

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Prepare a saturated solution of barium chloride dihydrate in deionized water.

  • Prepare a concentrated solution of sodium thiosulfate pentahydrate in deionized water.

  • Slowly add the sodium thiosulfate solution to the barium chloride solution while stirring continuously.

  • A white precipitate of this compound monohydrate (BaS₂O₃·H₂O) will form. [7]5. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove soluble impurities.

  • Dry the collected this compound in a desiccator or at a low temperature (e.g., 40°C) in an oven. [8]

This protocol describes a laboratory-scale batch experiment to evaluate the effectiveness of this compound for heavy metal removal.

Materials:

  • Stock solution (e.g., 1000 mg/L) of a heavy metal salt (e.g., lead nitrate, cadmium chloride)

  • Prepared this compound

  • Deionized water

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis [9][10] Experimental Workflow Diagram:

G A Prepare Synthetic Heavy Metal Solution (e.g., 100 mg/L) B Add this compound Slurry A->B C Adjust pH (if necessary) B->C D Stir for a Defined Reaction Time (e.g., 1-2 hours) C->D E Allow Precipitate to Settle D->E F Collect Supernatant Sample E->F G Filter Sample (0.45 µm filter) F->G H Analyze Filtrate for Residual Heavy Metal Concentration (ICP-OES/AAS) G->H

Caption: Experimental workflow for heavy metal removal.

Procedure:

  • Prepare Synthetic Wastewater: Prepare a 100 mL solution of the target heavy metal at a concentration of 100 mg/L by diluting the stock solution with deionized water.

  • This compound Addition: Weigh a calculated amount of this compound. A starting point is to use a stoichiometric excess based on the proposed reaction. For example, a 2-fold molar excess relative to the heavy metal concentration. Add the this compound to the heavy metal solution.

  • pH Adjustment: Measure the initial pH of the solution. If necessary, adjust the pH to a desired range (e.g., 5-7) using dilute nitric acid or sodium hydroxide. The optimal pH may vary depending on the specific heavy metal.

  • Reaction: Place the beaker on a magnetic stirrer and stir the solution at a constant speed (e.g., 200 rpm) for a set reaction time (e.g., 1-2 hours) at room temperature.

  • Settling: Turn off the stirrer and allow the precipitate to settle for 30 minutes.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any suspended solids.

  • Analysis: Analyze the filtered sample for the residual heavy metal concentration using ICP-OES or AAS. [9][10]9. Control: Run a parallel experiment without the addition of this compound to serve as a control.

  • Calculation of Removal Efficiency: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Safety Precautions

  • Barium compounds are toxic if ingested or inhaled. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling powdered barium compounds.

  • Heavy metal salts are also toxic. Handle with appropriate PPE.

  • Dispose of all waste materials, including the precipitated metal sulfides and residual solutions, in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound presents a promising, albeit not widely documented, option for the removal of heavy metals from contaminated water. The underlying principle of precipitating highly insoluble metal sulfides is chemically sound and suggests the potential for high removal efficiencies. The provided protocols offer a foundational approach for researchers to investigate and optimize the use of this compound for specific wastewater treatment applications. Further research is encouraged to determine optimal reaction conditions for various heavy metals and to assess the economic and environmental feasibility of this method on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Barium Thiosulfate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the thermal decomposition of barium thiosulfate (B1220275). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving the thermal decomposition of barium thiosulfate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound monohydrate?

A1: this compound monohydrate (BaS₂O₃·H₂O) typically exhibits a two-stage decomposition process upon heating. The first stage, occurring at approximately 110°C, is the loss of the water of hydration. The second stage, the decomposition of the anhydrous this compound, generally begins between 200°C and 228°C.

Q2: There are conflicting reports on the decomposition products of this compound. What are the possible products?

A2: This is a common point of confusion in the literature. There are two primary decomposition pathways reported:

  • Pathway 1: Decomposition to barium sulfite (B76179) (BaSO₃) and elemental sulfur (S).

  • Pathway 2: Decomposition to barium sulfate (B86663) (BaSO₄), elemental sulfur (S), and sulfur dioxide (SO₂) gas.[1][2]

The prevalence of each pathway can be influenced by experimental conditions such as heating rate and the atmosphere in the furnace.

Q3: How can I determine which decomposition products are being formed in my experiment?

A3: A combination of analytical techniques is recommended. Thermogravimetric Analysis (TGA) coupled with a gas analysis method like Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is ideal for identifying gaseous products like SO₂. Analysis of the solid residue using techniques such as X-ray Diffraction (XRD) can distinguish between barium sulfite (BaSO₃) and barium sulfate (BaSO₄). Wet chemical tests can also be employed to identify the solid products.

Q4: What are the safety precautions I should take when thermally decomposing this compound?

A4: The thermal decomposition of this compound can release sulfur dioxide (SO₂), which is a toxic and corrosive gas. All experiments should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected TGA weight loss percentage. 1. Incomplete dehydration of the monohydrate starting material. 2. Formation of a mixture of decomposition products. 3. Reaction with the crucible material.1. Ensure the starting material is fully dehydrated by holding the temperature at ~120°C until a stable weight is achieved before ramping to the decomposition temperature. 2. Analyze the solid and gaseous products to determine the actual decomposition pathway. 3. Use an inert crucible material such as alumina (B75360) (Al₂O₃) or platinum.
Inconsistent decomposition temperatures in DSC/TGA. 1. Different heating rates between experiments. 2. Variation in sample mass and packing. 3. Presence of impurities in the sample.1. Maintain a consistent heating rate for all comparative experiments. A rate of 10 K/min is standard. 2. Use a consistent sample mass (e.g., 5-10 mg) and ensure it is evenly distributed in the crucible. 3. Use high-purity this compound and consider recrystallization if purity is a concern.
Difficulty identifying the solid residue. The residue is a mixture of barium sulfite and barium sulfate, which can be difficult to distinguish.1. X-ray Diffraction (XRD): This is the most definitive method for identifying the crystalline phases present in the solid residue. 2. Wet Chemistry: Perform qualitative tests to differentiate between sulfite and sulfate. For example, barium sulfite is soluble in dilute HCl, while barium sulfate is not.
Foul odor detected during the experiment. Formation of sulfur-containing gases, primarily sulfur dioxide (SO₂).Immediately ensure the experiment is being conducted in a properly functioning fume hood. If the odor persists, stop the experiment and re-evaluate your experimental setup for any leaks.

Quantitative Data Summary

The following table summarizes the theoretical weight loss for the different decomposition pathways of anhydrous this compound (BaS₂O₃, Molar Mass: 249.46 g/mol ).

Decomposition Pathway Products Theoretical Weight Loss (%) Notes
1 BaSO₃ + S12.85%Assumes all sulfur is lost as elemental sulfur.
2 BaSO₄ + S + SO₂This pathway is more complex and the final weight loss will depend on the stoichiometry. A proposed balanced equation is 2BaS₂O₃ → BaSO₄ + BaS + 2SO₂ + S. The theoretical weight loss for this reaction would be significantly higher due to the evolution of SO₂.The presence of barium sulfide (B99878) (BaS) as an additional product should be considered.

Experimental Protocols

Protocol 1: Thermal Decomposition Analysis using TGA

Objective: To determine the thermal stability and decomposition pathway of this compound.

Materials:

  • This compound monohydrate (BaS₂O₃·H₂O)

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Tare an empty alumina or platinum crucible in the TGA instrument.

  • Place 5-10 mg of this compound monohydrate into the crucible.

  • Place the crucible back into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Program the TGA with the following temperature profile:

    • Heat from room temperature to 150°C at a rate of 10 K/min.

    • Hold at 150°C for 15 minutes to ensure complete dehydration.

    • Heat from 150°C to 400°C at a rate of 10 K/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition and the corresponding weight losses.

Protocol 2: Identification of Solid Decomposition Products

Objective: To identify the solid residue after thermal decomposition.

Materials:

  • Solid residue from the thermal decomposition of this compound

  • Dilute Hydrochloric Acid (HCl, 1 M)

  • Barium Chloride (BaCl₂) solution (0.1 M)

  • Test tubes

  • Filter paper and funnel

Procedure:

  • Solubility Test:

    • Place a small amount of the solid residue into a test tube.

    • Add 2-3 mL of dilute HCl.

    • Observation: If the solid dissolves, it is likely barium sulfite (BaSO₃). If it is insoluble, it is likely barium sulfate (BaSO₄).

  • Confirmatory Test for Sulfate:

    • If the solid was soluble in HCl, take the resulting solution and add a few drops of BaCl₂ solution.

    • Observation: The formation of a white precipitate indicates the presence of sulfate ions, which could have been formed from the oxidation of sulfite.

    • If the solid was insoluble in HCl, this confirms the presence of barium sulfate.

Visualizations

DecompositionPathways BaS2O3_H2O BaS₂O₃·H₂O BaS2O3 BaS₂O₃ (anhydrous) BaS2O3_H2O->BaS2O3 ~110°C - H₂O Products1 BaSO₃ + S BaS2O3->Products1 ~200-228°C (Pathway 1) Products2 BaSO₄ + S + SO₂ BaS2O3->Products2 ~228°C (Pathway 2)

Caption: Possible thermal decomposition pathways of this compound monohydrate.

ExperimentalWorkflow cluster_experiment Thermal Decomposition cluster_analysis Product Analysis cluster_results Results start This compound Sample tga_dsc TGA / DSC Analysis start->tga_dsc Heat in controlled atmosphere gas_analysis Gas Analysis (MS/FTIR) tga_dsc->gas_analysis Evolved Gases solid_analysis Solid Residue Analysis (XRD, Wet Chemistry) tga_dsc->solid_analysis Solid Residue gaseous_products Identified Gaseous Products (e.g., SO₂) gas_analysis->gaseous_products solid_products Identified Solid Products (e.g., BaSO₃, BaSO₄) solid_analysis->solid_products

Caption: Experimental workflow for analyzing this compound decomposition.

References

Barium thiosulfate handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

Barium Thiosulfate (B1220275): Technical Support Center

Welcome to the Barium Thiosulfate Technical Support Center. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (BaS₂O₃) is an inorganic compound that appears as a colorless or white crystalline powder.[1][2][3] It is known to be poisonous and is very slightly soluble in water.[3]

2. What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed or inhaled.[4][5][6][7] It is not flammable.[8]

3. What personal protective equipment (PPE) should I use when handling this compound?

It is recommended to use the following personal protective equipment:

  • Eye/Face Protection: Safety glasses or chemical safety goggles.

  • Skin Protection: Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

4. How should I store this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][8] Keep it away from incompatible materials such as strong oxidizing agents.[5]

5. How should I dispose of this compound waste?

This compound waste is considered hazardous and must be disposed of in accordance with local, regional, and national regulations.[5][7] Contact a licensed professional waste disposal service to dispose of this material.[5]

Troubleshooting Guides

Experiment 1: Synthesis of this compound by Precipitation

Objective: To synthesize this compound by reacting a soluble barium salt with a soluble thiosulfate salt.[9]

Common Problems & Solutions:

Problem Possible Cause Solution
Low yield of precipitate. Incomplete reaction due to incorrect stoichiometry.Ensure molar equivalents of reactants are calculated and measured accurately.
The precipitate is too fine and passes through the filter paper.Use a finer grade of filter paper or a membrane filter. Allow the precipitate to settle completely before decanting the supernatant.
Loss of product during washing.Wash the precipitate with a minimal amount of ice-cold water to reduce dissolution.[10]
Precipitate appears discolored (e.g., yellow). Decomposition of thiosulfate in an acidic solution, leading to sulfur precipitation.Ensure the reaction is carried out in a neutral or slightly alkaline solution. Avoid using acidic starting materials.
Contamination of reactants.Use pure, analytical grade reactants.
Precipitate is difficult to filter. The formation of very fine, colloidal particles.Gently heat the solution (do not boil) to encourage particle agglomeration (Ostwald ripening).
Add a small amount of a flocculating agent if compatible with the experimental requirements.
Experiment 2: Use of this compound in a Reaction

Objective: To use this compound as a reactant in an aqueous solution.

Common Problems & Solutions:

Problem Possible Cause Solution
This compound does not dissolve. This compound has very low solubility in water (0.21 g/100 g at 18.5°C).[3][11]If the experiment allows, use a co-solvent. However, be aware that it is practically insoluble in alcohol, ether, acetone, CCl₄, and CS₂.[3] For most applications, it will be used as a suspension.
The reaction mixture turns cloudy with a yellow precipitate. Decomposition of the thiosulfate ion in the presence of acid, forming elemental sulfur.[12]Buffer the reaction mixture to maintain a neutral or slightly alkaline pH.
The reaction rate is slower than expected. The low solubility of this compound limits the concentration of thiosulfate ions in the solution, thus affecting the reaction rate.Increase the surface area of the this compound by grinding it into a fine powder.
Increase the temperature of the reaction, but be cautious as this compound decomposes at 220°C.[2][11]
Vigorously stir the reaction mixture to maintain a saturated solution.

Quantitative Data Summary

Property Value Reference
Molecular Formula BaS₂O₃[1][3]
Molecular Weight 249.46 g/mol [3][4]
Appearance White crystalline powder[2]
Odor Odorless[1]
Melting Point Decomposes at 220°C[2][11]
Density 3.5 g/cm³ (Monohydrate at 18°C)[1]
Solubility in Water 0.21 g/100 g at 18.5°C[11]
Solubility in other solvents Insoluble in ethanol[2]

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from established chemical preparation methods.[10]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Beakers

  • Stirring rod

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.

  • In a separate beaker, dissolve 35.5 g of sodium thiosulfate pentahydrate in a minimal amount of distilled water.

  • Slowly add the sodium thiosulfate solution to the barium chloride solution while stirring continuously. A white precipitate of this compound monohydrate will form.

  • Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.

  • Set up the suction filtration apparatus.

  • Filter the precipitate under suction.

  • Wash the precipitate with three 20 mL portions of ice-cold water.[10]

  • Wash the precipitate with a 20 mL portion of 95% ethanol.[10]

  • Allow the precipitate to air dry on the filter paper.

Visualizations

Barium_Thiosulfate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal b1 Consult SDS b2 Don PPE (Goggles, Gloves, Lab Coat) b1->b2 c1 Weigh in Ventilated Area b2->c1 c2 Handle Away From Incompatible Materials (e.g., Strong Oxidizers) c1->c2 d1 Evacuate Area c2->d1 Spill Occurs end_safe End (Safe) c2->end_safe No Spill d2 Avoid Dust Formation d1->d2 d3 Sweep Up and Shovel into Suitable Container d2->d3 e1 Label as Hazardous Waste d3->e1 e2 Dispose via Licensed Waste Disposal Company e1->e2 end_spill End (Spill) e2->end_spill start Start start->b1

Caption: Workflow for safe handling of this compound.

Barium_Thiosulfate_Synthesis_Workflow A Dissolve BaCl₂·2H₂O in Distilled Water C Mix Solutions (Continuous Stirring) A->C B Dissolve Na₂S₂O₃·5H₂O in Distilled Water B->C D Precipitation of BaS₂O₃·H₂O C->D E Filter Precipitate (Suction Filtration) D->E F Wash with Ice-Cold Water E->F G Wash with 95% Ethanol F->G H Air Dry Product G->H I Final Product: This compound Monohydrate H->I

Caption: Experimental workflow for this compound synthesis.

References

Barium Thiosulfate Impurity Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity analysis of barium thiosulfate (B1220275).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized barium thiosulfate?

A1: The most common impurity is typically sodium chloride, which is a byproduct of the common synthesis method involving the reaction of barium chloride and sodium thiosulfate.[1] Other potential impurities include unreacted starting materials (barium chloride and sodium thiosulfate), other barium salts like barium sulfate (B86663) or barium sulfide (B99878) formed through side reactions or decomposition, and potential heavy metal contamination from raw materials.[2]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is often employed for a comprehensive purity assessment.[1] These include:

  • Iodometric Titration: To quantify the thiosulfate content.[1]

  • X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.[1]

  • Thermogravimetric Analysis (TGA): To determine the hydration state of the compound, such as in this compound monohydrate.[1]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the sensitive determination of trace metal impurities.[2]

  • Atomic Absorption Spectroscopy (AAS): To measure the barium content.[3][4]

Q3: What is the expected solubility of this compound?

A3: this compound has low solubility in water. At 15°C, its solubility is approximately 0.25 grams per 100 mL.[2] It is generally considered insoluble in ethanol (B145695).[5]

Q4: At what temperature does this compound decompose?

A4: this compound monohydrate loses its water of hydration at 110°C and decomposes at approximately 220-228°C to form barium sulfate, sulfur, and sulfur dioxide.[5][6][7]

Troubleshooting Guides

Issue 1: Low Assay Value by Iodometric Titration

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction During Synthesis Ensure stoichiometric amounts of reactants are used. Increase reaction time or optimize stirring to ensure the reaction goes to completion.
Decomposition of this compound Avoid exposing the product to high temperatures (above 220°C) during drying or storage.[5][6][7] Dry the product at a lower temperature under vacuum if necessary.
Presence of Oxidizing Impurities Wash the precipitate thoroughly to remove any residual oxidizing agents from the starting materials.
Incorrect Standardization of Iodine Solution Re-standardize the iodine solution using a primary standard. This compound monohydrate itself can be used as a standard for iodine solutions.[1]
Issue 2: Unexpected Peaks in X-ray Diffraction (XRD) Pattern

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials Compare the unexpected peaks with the standard XRD patterns of barium chloride and sodium thiosulfate. Improve the washing procedure to remove these soluble impurities.
Formation of Barium Sulfate The presence of sulfate impurities in the reactants or oxidation of thiosulfate can lead to the formation of barium sulfate. Use high-purity starting materials.
Incorrect Crystalline Phase or Hydration State Compare the obtained pattern with reference patterns for this compound and its hydrates. Control the precipitation and drying conditions to obtain the desired phase.
Issue 3: High Levels of Trace Metals Detected by ICP-MS

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Contaminated Raw Materials Source high-purity barium chloride and sodium thiosulfate. Analyze the starting materials for heavy metal content before synthesis.
Leaching from Reaction Vessel Use high-quality, inert reaction vessels (e.g., glass or Teflon-lined) to prevent contamination.
Contamination during Sample Preparation Use trace-metal-grade acids and deionized water for sample preparation. Ensure all labware is scrupulously clean.

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate

This protocol is based on the direct precipitation method.[1][8]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled or deionized water

  • 95% Ethanol

Procedure:

  • Prepare a solution of barium chloride dihydrate in distilled water.

  • In a separate beaker, prepare a solution of sodium thiosulfate pentahydrate in distilled water.

  • Slowly add the sodium thiosulfate solution to the barium chloride solution with constant stirring. A white precipitate of this compound monohydrate will form.

  • Continue stirring for a set period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate multiple times with cold distilled water to remove soluble impurities like sodium chloride.

  • Finally, wash the precipitate with 95% ethanol to facilitate drying.[2]

  • Dry the product in air or in a desiccator at a temperature well below 110°C.

Protocol 2: Purity Assay by Iodometric Titration

Principle: Thiosulfate ions (S₂O₃²⁻) are quantitatively oxidized by iodine (I₂) to tetrathionate (B1226582) ions (S₄O₆²⁻). The endpoint is detected using a starch indicator.

Materials:

  • This compound sample

  • Standardized iodine solution (e.g., 0.1 N)

  • Starch indicator solution

  • Deionized water

Procedure:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a sufficient volume of deionized water. Note that due to its low solubility, this may require a large volume or the use of a suitable complexing agent, or the analysis can be performed on a suspension with vigorous stirring.

  • Add a few drops of starch indicator solution. The solution should remain colorless.

  • Titrate the sample solution with the standardized iodine solution.

  • The endpoint is reached when the solution turns a persistent blue-black color.

  • Record the volume of iodine solution used.

  • Calculate the purity of the this compound based on the stoichiometry of the reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis s1 Dissolve BaCl₂·2H₂O s3 Mix Solutions & Precipitate s1->s3 s2 Dissolve Na₂S₂O₃·5H₂O s2->s3 s4 Filter Precipitate s3->s4 s5 Wash with H₂O & Ethanol s4->s5 s6 Dry Product s5->s6 a1 Iodometric Titration s6->a1 Assay a2 XRD Analysis s6->a2 Phase Purity a3 TGA s6->a3 Hydration State a4 ICP-MS s6->a4 Trace Metals

Caption: Experimental workflow for this compound synthesis and purity analysis.

troubleshooting_low_assay cluster_causes Potential Causes cluster_solutions Solutions start Low Assay by Iodometric Titration c1 Incomplete Synthesis start->c1 c2 Product Decomposition start->c2 c3 Impure Reactants start->c3 s1 Optimize Reaction Conditions c1->s1 s4 Thoroughly Wash Product c1->s4 s2 Control Drying Temperature c2->s2 s3 Use High-Purity Reactants c3->s3

Caption: Troubleshooting logic for low assay values of this compound.

References

Technical Support Center: Barium Thiosulfate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of barium thiosulfate (B1220275).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of barium thiosulfate via precipitation.

Issue IDQuestionPossible CausesRecommended Solutions
BTS-P01 Low yield of this compound precipitate. Incomplete reaction due to incorrect stoichiometry or insufficient reaction time.- Ensure accurate weighing of reactants (barium chloride and sodium thiosulfate). - Increase stirring time to ensure complete mixing and reaction. - Check the concentration of reactant solutions.
BTS-P02 The precipitate is off-white or yellowish. Presence of impurities in the starting materials or decomposition of thiosulfate.- Use high-purity reactants. - Avoid excessively high temperatures during the reaction, as thiosulfate can decompose. - Conduct the reaction at room temperature.[1]
BTS-P03 The final product shows the presence of soluble salt impurities (e.g., NaCl). Inadequate washing of the precipitate.- Increase the volume of cold deionized water used for washing. - Perform multiple washing cycles (at least three).[2] - Test the filtrate for the presence of chloride ions to ensure complete removal.
BTS-P04 The dried product is clumpy and difficult to handle. Inefficient drying or decomposition during drying.- After washing with water, perform a final wash with ethanol (B145695) to facilitate drying.[2] - Dry the product at a relatively low temperature (e.g., 40°C) to prevent decomposition. This compound monohydrate loses its water of hydration at 110°C and decomposes at 228°C.[3] - Use a vacuum oven for more efficient drying at a lower temperature.
BTS-P05 Inconsistent results in purity analysis (iodometric titration). Instability of the sodium thiosulfate titrant or presence of interfering substances.- Standardize the sodium thiosulfate solution frequently. - Ensure the sample is fully dissolved before titration. - Check for and remove any oxidizing or reducing impurities that may interfere with the titration.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing and purifying this compound?

The most common laboratory method is the direct precipitation reaction between aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), and a soluble thiosulfate salt, like sodium thiosulfate (Na₂S₂O₃).[1][4] The resulting this compound (BaS₂O₃), which is sparingly soluble in water, precipitates out of the solution.[3] Purification is primarily achieved by washing the precipitate to remove soluble byproducts, such as sodium chloride (NaCl).[2]

2. What are the key impurities to be aware of during this compound purification?

The primary impurities are soluble salts from the reaction, most commonly sodium chloride if using sodium thiosulfate and barium chloride.[1] Other potential impurities can include unreacted starting materials and heavy metal contaminants if the initial reactants are not of high purity.

3. What is the best solvent for washing the this compound precipitate?

Due to the low solubility of this compound in water, chilled deionized water is the recommended solvent for washing away soluble impurities like sodium chloride.[3] A final wash with ethanol can be beneficial as this compound is insoluble in ethanol.[3][5] This helps to remove any organic impurities and aids in the drying process.[2]

4. How can I assess the purity of my synthesized this compound?

Several analytical techniques can be used to determine the purity of this compound:

  • Iodometric Titration: This is a classic chemical method to quantify the amount of thiosulfate present.[1]

  • X-ray Diffraction (XRD): This technique is used to analyze the crystallinity and phase purity of the compound.[1]

  • Thermogravimetric Analysis (TGA): TGA can be used to confirm the hydration state of the compound, for instance, the presence of water in this compound monohydrate.[1]

5. What are the optimal drying conditions for purified this compound?

This compound monohydrate loses its water of hydration at 110°C and decomposes at approximately 228°C.[3] Therefore, it is crucial to dry the purified product at a temperature well below its decomposition point. Drying in a laboratory oven at around 40°C is a safe and effective method.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
150.25[3]
18.50.21[6]
25Data not readily available
50Data not readily available

Table 2: Purity Analysis Methods for this compound

Analytical MethodPrincipleInformation Obtained
Iodometric TitrationRedox titration with a standardized iodine solution.Quantitative determination of thiosulfate content.[1]
X-ray Diffraction (XRD)Diffraction of X-rays by the crystal lattice.Crystalline phase identification and purity.[1]
Thermogravimetric Analysis (TGA)Measurement of mass change as a function of temperature.Thermal stability and confirmation of hydration state.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Monohydrate

This protocol is based on the direct precipitation method.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • 95% Ethanol

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve 35 g of barium chloride dihydrate in 100 mL of deionized water in a beaker with stirring.

    • In a separate beaker, prepare a solution of 35.5 g of sodium thiosulfate pentahydrate in a minimal amount of deionized water.

  • Precipitation:

    • Slowly add the sodium thiosulfate solution to the barium chloride solution while stirring continuously. A white precipitate of this compound monohydrate will form.

  • Digestion of Precipitate (Optional but Recommended):

    • Gently heat the mixture to about 50-60°C and maintain for 30 minutes with occasional stirring. This process, known as digestion, can help to form larger, more easily filterable crystals.

  • Filtration and Washing:

    • Allow the precipitate to settle, then decant the supernatant liquid.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with three 20 mL portions of ice-cold deionized water.[2]

    • Follow with a wash using a similar quantity of 95% ethanol.[2]

  • Drying:

    • Dry the purified this compound monohydrate in a laboratory oven at 40°C until a constant weight is achieved.

Protocol 2: Purity Assessment by Iodometric Titration (Adapted for this compound)

Principle: Thiosulfate ions (S₂O₃²⁻) are oxidized by iodine (I₂). The amount of thiosulfate in a sample can be determined by titrating it with a standardized iodine solution using a starch indicator.

Reagents:

  • Standardized 0.1 M Iodine (I₂) solution

  • Starch indicator solution

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the dried this compound.

    • Dissolve the sample in a known volume of deionized water. A small amount of dilute HCl may be added to aid dissolution, but note that thiosulfuric acid is unstable in acidic conditions.[1]

  • Titration:

    • Add a few drops of starch indicator to the this compound solution.

    • Titrate the solution with the standardized 0.1 M iodine solution.

    • The endpoint is reached when the solution turns a persistent blue-black color.

  • Calculation:

    • Calculate the moles of iodine used in the titration.

    • Using the stoichiometry of the reaction (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻), determine the moles of thiosulfate in the sample.

    • Calculate the purity of the this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis prep_reagents Prepare Aqueous Solutions (BaCl₂ and Na₂S₂O₃) precipitation Mix Solutions & Precipitate BaS₂O₃ prep_reagents->precipitation filtration Vacuum Filtration precipitation->filtration Transfer Precipitate washing Wash with Cold H₂O & Ethanol filtration->washing drying Dry at 40°C washing->drying titration Iodometric Titration drying->titration xrd XRD Analysis drying->xrd tga TGA Analysis drying->tga

Caption: Experimental workflow for this compound synthesis, purification, and analysis.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield off_color Off-Color Precipitate? start->off_color impure_product Impure Product? start->impure_product check_stoichiometry Verify Stoichiometry & Reaction Time low_yield->check_stoichiometry Yes check_reactants Check Reactant Purity & Temperature off_color->check_reactants Yes improve_washing Increase Washing Volume/Cycles impure_product->improve_washing Yes

Caption: Logical troubleshooting flow for common issues in this compound purification.

References

Barium Thiosulfate Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of barium thiosulfate (B1220275) in solution. Adherence to the protocols and recommendations outlined below will help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is barium thiosulfate and what are its key properties?

This compound (BaS₂O₃) is an inorganic compound that typically exists as a white crystalline powder.[1][2] It is sparingly soluble in water and insoluble in ethanol.[1][2] The monohydrate form (BaS₂O₃·H₂O) is common.[1]

Q2: What is the primary cause of instability in this compound solutions?

The primary cause of instability is the decomposition of the thiosulfate ion (S₂O₃²⁻), which is highly susceptible to acidic conditions.[3][4] In an acidic environment, thiosulfate ions decompose to form elemental sulfur (a solid precipitate), sulfur dioxide gas, and water.[3][4]

Q3: What is the optimal pH range for maintaining the stability of thiosulfate solutions?

Thiosulfate solutions are most stable in neutral to slightly alkaline conditions.[3] For general stability, a pH range of 7.0 to 8.5 is recommended.[3] In specific applications like gold and silver leaching with ammonium (B1175870) thiosulfate, a higher pH of 9.0 to 10.5 is often employed to ensure thiosulfate stability and process effectiveness.[3]

Q4: What are the decomposition products of this compound in solution?

In acidic solutions, this compound decomposes to form a precipitate of elemental sulfur, along with dissolved sulfur dioxide and water.[3][4] Under certain conditions, thiosulfate can also undergo disproportionation, where it is simultaneously oxidized and reduced to form sulfate (B86663) (SO₄²⁻) and sulfide (B99878) (S²⁻) ions.[5][6][7]

Q5: How does temperature affect the stability of this compound solutions?

Elevated temperatures can accelerate the decomposition of thiosulfate ions, especially in solutions that are not pH-stabilized. The solid monohydrate of this compound loses its water of hydration at 110°C and decomposes at 228°C.[1][2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
A white or yellowish precipitate forms in the solution over time. Acidic Decomposition: The pH of the solution may have dropped below 7, causing the thiosulfate to decompose into elemental sulfur.1. Measure the pH of the solution. 2. If acidic, adjust the pH to the neutral or slightly alkaline range (7.0-8.5) using a dilute solution of a suitable base (e.g., sodium carbonate), provided it does not interfere with your experiment.[3][8] 3. For future preparations, use boiled, deionized water and add a stabilizer.
The concentration of the thiosulfate solution decreases over time. Decomposition: Thiosulfate ions are degrading due to acidic pH, exposure to light, or microbial contamination.1. Store the solution in a dark, cool place.[9] 2. Ensure the solution is maintained at a neutral to slightly alkaline pH. 3. Prepare fresh solutions more frequently and standardize them before each use.
Inconsistent results in titrations or other analytical procedures. Unstable Thiosulfate Concentration: The concentration of your this compound solution is not constant due to decomposition.1. Standardize the thiosulfate solution immediately before use against a primary standard (e.g., potassium iodate).[10] 2. Follow the recommended preparation and storage protocols to enhance stability.
Formation of a dark precipitate. Sulfide Precipitation: In some disproportionation reactions, sulfide ions may be formed, which can then precipitate with other metal ions present in the solution.1. Analyze the precipitate to confirm its composition. 2. Consider if a disproportionation reaction is likely under your experimental conditions (this is less common than acidic decomposition).

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
150.25[1]
18.50.21[11]

Table 2: Factors Affecting Thiosulfate Stability (General)

Factor Effect on Stability Recommendation
pH Highly unstable below pH 6; stable in neutral to alkaline conditions.[3]Maintain pH between 7.0 and 8.5.[3]
Temperature Increased temperature accelerates decomposition.Store solutions in a cool place.[9]
Light Can promote decomposition.Store solutions in dark or amber bottles.[9]
Oxygen Can lead to oxidation to sulfate.Use boiled, deionized water to minimize dissolved oxygen.[12]
Microorganisms Some bacteria can metabolize thiosulfate.Use sterile water and containers.[9]
Trace Metals Ions like copper can catalyze decomposition.[9]Use high-purity water and reagents.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution (Approx. 0.1 M)

This protocol is adapted from standard procedures for preparing stable sodium thiosulfate solutions.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 0.22 µm filter

Procedure:

  • Prepare a 0.1 M Sodium Thiosulfate Solution:

    • Boil 1 liter of deionized water for at least 5 minutes to sterilize it and expel dissolved gases like CO₂ and O₂.

    • Allow the water to cool to room temperature.

    • Accurately weigh approximately 24.8 g of sodium thiosulfate pentahydrate.

    • Dissolve the sodium thiosulfate in about 500 mL of the boiled, cooled deionized water.

    • Add approximately 0.2 g of sodium carbonate to the solution as a stabilizer to maintain an alkaline pH.[8]

    • Transfer the solution to a 1 L volumetric flask and dilute to the mark with the boiled, cooled deionized water.

    • Mix the solution thoroughly.

    • Filter the solution through a 0.22 µm filter to remove any particulate matter and potential microbial contamination.

    • Store in a tightly capped, dark glass bottle in a cool, dark place.[9]

  • Prepare a 0.1 M Barium Chloride Solution:

    • Accurately weigh approximately 24.4 g of barium chloride dihydrate.

    • Dissolve the barium chloride in boiled, cooled deionized water and dilute to 1 L in a volumetric flask.

  • Prepare the this compound Solution (as a saturated solution with a known approximate concentration of the supernatant):

    • Due to the low solubility of this compound, a 0.1 M solution is not feasible. To prepare a saturated solution for experiments where a constant, albeit low, concentration is needed:

    • Slowly add the 0.1 M barium chloride solution to the 0.1 M sodium thiosulfate solution with constant stirring. A white precipitate of this compound will form.

    • Continue stirring for an extended period (e.g., 1 hour) to allow the solution to reach equilibrium.

    • Allow the precipitate to settle.

    • Carefully decant or filter the supernatant. The supernatant will be a saturated solution of this compound. The concentration of this solution will be low (see Table 1 for solubility).

    • The pH of this solution should be in the stable range due to the added sodium carbonate.

Note: For quantitative applications requiring a precise concentration, the supernatant of the this compound solution must be standardized.

Protocol for Standardization of a Thiosulfate Solution

This is a general procedure using potassium iodate (B108269) as a primary standard.

Materials:

  • Potassium iodate (KIO₃), primary standard grade

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), dilute

  • Starch indicator solution

  • The thiosulfate solution to be standardized

Procedure:

  • Accurately weigh a precise amount of dry potassium iodate and dissolve it in a known volume of deionized water to prepare a standard solution.

  • To a flask, add a known volume of the standard potassium iodate solution.

  • Add an excess of potassium iodide and a small amount of dilute sulfuric acid. This will liberate a stoichiometric amount of iodine (I₂).[10]

  • Titrate the liberated iodine with the thiosulfate solution until the solution becomes a pale yellow color.

  • Add a few drops of starch indicator solution, which will turn the solution dark blue.

  • Continue the titration dropwise until the blue color disappears. This is the endpoint.

  • Repeat the titration at least two more times to ensure precision.

  • Calculate the molarity of the thiosulfate solution based on the stoichiometry of the reactions.

Visualizations

Barium_Thiosulfate_Stability_Factors cluster_stability This compound Solution Stability BaS2O3_Solution BaS₂O₃ (aq) Acidic_pH Acidic pH (pH < 7) High_Temp High Temperature UV_Light UV Light Exposure Contaminants Contaminants (Microbes, Metal Ions) Alkaline_pH Neutral to Alkaline pH (pH 7.0 - 8.5) Cool_Temp Cool Temperature Cool_Temp->BaS2O3_Solution Dark_Storage Dark Storage Dark_Storage->BaS2O3_Solution Stabilizers Stabilizers (e.g., Na₂CO₃) Stabilizers->BaS2O3_Solution Decomposition_Products Decomposition_Products Acidic_pH->Decomposition_Products High_Temp->Decomposition_Products UV_Light->Decomposition_Products Contaminants->Decomposition_Products Experimental_Workflow_Barium_Thiosulfate Prepare_Reagents 1. Prepare 0.1M Na₂S₂O₃ (with Na₂CO₃ stabilizer) and 0.1M BaCl₂ Precipitation 2. Mix solutions to precipitate BaS₂O₃ Prepare_Reagents->Precipitation Equilibration 3. Equilibrate and separate supernatant (saturated solution) Precipitation->Equilibration Storage 4. Store in a cool, dark place Equilibration->Storage Use_In_Experiment Use in Experiment Storage->Use_In_Experiment Standardize 5. Standardize before use (if quantitative) Use_In_Experiment->Standardize Yes Perform_Experiment 6. Perform Experiment Use_In_Experiment->Perform_Experiment No Standardize->Perform_Experiment Analyze_Results 7. Analyze Results Perform_Experiment->Analyze_Results Troubleshoot Encounter Instability? Analyze_Results->Troubleshoot Consult_Guide Consult Troubleshooting Guide Troubleshoot->Consult_Guide Yes End End Troubleshoot->End No Start Start Consult_Guide->Start Adjust Protocol

References

Barium Thiosulfate Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystal size of Barium Thiosulfate (B1220275) (BaS₂O₃).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Barium Thiosulfate?

The most common and straightforward method for preparing this compound is through direct precipitation from aqueous solutions.[1] This technique involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble thiosulfate salt, like sodium thiosulfate (Na₂S₂O₃), resulting in the formation of sparingly soluble this compound which then precipitates out of the solution.[1]

Q2: What are the key factors influencing the crystal size of this compound?

While specific research on this compound is limited, the principles of crystallization suggest that the primary factors influencing crystal size are:

  • Supersaturation: The level of supersaturation is a critical driver for both nucleation and crystal growth.

  • Temperature: Temperature affects the solubility of this compound and the kinetics of nucleation and growth.

  • pH of the solution: The pH can influence the stability of the thiosulfate ion and the surface charge of the crystals.

  • Reactant Concentrations: The concentration of the barium and thiosulfate ions in the solution directly impacts the supersaturation level.

  • Presence of Additives or Impurities: Additives can act as crystal growth modifiers or inhibitors.

  • Mixing Rate: The rate at which the reactant solutions are mixed can affect the local supersaturation and, consequently, the nucleation rate.

Q3: How can I initiate crystallization if no crystals are forming?

If you are experiencing difficulty in initiating crystallization, you can try the following techniques:

  • Seeding: Introduce a small crystal of this compound to the supersaturated solution to act as a template for further crystal growth.

  • Scratching: Gently scratching the inside surface of the crystallization vessel with a glass rod can create nucleation sites.

  • Increasing Supersaturation: This can be achieved by either concentrating the solution (e.g., by evaporation of the solvent) or by cooling the solution if the solubility of this compound decreases with temperature.

Troubleshooting Guides

Issue 1: The resulting this compound crystals are too small (fine powder).

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Supersaturation: Rapid mixing of highly concentrated reactant solutions can lead to a high nucleation rate, resulting in a large number of small crystals.Decrease the concentration of the reactant solutions (barium chloride and sodium thiosulfate). Slow down the rate of addition of one reactant to the other with constant stirring to maintain a lower level of supersaturation.
Rapid Cooling: If crystallization is induced by cooling, a fast cooling rate can favor nucleation over crystal growth.Employ a slower, more controlled cooling process to allow for the growth of existing crystals.
Inadequate Mixing: Poor mixing can create localized areas of very high supersaturation, leading to rapid nucleation.Ensure efficient and uniform stirring throughout the addition of reactants.
Absence of Seed Crystals: Spontaneous nucleation often leads to smaller crystals compared to seeded crystallization.Introduce seed crystals of a desired size range into the supersaturated solution to promote controlled growth on existing surfaces.
Issue 2: The this compound crystals are too large or agglomerated.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low Supersaturation: Very slow addition of dilute reactants can lead to a low nucleation rate, allowing a few crystals to grow to a large size.Increase the concentration of the reactant solutions or the rate of addition to promote a higher nucleation rate.
Prolonged Crystallization Time: Allowing the crystals to remain in the mother liquor for an extended period can lead to Ostwald ripening, where larger crystals grow at the expense of smaller ones.Reduce the crystallization time and harvest the crystals once they have reached the desired size.
Inefficient Stirring: Inadequate agitation can lead to settling and agglomeration of crystals.Maintain a consistent and appropriate stirring speed to keep the crystals suspended in the solution.
Issue 3: The crystal size distribution is too broad (polydisperse).

Possible Causes and Solutions:

Possible Cause Suggested Solution
Uncontrolled Nucleation: A burst of nucleation at the beginning of the process followed by continued nucleation can lead to a wide range of crystal sizes.Control the supersaturation carefully throughout the process. Seeded crystallization is highly recommended to narrow the size distribution.
Temperature Fluctuations: Inconsistent temperature control can cause fluctuations in solubility and supersaturation, leading to multiple nucleation events.Maintain a constant and uniform temperature during the crystallization process.
Non-uniform Mixing: Inconsistent mixing can create different supersaturation zones within the crystallizer.Use an efficient stirring system to ensure homogeneity of the solution.

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate

This protocol is adapted from a standard laboratory preparation method.[2]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Ice bath

Procedure:

  • Prepare a solution of 35 g of barium chloride dihydrate in 100 ml of distilled water.

  • In a separate beaker, add 35.5 g of solid sodium thiosulfate pentahydrate to the barium chloride solution.

  • Stir the mixture until the sodium thiosulfate is completely dissolved. This compound monohydrate will precipitate out of the solution.

  • Filter the precipitated this compound monohydrate by suction filtration.

  • Wash the crystals with three 20 ml portions of ice-cold water.

  • Follow with a wash of a similar quantity of 95% alcohol.

  • Dry the resulting this compound in the air. This method typically yields around 95% of the theoretical product.[2]

Data Presentation

Disclaimer: The following tables summarize quantitative data for barium sulfate (B86663) . While the general trends may be informative for controlling this compound crystal size, the specific values are not directly transferable and should be used as a qualitative guide only.

Table 1: Illustrative Effect of Reactant Concentration on Barium Sulfate Particle Size

Reactant Concentration (M)Average Particle Size (nm)
0.1381.9
0.05-
0.04-
0.025-
0.005218.8
0.001-

Based on data for barium sulfate, where particle size increases with reactant concentration.[3]

Table 2: Illustrative Effect of Temperature on Barium Sulfate Particle Size (with MGDA additive)

Temperature (°C)Average Particle Size (nm)
10457.6
25257.8
50795.2
80446.2

Data for barium sulfate in the presence of Methyl Glycine Diacetic Acid (MGDA) shows a non-linear relationship between temperature and particle size.[3]

Table 3: Illustrative Effect of pH on Barium Sulfate Particle Size (with EDTA additive)

pHAverage Particle Size (µm)
40.91 ± 0.36
60.44 ± 0.09
80.28 ± 0.05

For barium sulfate with Ethylenediaminetetraacetic acid (EDTA) as an additive, an increase in pH generally leads to a decrease in particle size.[4]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Crystallization cluster_prep Solution Preparation cluster_reaction Crystallization cluster_processing Post-Processing cluster_analysis Analysis prep_ba Prepare BaCl₂ Solution mix Mix Reactant Solutions (Controlled Rate & Stirring) prep_ba->mix prep_na Prepare Na₂S₂O₃ Solution prep_na->mix precip Precipitation of This compound mix->precip filter Filtration precip->filter wash Washing (Water & Ethanol) filter->wash dry Drying wash->dry analyze Crystal Size Analysis (e.g., SEM, Laser Diffraction) dry->analyze

Caption: A general experimental workflow for the synthesis and analysis of this compound crystals.

Factors_Affecting_Crystal_Size Key Factors Influencing Crystal Size cluster_params Process Parameters center This compound Crystal Size supersaturation Supersaturation supersaturation->center temperature Temperature temperature->center ph pH ph->center concentration Reactant Concentration concentration->center mixing Mixing Rate mixing->center additives Additives additives->center

Caption: Logical relationship of key experimental parameters that influence the final crystal size.

References

How to increase the yield of Barium thiosulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Thiosulfate (B1220275) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of barium thiosulfate for increased yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of precipitation from aqueous solutions of barium chloride and sodium thiosulfate.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Precipitate 1. Incomplete Precipitation: Sub-optimal reactant concentrations or stoichiometry. 2. Product Loss During Washing: this compound has low but notable solubility in water, which increases with temperature.[1] 3. Acidic Reaction Conditions: Thiosulfate decomposes in acidic environments, forming sulfur and sulfur dioxide, thus reducing the availability of thiosulfate ions for precipitation.[2]1. Optimize Concentrations: Increase the concentration of reactant solutions. Studies on analogous barium sulfate (B86663) precipitation show that higher reactant concentrations can lead to a greater mass of precipitate.[3] Ensure a stoichiometric or slight excess of the less expensive reactant. 2. Minimize Dissolution: Wash the precipitate with ice-cold water to reduce solubility losses.[4] Follow with a wash using a non-polar solvent like 95% ethanol (B145695) to displace water and aid in drying.[4] 3. Control pH: Maintain a neutral to slightly alkaline pH throughout the reaction and washing steps to prevent the decomposition of the thiosulfate ion.
Precipitate is Contaminated or Off-Color 1. Inadequate Washing: Soluble byproducts, such as sodium chloride, remain trapped in the precipitate.[5] 2. Side Reactions: Oxidation of thiosulfate to sulfate can occur, leading to the co-precipitation of barium sulfate.[5] Decomposition in acidic conditions can yield elemental sulfur, causing a yellowish tint.[6]1. Thorough Washing: Ensure the precipitate is thoroughly washed with cold deionized water to remove soluble impurities. Multiple small-volume washes are generally more effective than a single large-volume wash. 2. Use High-Purity Reagents: Start with high-purity barium chloride and sodium thiosulfate to minimize contaminants. 3. Avoid Oxidizing Agents and Maintain pH: Conduct the reaction in an environment free of strong oxidizing agents. Monitor and control the pH to prevent thiosulfate decomposition.
Precipitate is Difficult to Filter (Fine Particles) 1. Rapid Precipitation: Very high concentrations of reactants or rapid mixing can lead to the formation of very small crystals that can pass through filter media.1. Control Reaction Rate: Add the precipitating agent slowly while stirring continuously to promote the growth of larger crystals. 2. Digestion: Allow the precipitate to "digest" by letting it stand in the mother liquor for a period (e.g., one hour) before filtration. This process can lead to the growth of larger, more easily filterable crystals.
Inconsistent Yields Between Batches 1. Variability in Reaction Conditions: Inconsistent temperatures, concentrations, or stirring rates between experiments.1. Standardize Protocol: Precisely control and document all reaction parameters, including the temperature of reactant solutions, addition rates, and stirring speed, to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most common and straightforward method is the direct precipitation from aqueous solutions by reacting a soluble barium salt (e.g., barium chloride, BaCl₂) with a soluble thiosulfate salt (e.g., sodium thiosulfate, Na₂S₂O₃).[5] A well-documented laboratory procedure reports a yield of 95% for this compound monohydrate.[4]

The general reaction is: BaCl₂ (aq) + Na₂S₂O₃ (aq) → BaS₂O₃ (s) + 2 NaCl (aq)[7]

Q2: How does temperature affect the yield of this compound?

A2: Temperature has a dual effect. While higher temperatures can increase the rate of reaction, they also increase the solubility of this compound in water, which can lead to a lower yield of the isolated precipitate.[1] For this reason, it is crucial to wash the collected precipitate with ice-cold water to minimize product loss.[4]

Q3: What is the optimal pH for the synthesis of this compound?

A3: While specific optimization studies for this compound are not widely available, it is critical to avoid acidic conditions. The thiosulfate ion is unstable in acidic solutions and will decompose into sulfur and sulfur dioxide.[2] Therefore, maintaining a neutral or slightly alkaline pH is recommended to maximize the concentration of thiosulfate ions available for precipitation and to prevent the formation of elemental sulfur as an impurity.

Q4: Can other barium salts be used for the synthesis?

A4: Yes, other soluble barium salts such as barium nitrate (B79036) or barium hydroxide (B78521) can be used as the source of barium ions.[1] The choice of salt may depend on the desired purity of the final product and the solubility of the resulting byproducts.

Q5: How can I ensure the purity of the synthesized this compound?

A5: To ensure high purity, start with high-purity reactants. The primary purification step involves thoroughly washing the precipitate to remove soluble byproducts like sodium chloride.[5] Washing with chilled water is recommended, followed by a rinse with a solvent like ethanol to facilitate drying.[4]

Quantitative Data on this compound Synthesis

ParameterValue / ConditionReported YieldReference
Reactants Barium Chloride Dihydrate (35g) Sodium Thiosulfate Pentahydrate (35.5g)95%--INVALID-LINK--[8]
Solvent 100 mL Distilled Water
Temperature Not specified, assumed to be room temperature.
Washing Three 20 mL portions of ice-cold water, followed by a similar quantity of 95% alcohol.
Drying Dried in air.

Experimental Protocol: High-Yield Synthesis of this compound Monohydrate

This protocol is adapted from a literature procedure with a reported yield of 95%.[8]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • 95% Ethanol

  • Beakers

  • Stirring rod or magnetic stirrer

  • Suction filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • In a beaker, dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water.

  • To this solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

  • Stir the mixture continuously until the sodium thiosulfate has completely dissolved and a white precipitate of this compound monohydrate has formed.

  • Collect the precipitate by suction filtration using a Büchner funnel.

  • Wash the precipitate on the filter with three 20 mL portions of ice-cold distilled water to remove the soluble sodium chloride byproduct.

  • Follow the water wash with a rinse using a similar volume of 95% ethanol to displace the water and aid in drying.

  • Carefully remove the filter cake and allow it to dry completely in the air.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Purification and Isolation BaCl2 Dissolve BaCl₂·2H₂O in Water Mix Mix Reactant Solutions with Stirring BaCl2->Mix Na2S2O3 Prepare Na₂S₂O₃·5H₂O (Solid or Solution) Na2S2O3->Mix Precipitate Formation of BaS₂O₃ Precipitate Mix->Precipitate Filter Filter Precipitate (Suction Filtration) Precipitate->Filter Wash Wash with Ice-Cold Water and Ethanol Filter->Wash Dry Dry the Final Product Wash->Dry Final Final Dry->Final High-Purity BaS₂O₃

Caption: Workflow for the synthesis of this compound.

Factors Influencing this compound Yield

G cluster_factors Key Parameters cluster_effects Effects on Yield Concentration Reactant Concentration Yield Yield of BaS₂O₃ Concentration->Yield Higher conc. can increase yield Temperature Temperature Temperature->Yield Higher temp. increases solubility (decreases yield) pH pH pH->Yield Acidic pH decomposes S₂O₃²⁻ (decreases yield) Purity Purity pH->Purity Acidic pH forms S impurity Washing Washing Technique Washing->Yield Cold wash minimizes loss Washing->Purity Thorough wash removes byproducts

Caption: Key factors affecting the yield and purity of this compound.

References

Technical Support Center: Barium Thiosulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the precipitation of barium thiosulfate (B1220275). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing barium thiosulfate?

The most prevalent and straightforward method for preparing this compound is through direct precipitation from aqueous solutions.[1] This technique involves reacting a soluble barium salt, such as barium chloride, with a soluble thiosulfate salt, like sodium thiosulfate. The sparingly soluble this compound then precipitates out of the solution.[1]

Q2: What is the chemical equation for the precipitation of this compound?

The reaction between barium chloride and sodium thiosulfate proceeds as follows:

BaCl₂(aq) + Na₂S₂O₃(aq) → BaS₂O₃(s) + 2NaCl(aq)

Q3: What are the general solubility characteristics of this compound?

This compound is sparingly soluble in water. Its solubility is approximately 0.25 grams per 100 milliliters at 15°C.[2] It is generally considered insoluble in ethanol (B145695).

Q4: What is the thermal stability of this compound?

This compound is stable at room temperature but will decompose upon heating. The decomposition process typically begins at temperatures between 200-220°C.[1][3] The primary decomposition products are barium sulfite (B76179) (BaSO₃) and elemental sulfur (S).[1]

Q5: How can the purity of synthesized this compound be assessed?

Several analytical techniques can be employed to determine the purity of this compound:

  • X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the compound.[1]

  • Thermogravimetric Analysis (TGA): To confirm the hydration state and thermal stability.[1]

  • Iodometric Titration: A classical chemical method to quantify the thiosulfate content.[1]

Q6: Is this compound used in drug development, and are there associated signaling pathways?

While barium sulfate (B86663) is widely used as a radio-opaque agent in medical imaging, there is limited evidence in the available scientific literature to suggest a significant role for this compound in drug development or its involvement in specific signaling pathways. Its primary applications are in analytical chemistry and other industrial processes.

Troubleshooting Guide

This guide addresses common issues that may arise during the precipitation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation - Incorrect stoichiometry of reactants.- Reactant concentrations are too low.- Temperature is too high, increasing solubility.- Recalculate and ensure the correct molar ratios of barium and thiosulfate salts are used.- Increase the concentration of the reactant solutions.- Conduct the precipitation at room temperature or below to decrease the solubility of this compound.
Precipitate is Fine and Difficult to Filter - Rapid mixing of reactants leading to rapid nucleation.- High supersaturation of the solution.- Add the precipitating agent slowly while stirring continuously to promote the growth of larger crystals.- Use more dilute reactant solutions to lower the supersaturation level.- Allow the precipitate to "age" or "digest" by letting it stand in the mother liquor for a period (e.g., several hours or overnight) to encourage larger crystal formation.
Precipitate Appears Contaminated (e.g., yellow) - Decomposition of thiosulfate, especially in acidic conditions, forming elemental sulfur.- Presence of impurities in the starting materials.- Ensure the reaction is carried out in a neutral or slightly alkaline solution to prevent thiosulfate decomposition.- Use high-purity, analytical grade reactants.- Thoroughly wash the precipitate with deionized water to remove soluble impurities.
Inconsistent Yields - Variations in reaction temperature.- Inconsistent mixing speeds or methods.- Incomplete transfer of precipitate during filtration.- Maintain a constant temperature throughout the experiment using a water bath.- Standardize the stirring rate and method of reactant addition.- Ensure all of the precipitate is quantitatively transferred from the reaction vessel to the filter, rinsing the vessel with the filtrate or deionized water.

Experimental Protocols

Detailed Methodology for the Preparation of this compound Monohydrate

This protocol is adapted from established chemical preparation methods.[4]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • 95% Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve 35 g of barium chloride dihydrate in 100 mL of deionized water in a beaker.

  • Initiate Precipitation:

    • To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

    • Stir the mixture continuously with a magnetic stirrer until all the sodium thiosulfate has dissolved. The white precipitate of this compound monohydrate will form.

  • Isolate the Precipitate:

    • Set up a suction filtration apparatus.

    • Filter the this compound monohydrate precipitate from the solution.

  • Wash the Precipitate:

    • Wash the precipitate on the filter paper with three 20 mL portions of ice-cold deionized water to remove soluble byproducts like sodium chloride.

    • Subsequently, wash the precipitate with a 20 mL portion of 95% ethanol to aid in drying.

  • Dry the Product:

    • Allow the precipitate to air-dry on the filter paper or in a desiccator. The expected yield is approximately 95%.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Precipitation prep_reactants Prepare Reactant Solutions (Aqueous BaCl₂ and Na₂S₂O₃) mix_reactants Mix Reactant Solutions (Continuous Stirring) prep_reactants->mix_reactants precipitation Precipitation of BaS₂O₃ mix_reactants->precipitation filtration Isolate Precipitate (Suction Filtration) precipitation->filtration washing Wash Precipitate (Deionized Water & Ethanol) filtration->washing drying Dry the Final Product (Air Dry or Desiccator) washing->drying analysis Purity and Characterization (XRD, TGA, Titration) drying->analysis

Workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Precipitation Issues start Precipitation Experiment issue Identify Issue start->issue low_yield Low or No Yield issue->low_yield Low Yield? fine_precipitate Fine Precipitate issue->fine_precipitate Fine Precipitate? contamination Contaminated Product issue->contamination Contaminated? check_stoichiometry Check Stoichiometry & Concentration low_yield->check_stoichiometry adjust_mixing Adjust Mixing Rate & Aging Time fine_precipitate->adjust_mixing check_ph_purity Check pH & Reactant Purity contamination->check_ph_purity solution1 Increase Concentration / Correct Molar Ratios check_stoichiometry->solution1 solution2 Slower Addition / Allow for Digestion adjust_mixing->solution2 solution3 Use Neutral pH / High-Purity Reagents check_ph_purity->solution3

Logical flow for troubleshooting common issues.

References

Preventing side reactions in Barium thiosulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of barium thiosulfate (B1220275).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of barium thiosulfate, focusing on the common precipitation method involving the reaction of barium chloride (BaCl₂) and sodium thiosulfate (Na₂S₂O₃).

Issue Potential Cause Recommended Action
Yellowish or cloudy precipitate Acidic reaction conditions (pH < 7): Thiosulfate decomposes in acidic solutions to form elemental sulfur (yellow) and sulfur dioxide.[1]- Ensure the reaction is carried out in a neutral to slightly alkaline medium (pH 7-8).- Use deionized water and check the pH of reactant solutions before mixing.
Low yield of this compound Incomplete precipitation: Incorrect stoichiometry, low reactant concentration, or unfavorable temperature.- Verify the molar ratios of barium chloride and sodium thiosulfate.- Use sufficiently concentrated solutions to drive the precipitation.[2] - Conduct the reaction at room temperature, as higher temperatures can increase the solubility of the product.
Co-precipitation of impurities: Formation of more soluble barium salts.- Use high-purity starting materials.- Control the rate of addition of reactants to prevent localized high concentrations.
Precipitate is difficult to filter Formation of very fine particles: Rapid precipitation can lead to the formation of a colloidal suspension.- Add the reactant solutions slowly with constant stirring to promote the growth of larger crystals.- Consider using a seeded crystallization approach by adding a small amount of pre-existing this compound crystals.[2]
Product fails purity analysis (e.g., iodometric titration) Presence of side products: Co-precipitation of barium sulfate (B86663) (BaSO₄) or barium sulfite (B76179) (BaSO₃) due to oxidation of thiosulfate.- Protect the reaction mixture from atmospheric oxygen by performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared sodium thiosulfate solutions, as older solutions may contain sulfite and sulfate impurities.
Incomplete washing of the precipitate: Residual soluble impurities such as sodium chloride (NaCl).- Wash the precipitate thoroughly with cold deionized water to remove soluble byproducts.[2] Using ice-cold water minimizes product loss due to dissolution.[2]- A final wash with ethanol (B145695) can aid in drying and removing organic impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this compound synthesis and how can I prevent it?

A1: The most prevalent side reaction is the decomposition of the thiosulfate ion in acidic conditions. This reaction produces solid sulfur, which gives the precipitate a yellow appearance, and sulfur dioxide gas.[1] To prevent this, it is crucial to maintain a neutral to slightly alkaline pH (7-8) throughout the synthesis. This can be achieved by using high-purity, neutral water and ensuring the reactant solutions are not acidic before mixing.

Q2: My final product is off-white. What could be the impurity?

A2: An off-white color can indicate the presence of co-precipitated impurities. The most likely impurity is barium sulfate (BaSO₄), which can form if the thiosulfate ions are oxidized to sulfate. This oxidation can be minimized by working with deoxygenated solutions and carrying out the reaction under an inert atmosphere.

Q3: How does temperature affect the synthesis of this compound?

A3: While room temperature is generally recommended for the precipitation of this compound, temperature can influence both yield and particle size. Based on studies of the analogous compound barium sulfate, higher temperatures can lead to a slight increase in the mass of the precipitate formed, though the effect is generally less significant than that of reactant concentrations.[2] For this compound, which has low but non-negligible water solubility, higher temperatures might increase solubility and thus slightly decrease the final yield.

Q4: Can I use a different barium salt instead of barium chloride?

A4: Yes, other soluble barium salts like barium nitrate (B79036) or barium hydroxide (B78521) can be used.[2] However, the choice of anion may influence the pH of the solution and the potential for side reactions. If using a different salt, it is important to verify its purity and adjust the reaction conditions accordingly.

Q5: How can I assess the purity of my synthesized this compound?

A5: Several analytical techniques can be used to determine the purity of this compound:

  • Iodometric Titration: This is a classic chemical method to quantify the amount of thiosulfate present.

  • X-ray Diffraction (XRD): This technique can identify the crystalline phase of the product and detect any crystalline impurities like barium sulfate.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration content and to observe the decomposition profile of the compound.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the synthesis of this compound, with some data extrapolated from studies on the closely related compound, barium sulfate.

Table 1: Effect of pH on Barium Salt Precipitation (Analogous to Barium Sulfate)

pHObservationImplication for this compound Synthesis
< 6Increased solubility of barium salts. For thiosulfate, rapid decomposition occurs.[1]Strongly acidic conditions should be avoided to prevent decomposition of the thiosulfate ion.
7 - 8Optimal precipitation with minimal side reactions.This is the recommended pH range for maximizing yield and purity.
> 8Potential for precipitation of barium hydroxide if using barium hydroxide as a reactant or if the solution is highly alkaline.While slightly alkaline is good, highly alkaline conditions may introduce other impurities.

Table 2: Effect of Temperature on Precipitate Formation (Analogous to Barium Sulfate)

Temperature (°C)Relative Yield (based on BaSO₄ studies)Expected Impact on this compound
20-25BaselineOptimal for minimizing solubility and maximizing yield.
30Slightly IncreasedMay slightly increase the rate of precipitation.
40Increased[2]Could lead to a coarser precipitate but may also slightly increase solubility, potentially reducing the overall yield.

Experimental Protocols

Key Experiment: Synthesis of this compound Monohydrate

This protocol describes the laboratory-scale synthesis of this compound monohydrate via precipitation.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Ethanol (95%)

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve 35 g of barium chloride dihydrate in 100 mL of deionized water in a beaker.

    • In a separate beaker, prepare a solution by dissolving 35.5 g of sodium thiosulfate pentahydrate in 100 mL of deionized water.

  • Precipitation:

    • Place the barium chloride solution on a magnetic stirrer and begin stirring.

    • Slowly add the sodium thiosulfate solution to the barium chloride solution. A white precipitate of this compound monohydrate will form immediately.

    • Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Filter the precipitated this compound under suction.

    • Wash the precipitate with three 20 mL portions of ice-cold deionized water to remove soluble impurities like sodium chloride.

    • Follow with a wash of a similar quantity of 95% ethanol to facilitate drying.

  • Drying:

    • Carefully remove the filter paper with the product from the funnel.

    • Allow the this compound to air dry completely. The expected yield is approximately 95%.

Visualizations

Synthesis_Pathway BaCl2 Barium Chloride (BaCl₂) BaS2O3 This compound (BaS₂O₃) BaCl2->BaS2O3 Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Na2S2O3->BaS2O3 NaCl Sodium Chloride (NaCl) BaS2O3->NaCl in solution

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions S2O3_2 Thiosulfate ion (S₂O₃²⁻) S Elemental Sulfur (S) S2O3_2->S Decomposition SO2 Sulfur Dioxide (SO₂) S2O3_2->SO2 Decomposition SO4_2 Sulfate ion (SO₄²⁻) S2O3_2->SO4_2 Oxidation H_plus Acidic Conditions (H⁺) H_plus->S H_plus->SO2 O2 Oxidizing Agents (e.g., O₂) O2->SO4_2

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow decision decision action action start Start Synthesis precipitate_check Observe Precipitate start->precipitate_check color_check Precipitate Color? precipitate_check->color_check yield_check Yield as Expected? color_check->yield_check White action_pH Check & Adjust pH to 7-8 color_check->action_pH Yellow/Cloudy purity_check Purity Acceptable? yield_check->purity_check Yes action_yield Verify Stoichiometry & Concentrations yield_check->action_yield No (Low) end Successful Synthesis purity_check->end Yes action_purity Improve Washing Use Inert Atmosphere purity_check->action_purity No action_pH->precipitate_check action_yield->start action_purity->start

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Barium Thiosulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of barium thiosulfate (B1220275).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing barium thiosulfate?

A1: The most common and straightforward method for preparing this compound is through a direct precipitation reaction in an aqueous solution.[1] This typically involves reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble thiosulfate salt, like sodium thiosulfate (Na₂S₂O₃).[1][2][3] The reaction leads to the formation of sparingly soluble this compound monohydrate (BaS₂O₃·H₂O), which precipitates out of the solution.[1][4]

Q2: What is the balanced chemical equation for this synthesis?

A2: The balanced chemical equation for the reaction between barium chloride and sodium thiosulfate is:

BaCl₂(aq) + Na₂S₂O₃(aq) → BaS₂O₃(s)↓ + 2NaCl(aq)[3]

Q3: What are the expected properties of the this compound product?

A3: this compound is a white crystalline powder.[4][5] It is sparingly soluble in water and practically insoluble in ethanol (B145695).[4][5][6][7] The monohydrate form loses its water of hydration at around 110°C and decomposes at higher temperatures (approximately 228°C) to form barium sulfate (B86663), sulfur, and sulfur dioxide.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: The precipitate is yellow or off-white.

  • Question: My final product has a yellowish tint. What is the likely cause and how can I prevent it?

  • Answer: A yellow color in the precipitate is most likely due to the presence of elemental sulfur.[8] Thiosulfate ions are unstable in acidic conditions and can decompose to form solid sulfur and sulfur dioxide gas. To prevent this, ensure that the reaction is carried out in a neutral or slightly alkaline solution. Avoid adding any strong acids to the reaction mixture. If the starting materials have any acidic impurities, they should be neutralized before the synthesis.

Problem 2: The precipitate is extremely fine and difficult to filter.

  • Question: The this compound precipitate I've synthesized is colloidal and passes through the filter paper. How can I improve the particle size for easier filtration?

  • Answer: The formation of very fine particles can occur with rapid precipitation. To encourage the growth of larger crystals that are easier to filter, you can try the following:

    • Slower Addition of Reactants: Add the barium chloride solution to the sodium thiosulfate solution slowly and with constant stirring. This helps to avoid localized high concentrations that favor the formation of many small nuclei.

    • Digestion of the Precipitate: After precipitation, heating the solution gently (a process called digestion) can promote the growth of larger particles from smaller ones.[9] Allow the precipitate to stand in the mother liquor for a period before filtration.

    • Control of Reactant Concentrations: Very high concentrations of reactants can lead to the formation of smaller particles.[10] Using slightly more dilute solutions may improve the crystal size.

Problem 3: The yield of this compound is lower than expected.

  • Question: I am not getting the theoretical yield of this compound. What could be the reasons?

  • Answer: Low yield can be attributed to several factors:

    • Incomplete Precipitation: Ensure that you are using the correct stoichiometric amounts of reactants. A slight excess of the precipitating agent (barium chloride) can help to ensure complete precipitation of the thiosulfate ions.

    • Loss During Washing: this compound has a low but non-zero solubility in water.[6] Washing the precipitate with large volumes of water, especially if it's not ice-cold, can lead to product loss. Use minimal amounts of ice-cold water for washing.

    • Side Reactions: If the reaction conditions are not optimal (e.g., acidic pH), a portion of the thiosulfate may decompose, reducing the yield of the desired product.

Problem 4: The final product is contaminated with other barium salts.

  • Question: How can I be sure my product is pure this compound and not contaminated with barium sulfate?

  • Answer: Barium sulfate is a potential side product, especially if oxidizing agents are present or if the thiosulfate decomposes to sulfate.[1][2]

    • Prevention: To minimize barium sulfate formation, use deaerated water for the solutions to reduce oxidation by dissolved oxygen. Also, ensure the absence of any oxidizing impurities in your reactants.

    • Identification: X-ray diffraction (XRD) is an excellent method to identify the crystalline phases present in your product.[1] The diffraction patterns of this compound and barium sulfate are distinct and can be used to confirm the purity of your sample.

Data Presentation

ParameterConditionExpected Effect on YieldPotential Side ProductsPurity of BaS₂O₃
pH Acidic (< 6)DecreasedElemental Sulfur (S), Sulfur Dioxide (SO₂)Low (significant sulfur contamination)
Neutral (7)OptimalMinimalHigh
Alkaline (> 8)OptimalBarium Hydroxide (if Ba(OH)₂ is used as reactant)High (may require washing to remove excess base)
Temperature Low (0-10 °C)Slightly Decreased (due to lower reaction rate)MinimalHigh
Room (20-25 °C)OptimalMinimalHigh
High (> 40 °C)May Decrease (potential for increased side reactions)Barium Sulfate (BaSO₄) from thiosulfate decompositionModerate to Low
Reactant Concentration LowDecreased (slower precipitation)MinimalHigh
ModerateOptimalMinimalHigh
HighIncreasedPotential for smaller particle size and co-precipitationModerate (may be harder to purify)

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from a standard laboratory preparation method.[11]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled or deionized water

  • 95% Ethanol

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.

    • In a separate beaker, prepare a solution of 35.5 g of sodium thiosulfate pentahydrate in a suitable amount of distilled water.

  • Precipitation:

    • Slowly add the barium chloride solution to the sodium thiosulfate solution while stirring continuously.

    • A white precipitate of this compound monohydrate will form immediately.

    • Continue stirring for a few minutes to ensure the reaction is complete.

  • Filtration and Washing:

    • Set up a suction filtration apparatus with a Buchner funnel and filter paper.

    • Filter the precipitated this compound.

    • Wash the precipitate on the filter paper with three 20 mL portions of ice-cold distilled water to remove soluble impurities like sodium chloride.

    • Follow with a wash using a similar quantity of 95% ethanol to aid in drying.

  • Drying:

    • Carefully remove the filter paper with the product from the funnel.

    • Allow the this compound to air dry completely. The expected yield is approximately 95%.

Visualizations

Synthesis_Pathway BaCl2 Barium Chloride (BaCl₂) BaS2O3 This compound (BaS₂O₃) BaCl2->BaS2O3 NaCl Sodium Chloride (NaCl) Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Na2S2O3->BaS2O3

Caption: Synthesis of this compound.

Side_Products S2O3 Thiosulfate ion (S₂O₃²⁻) S Elemental Sulfur (S) S2O3->S Decomposition SO2 Sulfur Dioxide (SO₂) S2O3->SO2 Decomposition SO4 Sulfate ion (SO₄²⁻) S2O3->SO4 Oxidation BaS Barium Sulfide (BaS) S2O3->BaS Reduction H Acidic Conditions (H⁺) H->S2O3 Oxidizing Oxidizing Agents Oxidizing->S2O3 Heat High Temperature Heat->S2O3 Reducing Reducing Agents Reducing->S2O3 BaSO4 Barium Sulfate (BaSO₄) SO4->BaSO4 Precipitation with Ba²⁺

Caption: Formation of Side Products.

Troubleshooting_Workflow decision decision issue issue solution solution issue->solution Solution: Control pH (neutral/alkaline) start Start Synthesis precipitate Precipitate Formation start->precipitate check_color Check Precipitate Color precipitate->check_color white White check_color->white Yes yellow Yellow/Off-white check_color->yellow No check_filtration Filter Precipitate white->check_filtration yellow->issue Issue: Sulfur contamination filtration_ok Filtration OK? check_filtration->filtration_ok fine_precipitate Fine Precipitate filtration_ok->fine_precipitate No check_yield Check Yield filtration_ok->check_yield Yes issue2 issue2 fine_precipitate->issue2 Issue: Colloidal particles yield_ok Yield OK? check_yield->yield_ok low_yield Low Yield yield_ok->low_yield No final_product Final Product yield_ok->final_product Yes issue3 issue3 low_yield->issue3 Issue: Incomplete reaction or loss solution2 solution2 issue2->solution2 Solution: Slower reactant addition, digest precipitate solution3 solution3 issue3->solution3 Solution: Check stoichiometry, use ice-cold washes

Caption: Troubleshooting Workflow.

References

Validation & Comparative

A Comparative Analysis of the Solubility Products of Barium Thiosulfate and Barium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the solubility of inorganic compounds is paramount. The solubility product constant (Ksp) provides a quantitative measure of a substance's solubility in a given solvent, typically water. This guide offers an objective comparison between the solubility products of barium thiosulfate (B1220275) (BaS₂O₃) and barium sulfate (B86663) (BaSO₄), supported by experimental data and detailed methodologies.

Comparative Solubility Product Data

The solubility product constant is the equilibrium constant for the dissolution of a solid substance into an aqueous solution. A smaller Ksp value indicates lower solubility.

Compound NameFormulaKsp at 25°C
Barium SulfateBaSO₄1.1 x 10⁻¹⁰[1][2]
Barium ThiosulfateBaS₂O₃1.6 x 10⁻⁶[3]

From the data, it is evident that barium sulfate is significantly less soluble in water than this compound, as indicated by its substantially smaller Ksp value.

Experimental Determination of Solubility Product

The determination of the Ksp for sparingly soluble salts can be achieved through various experimental techniques. Below are detailed protocols for the conductometric determination of Ksp for barium sulfate and a titration method applicable to determining the concentration of ions in a saturated solution of this compound.

Experimental Protocol: Conductometric Determination of Barium Sulfate Ksp

This method relies on measuring the electrical conductivity of a saturated solution of barium sulfate. The conductivity is directly related to the concentration of the dissolved ions.

Materials:

  • Conductivity meter and probe

  • Analytical balance

  • Beakers

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Filter paper and funnel

  • Deionized water

  • Solid Barium Sulfate (BaSO₄)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid barium sulfate to a beaker containing a known volume of deionized water.

    • Stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 1-2 hours) to ensure the solution becomes saturated.

    • Allow the undissolved solid to settle.

  • Filtration:

    • Carefully filter the supernatant to remove any undissolved barium sulfate particles. The filtrate is the saturated solution.

  • Conductivity Measurement:

    • Rinse the conductivity probe with deionized water and then with a small amount of the saturated barium sulfate solution.

    • Immerse the probe in the saturated solution and record the conductivity reading once it stabilizes.

    • Measure the conductivity of the deionized water used to prepare the solution to account for its intrinsic conductivity.

  • Calculation of Ksp:

    • The specific conductance of the barium sulfate solution is calculated by subtracting the conductivity of the deionized water from the conductivity of the saturated solution.

    • The molar conductivity at infinite dilution (Λ₀) for BaSO₄ is calculated from the sum of the ionic conductivities of Ba²⁺ and SO₄²⁻ ions.

    • The molar concentration (c) of the dissolved BaSO₄ can be determined using the formula: c = (1000 × κ) / Λ₀, where κ is the specific conductance.

    • The dissolution equilibrium for BaSO₄ is: BaSO₄(s) ⇌ Ba²⁺(aq) + SO₄²⁻(aq).

    • The Ksp is calculated as Ksp = [Ba²⁺][SO₄²⁻] = c².

Experimental Workflow for Conductometric Ksp Determination of BaSO₄

G cluster_prep Preparation of Saturated Solution cluster_measure Conductivity Measurement cluster_calc Ksp Calculation prep1 Add excess BaSO4 to deionized water prep2 Stir vigorously to achieve equilibrium prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 filt Filter the supernatant prep3->filt meas_sol Measure conductivity of saturated solution filt->meas_sol calc1 Calculate specific conductance (κ) meas_sol->calc1 meas_h2o Measure conductivity of deionized water meas_h2o->calc1 calc2 Determine molar concentration (c) calc1->calc2 calc3 Calculate Ksp = c^2 calc2->calc3

Caption: Workflow for Ksp determination of BaSO₄ via conductometry.

Experimental Protocol: Titrimetric Determination of this compound Ksp

This method involves preparing a saturated solution of this compound and then titrating the thiosulfate ions with a standard solution of iodine.

Materials:

  • Burette and stand

  • Pipettes and fillers

  • Erlenmeyer flasks

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Filter paper and funnel

  • Deionized water

  • Solid this compound (BaS₂O₃)

  • Standardized iodine (I₂) solution

  • Starch indicator solution

Procedure:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound using the same method described for barium sulfate.

  • Filtration:

    • Filter the saturated solution to remove any undissolved solid.

  • Titration:

    • Pipette a known volume of the saturated this compound solution into an Erlenmeyer flask.

    • Add a few drops of starch indicator solution. The solution should be colorless.

    • Titrate the solution with the standardized iodine solution from the burette. The endpoint is reached when the solution turns a persistent blue-black color due to the formation of the starch-iodine complex.

    • The reaction is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq).

  • Calculation of Ksp:

    • From the volume of iodine solution used and its known concentration, calculate the moles of iodine that reacted.

    • Using the stoichiometry of the reaction (2 moles of S₂O₃²⁻ react with 1 mole of I₂), calculate the moles of thiosulfate ions in the known volume of the saturated solution.

    • Determine the molar concentration of the thiosulfate ions ([S₂O₃²⁻]).

    • The dissolution equilibrium for BaS₂O₃ is: BaS₂O₃(s) ⇌ Ba²⁺(aq) + S₂O₃²⁻(aq).

    • Since the dissolution produces equal molar amounts of Ba²⁺ and S₂O₃²⁻, [Ba²⁺] = [S₂O₃²⁻].

    • The Ksp is calculated as Ksp = [Ba²⁺][S₂O₃²⁻] = [S₂O₃²⁻]².

Logical Relationship for Titrimetric Ksp Determination

G A Saturated BaS2O3 Solution ([S2O3^2-] = ?) B Titration with known [I2] A->B C Volume of I2 at Endpoint B->C determines D Moles of I2 reacted C->D calculates E Moles of S2O3^2- (using 2:1 stoichiometry) D->E calculates F [S2O3^2-] in saturated solution E->F calculates G Ksp = [Ba^2+][S2O3^2-] = [S2O3^2-]^2 F->G calculates

Caption: Calculation pathway for Ksp of BaS₂O₃ from titration data.

References

A Comparative Analysis of Barium Thiosulfate and Potassium Thiosulfate Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research and pharmaceutical development, a thorough understanding of the solubility of inorganic compounds is paramount. This guide provides an objective comparison of the aqueous solubility of barium thiosulfate (B1220275) and potassium thiosulfate, supported by experimental data and detailed methodologies. The significant disparity in their solubilities dictates their respective applications and handling procedures.

Data Presentation: A Stark Contrast in Solubility

The solubility of barium thiosulfate and potassium thiosulfate in water exhibits a dramatic difference, a critical factor for consideration in experimental design and formulation. Potassium thiosulfate is highly soluble, with its solubility increasing substantially with temperature. In contrast, this compound is sparingly soluble, a characteristic that drives its use in precipitation reactions.[1]

Temperature (°C)This compound ( g/100 g H₂O)Potassium Thiosulfate ( g/100 g H₂O)
0-96.1
150.25-
18.50.21-
200.220155.4
250.220[2]165
30-175.7
40-204.7
50-215.2
60-238.3
70-255.2
80-293.1
90-312

Note: Data compiled from multiple sources. This compound is also noted to be insoluble in ethanol.[2][3]

Experimental Protocols

To provide a practical framework for researchers, the following are detailed methodologies for the determination of the solubility of both sparingly soluble and highly soluble salts.

Experimental Protocol 1: Gravimetric Determination of this compound Solubility

This method is suitable for sparingly soluble salts and relies on the precise measurement of the mass of the dissolved solute in a saturated solution.

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Deionized water

  • Constant temperature water bath

  • Erlenmeyer flask with a stopper

  • Analytical balance

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in an Erlenmeyer flask. The excess solid is necessary to ensure saturation.

    • Seal the flask to prevent evaporation.

    • Place the flask in a constant temperature water bath and agitate it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature precipitation.

    • Filter the withdrawn sample to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish.

    • Transfer the filtered saturated solution to the evaporating dish.

    • Heat the dish gently to evaporate the water, leaving behind the dissolved this compound.

    • Dry the evaporating dish with the residue in a drying oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.

    • Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

  • Calculation of Solubility:

    • Subtract the initial mass of the empty evaporating dish from the final mass of the dish with the dried residue to determine the mass of the dissolved this compound.

    • Calculate the solubility in grams per 100 g of water using the mass of the dissolved salt and the initial volume of water used.

Experimental Protocol 2: Determination of Potassium Thiosulfate Solubility by Evaporation

For highly soluble salts like potassium thiosulfate, a straightforward evaporation method can be employed.

Objective: To determine the solubility of potassium thiosulfate in water at various temperatures.

Materials:

  • Potassium thiosulfate

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirrer

  • Thermometer

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Gently heat a known volume of deionized water in a beaker on a hot plate with stirring.

    • Gradually add potassium thiosulfate to the water while monitoring the temperature.

    • Continue adding the salt until a small amount of undissolved solid remains, indicating that the solution is saturated at that temperature.

  • Measurement:

    • Record the temperature at which the solution is saturated.

    • Carefully weigh a clean, dry evaporating dish.

    • Decant a known mass of the clear saturated solution into the evaporating dish.

  • Evaporation and Weighing:

    • Gently heat the evaporating dish to evaporate the water completely.

    • Once all the water has evaporated, allow the dish to cool to room temperature in a desiccator.

    • Weigh the evaporating dish with the potassium thiosulfate residue.

  • Calculation of Solubility:

    • Determine the mass of the dissolved potassium thiosulfate by subtracting the mass of the empty dish from the final mass.

    • Calculate the mass of the water by subtracting the mass of the dissolved salt from the initial mass of the saturated solution.

    • Express the solubility in grams of potassium thiosulfate per 100 g of water.

    • Repeat the procedure at different temperatures to construct a solubility curve.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate the experimental workflows and a logical comparison of the solubility of this compound and potassium thiosulfate.

G cluster_0 Experimental Workflow: Gravimetric Determination of this compound Solubility A Prepare Saturated Solution (Excess BaS2O3 in H2O) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Withdraw Known Volume of Supernatant B->C D Filter to Remove Undissolved Solid C->D F Evaporate Water from Solution D->F E Weigh Evaporating Dish E->F G Dry Residue to Constant Weight F->G H Weigh Dish with Residue G->H I Calculate Solubility (g/100g H2O) H->I

Workflow for determining the solubility of a sparingly soluble salt.

G cluster_1 Logical Comparison: Solubility of Thiosulfates cluster_barium This compound (BaS2O3) cluster_potassium Potassium Thiosulfate (K2S2O3) B1 Sparingly Soluble in Water B2 Insoluble in Ethanol B1->B2 B3 Solubility Determination: Gravimetric or Conductometric Methods B1->B3 Comparison Key Difference: Solubility B1->Comparison P1 Highly Soluble in Water P2 Solubility Increases Significantly with Temperature P1->P2 P3 Solubility Determination: Evaporation Method P1->P3 P1->Comparison

References

A Comparative Analysis of Thiosulfates in Photographic Processing: Barium vs. Sodium and the Rapid Alternative

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of traditional photography, the chemical process of "fixing" is critical for the stabilization and preservation of a photographic image. This step removes unexposed silver halides from the emulsion, rendering the image permanent and insensitive to further light exposure. The most well-known fixing agent is sodium thiosulfate (B1220275), colloquially known as "hypo." While barium thiosulfate shares a similar chemical nomenclature, its utility in photography is markedly different. This guide provides a detailed comparison of this compound and sodium thiosulfate, with the inclusion of ammonium (B1175870) thiosulfate as a prominent, high-performance alternative. The comparison is supported by experimental data and protocols relevant to researchers, scientists, and professionals in drug development who may utilize photographic techniques in their work.

Physicochemical Properties of Barium, Sodium, and Ammonium Thiosulfate

A fundamental understanding of the chemical and physical properties of these compounds is essential to appreciating their respective roles in photography. The stark contrast in water solubility is a primary determinant of their applicability as fixing agents.

PropertyThis compoundSodium ThiosulfateAmmonium Thiosulfate
Chemical Formula BaS₂O₃Na₂S₂O₃(NH₄)₂S₂O₃
Molar Mass 249.46 g/mol 158.11 g/mol (anhydrous), 248.18 g/mol (pentahydrate)148.20 g/mol
Appearance White crystalline powder[1][2]White crystals[3]White crystals
Solubility in Water Slightly soluble (0.25 g/100 mL at 15°C)[1]Highly soluble (70.1 g/100 mL at 20°C)[3]Highly soluble
Common Use in Photography Not used as a fixing agent; related compound barium sulfate (B86663) is used as a coating in photographic papers.[4]Standard fixing agent ("hypo").[5][6]Rapid fixing agent.[5][6]
Performance in Photographic Fixing

The efficacy of a fixing agent is primarily determined by its speed of action, its capacity to dissolve silver halides, and its impact on the long-term stability of the photographic image. Due to its low solubility, this compound is not a viable fixing agent and is therefore excluded from this performance comparison.[1][2] The relevant comparison lies between the traditional sodium thiosulfate and the more modern ammonium thiosulfate.

Ammonium thiosulfate is widely recognized as a "rapid fixer," with a significantly faster action than sodium thiosulfate.[7][8] Literature suggests that ammonium thiosulfate can be up to 400% faster than its sodium counterpart.[7][8] This increased speed is attributed to the smaller size and greater solubility of the ammonium-silver complexes formed during fixing, which allows for more rapid diffusion out of the gelatin emulsion.[7][9]

Quantitative Comparison of Clearing Times

The "clearing time" is the time it takes for the milky appearance of an undeveloped film emulsion to become transparent in the fixer solution. The total fixing time is typically recommended to be two to three times the clearing time. The following table summarizes typical clearing times for various fixer formulations.

Fixing AgentConcentrationFilm TypeTypical Clearing Time
Sodium Thiosulfate~200 g/LFomapan 100~55 seconds[10]
Sodium Thiosulfate300 g/LFomapan 100~35 seconds[10]
Ammonium Thiosulfate20% of 60% solutionFomapan 1009-12 seconds[10]
Ammonium Thiosulfate25% of 60% solutionFomapan 100~6 seconds[10]

Note: Clearing times are approximate and can vary with agitation, temperature, and the specific film emulsion.

The Role of Barium in Photographic Paper Manufacturing

While this compound is not used for fixing, the related compound barium sulfate (BaSO₄), also known as baryta, is a key component in the production of high-quality fiber-based photographic papers.[4] A layer of gelatin containing barium sulfate is applied to the paper base to provide a smooth, white, and chemically inert surface for the light-sensitive emulsion.[4] This baryta layer enhances the brightness and sharpness of the final image.[11]

Experimental Protocols

Determination of Fixer Clearing Time

This protocol describes a standardized method for comparing the fixing speed of different thiosulfate solutions.

Materials:

  • Unprocessed black and white photographic film (e.g., a strip of film leader).

  • Fixer solutions to be tested (e.g., sodium thiosulfate solution and ammonium thiosulfate solution at specified concentrations).

  • Small beakers.

  • Stopwatch or timer.

  • Dropper or pipette.

Procedure:

  • Cut a small piece of the unprocessed film.

  • In a well-lit area, place a single drop of the fixer solution onto the emulsion side of the film strip.

  • After approximately 15-20 seconds, immerse the entire film strip into a beaker containing the same fixer solution.

  • Start the stopwatch immediately upon immersion.

  • Observe the film against a light source. The spot where the initial drop was placed will clear first.

  • Stop the timer when the rest of the film strip becomes as transparent as the initial spot. This is the clearing time.

  • Repeat the procedure for each fixer solution to be tested, using a fresh piece of film for each test.

G Experimental Workflow for Clearing Time Determination cluster_prep Preparation cluster_test Testing cluster_repeat Repetition A Cut unprocessed film strip B Prepare fixer solutions C Apply a drop of fixer to the film B->C D Immerse film in the same fixer C->D E Start timer D->E F Observe until film is transparent E->F G Record clearing time F->G H Repeat for each fixer solution G->H

Workflow for determining fixer clearing time.
Two-Bath Fixing for Archival Permanence

For applications requiring maximum image stability, a two-bath fixing protocol is recommended. This method ensures more complete removal of silver halides and fixing by-products.

Procedure:

  • Prepare two separate trays of fresh fixer solution.

  • Immerse the photographic print in the first bath for half of the total recommended fixing time, with gentle agitation.

  • Transfer the print to the second bath and fix for the remaining half of the time, again with agitation.

  • After the desired number of prints have been processed, the first bath is discarded. The second bath then becomes the first bath, and a fresh second bath is prepared.

  • This rotation ensures that the final fixing stage always occurs in a relatively fresh solution, which is crucial for removing the silver-thiosulfate complexes that are only soluble in fresh fixer.

G Two-Bath Fixing Protocol for Archival Prints cluster_rotation Fixer Rotation (After a set number of prints) start Developed Print fix1 Fixer Bath 1 (Half of total fixing time) start->fix1 fix2 Fixer Bath 2 (Second half of fixing time) fix1->fix2 wash Archival Wash fix2->wash end Archivally Stable Print wash->end discard Discard Bath 1 move Bath 2 becomes Bath 1 discard->move new Prepare fresh Bath 2 move->new

Process flow for two-bath archival fixing.
Determination of Residual Thiosulfate for Image Permanence

The long-term stability of a photographic image is inversely related to the amount of residual thiosulfate left in the emulsion after processing. Several methods exist for quantifying residual thiosulfate, as outlined in ISO 18917.[12] One common method is the Methylene (B1212753) Blue test.

Principle: Residual thiosulfate is extracted from the photographic material and reduced to sulfide (B99878). The sulfide then reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent to form methylene blue dye. The concentration of the dye, which is proportional to the amount of residual thiosulfate, is measured colorimetrically.

Simplified Protocol Outline:

  • An eluent solution is used to extract residual thiosulfate from a specified area of the photographic print or film.

  • The eluate is treated with a reducing agent (e.g., potassium borohydride) to convert thiosulfate to sulfide.

  • A color-forming reagent containing N,N-dimethyl-p-phenylenediamine and an oxidizing agent is added.

  • The absorbance of the resulting methylene blue solution is measured using a spectrophotometer at a specific wavelength.

  • The concentration of residual thiosulfate is determined by comparing the absorbance to a calibration curve prepared with known concentrations of sodium thiosulfate.

Conclusion

The comparison between this compound and sodium thiosulfate in photography is one of distinct and separate applications rather than direct competition. This compound's insolubility makes it unsuitable as a fixing agent, a role in which sodium thiosulfate has historically excelled. The more pertinent performance comparison for photographic fixing is between sodium thiosulfate and its faster alternative, ammonium thiosulfate. Experimental data clearly indicates that ammonium thiosulfate offers a significant advantage in fixing speed, which can be a critical factor in many scientific and professional workflows. However, for applications demanding the highest degree of archival permanence, meticulous fixing and washing protocols, such as the two-bath method, are paramount, regardless of the specific thiosulfate salt employed. The choice of fixing agent should therefore be guided by the specific requirements of the application, balancing the need for speed with considerations of image longevity and archival stability.

References

A Comparative Guide to Thiosulfates for Heavy Metal Precipitation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of heavy metals from aqueous solutions is a critical process in numerous research and manufacturing applications, particularly within the pharmaceutical industry where purity and safety are paramount. Chemical precipitation is a widely employed method for this purpose, and various thiosulfate (B1220275) salts are effective precipitating agents. This guide provides an objective comparison of barium thiosulfate against other common thiosulfates, namely sodium thiosulfate and calcium thiosulfate, for the precipitation of heavy metals. The information presented is based on available experimental data and established chemical principles.

Executive Summary

Thiosulfate salts primarily facilitate heavy metal precipitation through two distinct mechanisms: direct precipitation of insoluble metal thiosulfates and the formation of intermediate soluble complexes followed by decomposition to highly insoluble metal sulfides. The choice of cation (Barium, Sodium, or Calcium) significantly influences the predominant mechanism and the overall efficiency of heavy metal removal.

  • This compound shows potential for the direct precipitation of certain heavy metals, such as lead, due to the low solubility of the resulting barium and lead thiosulfates.

  • Sodium Thiosulfate is a widely used, highly soluble salt that tends to form soluble complexes with many heavy metals. Its primary precipitation mechanism involves the gradual decomposition of the thiosulfate ion to sulfide (B99878), leading to the formation of very stable and insoluble metal sulfides.

  • Calcium Thiosulfate is less commonly documented for general heavy metal precipitation but is utilized in specific applications like gold leaching. Its performance in broader wastewater treatment contexts is not as well-established.

This guide will delve into the chemical mechanisms, present available quantitative data, and provide detailed experimental protocols to aid researchers in selecting the most appropriate thiosulfate for their specific heavy metal remediation needs.

Comparative Performance of Thiosulfates

Direct comparative studies on the performance of barium, sodium, and calcium thiosulfates for the precipitation of a wide range of heavy metals are limited in publicly available literature. However, by collating data from various sources, we can construct a comparative overview. The following tables summarize the expected and reported removal efficiencies for key heavy metals.

It is crucial to note that the data presented below is compiled from different studies with varying experimental conditions (e.g., pH, temperature, initial concentration, reaction time). Therefore, these values should be considered indicative rather than absolute direct comparisons.

Table 1: Heavy Metal Precipitation Efficiency of Different Thiosulfates
Heavy MetalThis compound (BaS₂O₃)Sodium Thiosulfate (Na₂S₂O₃)Calcium Thiosulfate (CaS₂O₃)Other Precipitants (for context)
Lead (Pb²⁺) Potentially High (Direct Precipitation)High (Sulfide Precipitation)Data Not Available>99% (Lime, pH 9)[1]
Copper (Cu²⁺) Moderate to High (Sulfide Precipitation)High (Sulfide Precipitation)[2]Data Not Available>99% (Lime, pH 9)[1]
Cadmium (Cd²⁺) Moderate to High (Sulfide Precipitation)High (Sulfide Precipitation)[3][4][5]Data Not Available>99% (Lime, pH 9)[1]
Mercury (Hg²⁺) Moderate to High (Sulfide Precipitation)High (Sulfide Precipitation)[2]Data Not Available-
Zinc (Zn²⁺) Moderate to High (Sulfide Precipitation)Moderate to High (Sulfide Precipitation)Data Not Available~95% (Lime, pH 9)[1]
Silver (Ag⁺) Potentially High (Direct Precipitation)High (Sulfide Precipitation)[2]Data Not Available-

Note: "Potentially High" for this compound is inferred from the low solubility of lead and silver thiosulfates.

Mechanisms of Precipitation

The efficacy of different thiosulfate salts in precipitating heavy metals is intrinsically linked to their chemical reaction pathways.

This compound: A Dual-Mechanism Approach

This compound's utility is rooted in the low solubility of several key compounds. For heavy metals like lead and silver, which form sparingly soluble thiosulfates, direct precipitation is a likely and rapid removal mechanism. For other heavy metals that form soluble thiosulfate complexes, the mechanism mirrors that of sodium thiosulfate, proceeding through the slower decomposition to metal sulfides. The initial precipitation of barium sulfate, which is also insoluble, could potentially aid in the co-precipitation of other metal hydroxides or sulfides.

G cluster_direct Direct Precipitation cluster_indirect Indirect (Sulfide) Precipitation HM_insol_ts Heavy Metal (e.g., Pb²⁺, Ag⁺) Insoluble_MTS Insoluble Metal Thiosulfate (e.g., PbS₂O₃) HM_insol_ts->Insoluble_MTS Ba²⁺ + S₂O₃²⁻ BaS2O3_direct This compound BaS2O3_direct->Insoluble_MTS HM_sol_ts Heavy Metal (e.g., Cu²⁺, Cd²⁺) Soluble_MTS_Complex Soluble Metal-Thiosulfate Complex HM_sol_ts->Soluble_MTS_Complex Ba²⁺ + S₂O₃²⁻ Insoluble_MS Insoluble Metal Sulfide (e.g., CuS, CdS) HM_sol_ts->Insoluble_MS BaS2O3_indirect This compound BaS2O3_indirect->Soluble_MTS_Complex Decomposition Decomposition (e.g., hydrolysis, disproportionation) Soluble_MTS_Complex->Decomposition Sulfide_ion Sulfide Ion (S²⁻) Decomposition->Sulfide_ion Sulfide_ion->Insoluble_MS

This compound Precipitation Pathways
Sodium and Calcium Thiosulfates: The Sulfide Precipitation Pathway

Sodium thiosulfate, being highly soluble, readily forms soluble complexes with a majority of heavy metal ions. The primary mechanism for precipitation is the subsequent, and often slower, decomposition of the thiosulfate ion (S₂O₃²⁻) into sulfide ions (S²⁻). These sulfide ions then react with the heavy metal cations to form highly insoluble and stable metal sulfides. The rate of this decomposition can be influenced by factors such as pH and temperature. Calcium thiosulfate is expected to follow a similar pathway, though its initial solubility is lower than that of sodium thiosulfate.

G HM Heavy Metal Ion (e.g., Cu²⁺, Cd²⁺, Hg²⁺) Complex Soluble Metal-Thiosulfate Complex HM->Complex Precipitate Insoluble Metal Sulfide (e.g., CuS, CdS, HgS) HM->Precipitate Thiosulfate Sodium or Calcium Thiosulfate Solution Thiosulfate->Complex Decomposition Thiosulfate Decomposition Complex->Decomposition pH, Temp dependent Sulfide Sulfide Ion (S²⁻) Decomposition->Sulfide Sulfide->Precipitate

Sulfide Precipitation via Soluble Thiosulfates

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following section details generalized experimental protocols for heavy metal precipitation and analysis.

Jar Test Protocol for Precipitation Efficiency

The jar test is a standard method for optimizing the dosage of precipitation agents.

Equipment:

  • Six-paddle gang stirrer

  • 1000 mL beakers

  • Pipettes

  • pH meter

  • ORP (Oxidation-Reduction Potential) meter (optional)

  • Filtration apparatus (e.g., 0.45 µm filters)

Procedure:

  • Sample Preparation: Fill each of the six beakers with 1000 mL of the heavy metal-containing wastewater.

  • Initial Parameter Measurement: Record the initial pH, temperature, and heavy metal concentrations of the wastewater.

  • pH Adjustment (if necessary): While mixing at a high speed (e.g., 100-120 rpm), adjust the pH of the water in each beaker to the desired starting point using dilute acid or base. For thiosulfate precipitation, a neutral to slightly alkaline pH is often a good starting point.

  • Precipitant Addition: Add varying dosages of the thiosulfate solutions (e.g., 1% w/v solutions of this compound, sodium thiosulfate, and calcium thiosulfate) to each beaker. It is advisable to test a range of concentrations to determine the optimal dose.

  • Rapid Mix: Continue mixing at high speed for 1-3 minutes to ensure rapid and complete dispersal of the precipitant.

  • Slow Mix (Flocculation): Reduce the mixing speed to a slow stir (e.g., 20-40 rpm) for 15-20 minutes. This allows the small precipitated particles to agglomerate into larger, more settleable flocs.

  • Settling: Stop mixing and allow the precipitates to settle for at least 30 minutes.

  • Sample Collection: Carefully draw a sample from the supernatant (the clear liquid above the settled solids) of each beaker.

  • Filtration: Filter the supernatant samples through 0.45 µm filters to remove any remaining suspended solids.

  • Final Analysis: Analyze the filtered supernatant for residual heavy metal concentrations using appropriate analytical techniques (see section 3.2).

G start Start: 1000 mL Wastewater in each beaker measure_initial Measure Initial pH, Temp, [Metal] start->measure_initial adjust_ph Adjust pH (if needed) measure_initial->adjust_ph add_precipitant Add Varying Dosages of Thiosulfate adjust_ph->add_precipitant rapid_mix Rapid Mix (1-3 min) add_precipitant->rapid_mix slow_mix Slow Mix (15-20 min) rapid_mix->slow_mix settle Settle (30+ min) slow_mix->settle sample Collect Supernatant settle->sample filter Filter (0.45 µm) sample->filter analyze Analyze Residual [Metal] filter->analyze end End: Determine Optimal Dosage analyze->end

Jar Test Experimental Workflow
Analytical Methods for Residual Heavy Metal Analysis

Accurate quantification of residual heavy metal concentrations is essential for determining the efficiency of the precipitation process. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) are two of the most common and reliable techniques.

ICP-OES is a multi-element analysis technique with high sensitivity and a wide linear range, making it suitable for analyzing a variety of metals in water samples.[6][7][8][9][10]

Sample Preparation:

  • The filtered supernatant from the jar test should be acidified to a pH < 2 with trace-metal grade nitric acid to preserve the sample and keep the metals in solution.[11]

  • Prepare a series of calibration standards using certified reference materials for the target heavy metals. The concentration range of the standards should bracket the expected concentrations in the samples.

  • A calibration blank (acidified deionized water) should also be prepared.

Instrumental Analysis:

  • Set up the ICP-OES instrument according to the manufacturer's instructions. Select the appropriate wavelengths for the heavy metals of interest, ensuring they are free from spectral interferences.[8]

  • Aspirate the calibration blank and standards to generate a calibration curve.

  • Aspirate the prepared samples and measure the emission intensity at the selected wavelengths.

  • The software will use the calibration curve to calculate the concentration of each heavy metal in the samples.

  • Quality control checks, such as analyzing a known standard and a sample duplicate, should be performed periodically.[10]

AAS is another sensitive technique for quantifying metal concentrations, often with very low detection limits, especially when using a graphite (B72142) furnace (GFAAS).[11][12]

Sample Preparation:

  • Sample acidification and preparation of calibration standards are performed as described for ICP-OES.[11]

Instrumental Analysis:

  • Install the appropriate hollow cathode lamp for the specific metal being analyzed.

  • Set the wavelength and other instrumental parameters according to the recommended conditions for that element.

  • Aspirate the calibration blank and standards to create a calibration curve.

  • Aspirate the samples and measure the absorbance of light by the atomized metal.

  • The instrument's software will calculate the metal concentration based on the calibration curve.

  • Each metal must be analyzed sequentially by changing the hollow cathode lamp and instrument parameters.

Conclusions and Recommendations

The selection of a thiosulfate salt for heavy metal precipitation depends on the specific heavy metals present, the desired removal efficiency, and operational considerations such as cost and reaction time.

  • This compound is a promising candidate for wastewaters containing lead and silver, where its low solubility can drive direct precipitation. For other metals, it functions similarly to other thiosulfates via sulfide precipitation. The use of a barium salt does, however, introduce barium into the effluent, which may be subject to discharge regulations.

  • Sodium Thiosulfate is a versatile and highly effective precipitant for a broad range of heavy metals. Its high solubility and the extremely low solubility of the resulting metal sulfides make it a reliable choice. The precipitation process can be slower due to its reliance on the decomposition of the thiosulfate ion.

  • Calcium Thiosulfate is less characterized for general heavy metal precipitation. While it is used in specific hydrometallurgical applications, more research is needed to validate its effectiveness and optimal conditions for treating diverse heavy metal-containing wastewaters.

For researchers and professionals in drug development, where stringent purity requirements are the norm, the high removal efficiencies achievable with sodium thiosulfate through sulfide precipitation make it a strong candidate. However, for targeted removal of lead or silver, This compound may offer a more direct and rapid precipitation route. It is strongly recommended to conduct bench-scale jar tests to determine the most effective thiosulfate and the optimal operational parameters for any specific wastewater stream.

References

A Comparative Analysis of Thiosulfate Salts in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, thiosulfate (B1220275) salts are indispensable reagents, primarily utilized for their reducing properties in techniques such as iodometry. The choice of the cation—sodium, ammonium (B1175870), or potassium—can significantly influence the performance, stability, and applicability of the thiosulfate solution. This guide provides an objective comparison of these salts, supported by experimental data and detailed protocols, to aid in the selection of the most suitable thiosulfate for specific analytical applications.

Core Comparison of Thiosulfate Salts

Sodium thiosulfate is the most common and well-characterized thiosulfate salt in analytical chemistry, prized for its stability and high purity.[1][2] Ammonium thiosulfate is also used, particularly in applications like gold leaching where the ammonium ion can play a beneficial role; however, it is known to be less stable than its sodium counterpart.[1][3] Potassium thiosulfate's application in analytical chemistry is not as widespread, with its primary uses found in agriculture and industrial processes.

Physicochemical Properties
PropertySodium Thiosulfate (Pentahydrate)Ammonium ThiosulfatePotassium Thiosulfate
Chemical Formula Na₂S₂O₃·5H₂O(NH₄)₂S₂O₃K₂S₂O₃
Molar Mass 248.18 g/mol 148.21 g/mol 190.32 g/mol
Appearance Colorless crystals or white crystalline powderWhite crystalline solidWhite or colorless solid
Purity (ACS Grade) ≥99.0%"Purified Grade" - no official ACS standardNot commonly available as ACS grade
Solubility in Water Very solubleVery solubleHighly soluble
Performance in Iodometric Titrations

Iodometry is a cornerstone of redox titrations where the thiosulfate ion (S₂O₃²⁻) is oxidized by iodine (I₂) to the tetrathionate (B1226582) ion (S₄O₆²⁻). While the reactive species is the thiosulfate ion irrespective of the cation, the stability of the titrant solution is paramount for accurate and reproducible results.

FeatureSodium ThiosulfateAmmonium Thiosulfate
Solution Stability Relatively stable, especially in neutral or slightly alkaline conditions.[4] Can be stabilized with sodium carbonate.[1]Less stable, particularly in solid form and at elevated temperatures.[1] Solutions are susceptible to decomposition.[1]
Standardization Routinely standardized with primary standards like potassium iodate (B108269) (KIO₃) or potassium dichromate (K₂Cr₂O₇).Can be standardized similarly to sodium thiosulfate, but its instability can complicate its use as a primary standard.[1]
Applications Widely used for determining the concentration of oxidizing agents.[5]Analogous to sodium thiosulfate in titrations but less common due to lower stability.[1]

Signaling Pathways and Experimental Workflows

The fundamental reaction in iodometric titrations involves the reduction of iodine by thiosulfate. The following diagram illustrates this key reaction.

thiosulfate_iodine_reaction Thiosulfate 2S₂O₃²⁻ (Thiosulfate) Tetrathionate S₄O₆²⁻ (Tetrathionate) Thiosulfate->Tetrathionate Oxidation Iodine I₂ (Iodine) Iodide 2I⁻ (Iodide) Iodine->Iodide Reduction iodometric_titration_workflow arrow arrow start Start: Prepare Analyte Solution add_ki Add excess Potassium Iodide (KI) and acidify (if necessary) start->add_ki liberate_i2 Iodine (I₂) is liberated proportionally to the analyte add_ki->liberate_i2 titrate Titrate with standardized thiosulfate solution liberate_i2->titrate add_starch Add starch indicator near the endpoint titrate->add_starch endpoint Endpoint: Blue color disappears add_starch->endpoint calculate Calculate Analyte Concentration endpoint->calculate gold_leaching_pathway Gold Au (Solid Gold) GoldComplex Au(S₂O₃)₂³⁻ (Soluble Gold Complex) Gold->GoldComplex Oxidation & Complexation Thiosulfate S₂O₃²⁻ (Thiosulfate) CopperAmmonia Cu(NH₃)₄²⁺ (Catalyst)

References

The Efficacy of Barium Thiosulfate in Precipitation Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical precipitation, the selection of an appropriate agent is paramount to achieving desired product purity, yield, and process efficiency. While commonly known precipitants have well-documented efficacy, emerging or less-studied compounds such as barium thiosulfate (B1220275) warrant a thorough evaluation to understand their potential advantages and limitations. This guide provides a comparative analysis of barium thiosulfate against other established precipitating agents, with a focus on their application in the removal of specific ions from aqueous solutions. Due to a scarcity of direct comparative studies involving this compound in publicly available literature, this guide combines established experimental data for conventional agents with a theoretical assessment of this compound based on its chemical properties.

Comparative Efficacy of Precipitating Agents

The primary application explored in this guide is the co-precipitation of radium from industrial wastewater, a critical process in environmental remediation. Barium salts are particularly effective for this purpose due to the chemical similarities between barium and radium. The low solubility of barium sulfate (B86663), in particular, makes it an excellent "carrier" precipitate for radium.

Precipitating AgentTarget IonActive Precipitating SpeciesReported Efficacy (Radium Removal)AdvantagesDisadvantages
This compound (BaS₂O₃) Radium (Ra²⁺)Ba²⁺, S₂O₃²⁻Theoretically highPotential dual function of precipitation and reduction by the thiosulfate ion.Sparingly soluble, requiring in-situ formation. Limited experimental data on efficacy and selectivity. Potential for complex side reactions involving thiosulfate.
Barium Chloride (BaCl₂) + Sulfate Source Radium (Ra²⁺)Ba²⁺ (forms BaSO₄)>90%[1]High efficiency, well-documented, and reliable method.[1]Requires a separate source of sulfate ions. Sludge disposal can be a concern.[1]
Barium Hydroxide (Ba(OH)₂) ** Radium (Ra²⁺), Sulfate (SO₄²⁻)Ba²⁺HighCan be used over a broad pH range and also removes other metal hydroxides.Can generate significant amounts of gypsum sludge if sulfate concentrations are high.
Barium Carbonate (BaCO₃) Radium (Ra²⁺), Sulfate (SO₄²⁻)Ba²⁺HighCan be regenerated and recycled.Requires pH adjustment for effective use.
Lime Softening (Ca(OH)₂) **Radium (Ra²⁺)Ca²⁺ (forms CaCO₃)Up to 95%[2]Cost-effective, also reduces water hardness.[3]May be less effective at low radium concentrations and can be influenced by water hardness.[3]
Ion Exchange Resins Radium (Ra²⁺)Functionalized polymer>90%[2]High removal efficiency, can be regenerated.[4]Requires regeneration with brine, which can create a secondary waste stream.[3][4]
Hydrous Manganese Oxide (HMO) Radium (Ra²⁺)MnO₂80% to 97%[5]Effective for co-precipitation, can also remove iron and manganese.[4][5]Performance can be affected by pH, water hardness, and iron concentrations.[5]

Experimental Protocols

Protocol 1: Gravimetric Determination of Radium-226 by Co-precipitation with Barium Sulfate (Established Method)

This protocol is adapted from established methods for the analysis of radium in water samples.[6]

1. Sample Preparation:

  • Acidify a 1-liter water sample with nitric acid to a pH of approximately 2.

  • Add 2 mL of a barium chloride carrier solution (10 mg Ba²⁺/mL).

  • Heat the solution to boiling.

2. Precipitation:

  • Slowly add 10 mL of 18 M sulfuric acid while stirring continuously.

  • Continue to stir and heat for 30 minutes to encourage complete precipitation of barium sulfate, which will carry the radium.

3. Digestion and Filtration:

  • Allow the precipitate to settle and digest overnight.

  • Filter the supernatant through a fine-porosity filter paper (e.g., Whatman 42).

  • Wash the barium sulfate precipitate with dilute sulfuric acid and then with deionized water until the washings are free of chloride ions (as tested with silver nitrate).

4. Quantification:

  • Dry the filter paper and precipitate in an oven at 105°C.

  • Transfer the precipitate to a tared crucible and ignite at 800°C for 1 hour.

  • Cool in a desiccator and weigh the barium sulfate precipitate.

  • The radium activity is then determined by alpha or gamma spectrometry of the precipitate.

Protocol 2: Hypothetical Protocol for Radium Co-precipitation using this compound

This protocol is a proposed methodology for research purposes to evaluate the efficacy of this compound.

1. In-situ Generation of this compound and Co-precipitation:

  • To a 1-liter water sample containing a known concentration of Radium-226, add a stoichiometric amount of a soluble thiosulfate salt (e.g., sodium thiosulfate).

  • Slowly add a stoichiometric amount of a soluble barium salt (e.g., barium nitrate) solution dropwise while stirring vigorously to form a fine precipitate of this compound. The reaction is: Ba(NO₃)₂ (aq) + Na₂S₂O₃ (aq) → BaS₂O₃ (s) + 2 NaNO₃ (aq).

  • Continue stirring for 1 hour at a controlled temperature to allow for co-precipitation of radium with the this compound.

2. Sample Digestion and Analysis:

  • Allow the precipitate to digest for 24 hours to ensure maximum co-precipitation.

  • Filter the precipitate using a 0.45 µm membrane filter.

  • Analyze the filtrate for residual Radium-226 concentration using liquid scintillation counting or another appropriate radiometric method.

  • The precipitate can be dissolved in a suitable complexing agent for further analysis if needed.

3. Efficacy Calculation:

  • Calculate the precipitation efficiency as follows: Efficiency (%) = [(Initial Ra-226 concentration - Final Ra-226 concentration) / Initial Ra-226 concentration] x 100

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for a comparative study of different precipitating agents for radium removal.

G cluster_0 Sample Preparation cluster_1 Precipitation Stage cluster_2 Post-Precipitation cluster_3 Analysis cluster_4 Evaluation A Radium-Contaminated Water Sample B Addition of Precipitating Agent A->B C This compound (Theoretical) B->C Agent 1 D Barium Chloride + Sulfate B->D Agent 2 E Lime Softening (Ca(OH)2) B->E Agent 3 F Stirring & Digestion C->F D->F E->F G Filtration F->G H Analysis of Filtrate (Residual Radium) G->H I Analysis of Precipitate (Radium Content) G->I J Compare Efficacy: - Precipitation Efficiency - Selectivity - Cost-Effectiveness H->J I->J

References

Spectroscopic comparison of Barium thiosulfate and sodium thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the infrared, Raman, and ultraviolet-visible spectroscopic properties of Barium Thiosulfate (B1220275) and Sodium Thiosulfate, offering valuable insights for researchers, scientists, and professionals in drug development.

This guide provides a detailed comparison of the spectroscopic characteristics of barium thiosulfate (BaS₂O₃) and sodium thiosulfate (Na₂S₂O₃). Understanding the distinct spectral fingerprints of these two inorganic compounds is crucial for their identification, characterization, and quality control in various scientific and industrial applications. This document presents a summary of their performance in key spectroscopic techniques, supported by experimental data and detailed methodologies.

At a Glance: Key Spectroscopic Differences

While both compounds share the thiosulfate anion (S₂O₃²⁻), the difference in their cationic counterpart—barium (Ba²⁺) versus sodium (Na⁺)—leads to notable variations in their spectroscopic profiles. These differences are primarily attributed to the distinct mass, charge, and ionic radius of the cations, which influence the crystal lattice structure and the vibrational modes of the thiosulfate anion.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectra of this compound and sodium thiosulfate are characterized by absorption bands corresponding to the stretching and bending vibrations of the S-S and S-O bonds within the thiosulfate anion. The presence of water of hydration in the common forms of these salts (this compound monohydrate and sodium thiosulfate pentahydrate) also gives rise to characteristic O-H stretching and H-O-H bending vibrations.

Table 1: Comparison of Major Infrared Absorption Bands (cm⁻¹)

Vibrational ModeThis compound MonohydrateSodium Thiosulfate Pentahydrate
ν(O-H) of Water~3400 (broad)~3448 (broad)[1]
δ(H-O-H) of Water~1630~1657[1]
νₐₛ(S-O)~1160~1120[1]
νₛ(S-O)~1010~1003[1]
ν(S-S)~670~671[1]
δ(O-S-O)~540Not clearly reported

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

The data indicates that the asymmetric S-O stretching vibration (νₐₛ(S-O)) in this compound appears at a higher wavenumber compared to sodium thiosulfate. This shift can be attributed to the influence of the heavier barium cation on the crystal lattice and the vibrational energy of the thiosulfate anion.

Raman Spectroscopy Comparison

Raman spectroscopy provides complementary information to IR spectroscopy, offering insights into the vibrational modes of molecules. The Raman spectra of thiosulfates are particularly sensitive to the S-S stretching vibration, which is often weak in IR spectra.

Table 2: Comparison of Major Raman Shifts (cm⁻¹)

Vibrational ModeThis compoundSodium Thiosulfate
νₐₛ(S-O)~1163-1169~1121
νₛ(S-O)Not clearly reported~982-1027
ν(S-S)~450~450[2]
δ(O-S-O)Not clearly reportedNot clearly reported

Note: Raman shifts can be influenced by the crystal structure and the presence of hydrates.

A study on the Raman spectroscopy of various simple thiosulfates highlighted that the S-O asymmetric stretch varies depending on the counter-ion. For instance, the frequency is reported as 1121 cm⁻¹ for sodium thiosulfate. The band around 450 cm⁻¹ corresponds to the stretching vibrations of the S-S bond in the thiosulfate anion.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy is employed to study electronic transitions within a molecule. For thiosulfate solutions, a strong absorption band is typically observed in the UV region.

Sodium Thiosulfate: Aqueous solutions of sodium thiosulfate exhibit a strong absorbance peak in the range of 214-218 nm. This absorption is characteristic of the thiosulfate ion in solution.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of inorganic salts like this compound and sodium thiosulfate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Methodology:

  • Sample Preparation: The KBr pellet method is commonly used for solid inorganic samples.[3]

    • Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

    • Add approximately 200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in a sample holder and position it in the IR beam.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Background Record Background Press->Background Sample Record Sample Spectrum Background->Sample Process Process Data Sample->Process FinalSpectrum FinalSpectrum Process->FinalSpectrum Final IR Spectrum

FTIR Experimental Workflow
Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the solid sample.

Methodology:

  • Sample Preparation: Solid samples can be analyzed directly with minimal preparation.

    • Place a small amount of the powdered sample in a glass vial or on a microscope slide.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser beam onto the sample. A common laser wavelength used is 785 nm.

    • Acquire the Raman spectrum by collecting the scattered light. The use of techniques like Orbital-Raster-Scan (ORS) can help to avoid sample overheating and obtain a representative spectrum.

    • The spectrum is typically recorded as intensity versus Raman shift (cm⁻¹).

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition PlaceSample Place Powdered Sample FocusLaser Focus Laser on Sample PlaceSample->FocusLaser AcquireSpectrum Acquire Raman Spectrum FocusLaser->AcquireSpectrum FinalSpectrum FinalSpectrum AcquireSpectrum->FinalSpectrum Final Raman Spectrum

Raman Spectroscopy Experimental Workflow
UV-Vis Spectroscopy (for Sodium Thiosulfate)

Objective: To obtain the ultraviolet-visible absorption spectrum of the sample in solution.

Methodology:

  • Sample Preparation:

    • Prepare a dilute aqueous solution of sodium thiosulfate of a known concentration.

    • Use deionized water as the solvent.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the cuvette with deionized water to record a baseline (blank) spectrum.

    • Rinse and fill the cuvette with the sodium thiosulfate solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition PrepareSolution Prepare Aqueous Solution RecordBlank Record Blank Spectrum PrepareSolution->RecordBlank RecordSample Record Sample Spectrum RecordBlank->RecordSample FinalSpectrum FinalSpectrum RecordSample->FinalSpectrum Final UV-Vis Spectrum

UV-Vis Spectroscopy Experimental Workflow

Conclusion

The spectroscopic comparison of this compound and sodium thiosulfate reveals distinct differences, particularly in their infrared and Raman spectra, arising from the influence of the barium and sodium cations. While sodium thiosulfate is readily characterized by UV-Vis spectroscopy in aqueous solutions, the insolubility of this compound presents a challenge for this technique. The data and protocols presented in this guide serve as a valuable resource for the accurate identification and differentiation of these two important thiosulfate salts in a research and development setting.

References

A Comparative Guide to the Thermal Stability of Thiosulfate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of thiosulfate (B1220275) salts is a critical parameter in pharmaceutical development, chemical manufacturing, and analytical chemistry. Understanding the decomposition temperatures and pathways of these compounds is essential for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the thermal stability of four common thiosulfate salts: sodium thiosulfate, potassium thiosulfate, ammonium (B1175870) thiosulfate, and calcium thiosulfate, supported by experimental data and detailed protocols.

Data Summary

The thermal stability of thiosulfate salts varies significantly depending on the cation and the presence of hydration water. The following table summarizes the key decomposition temperatures for each salt.

Thiosulfate SaltFormulaInitial Decomposition Event & TemperatureAnhydrous Decomposition TemperatureDecomposition Products
Sodium Thiosulfate Na₂S₂O₃·5H₂ODehydration (loss of 5 H₂O) begins around 48.3°C and is complete by ~100°C.~300°CSodium sulfate, Sodium polysulfide
Potassium Thiosulfate K₂S₂O₃·H₂ODehydration (loss of crystal water) at ~200°C.>200°CPotassium sulfide, Potassium sulfate
Ammonium Thiosulfate (NH₄)₂S₂O₃Decomposition noticeable above 50°C.>100°CAmmonium sulfite, Sulfur, Ammonia, Sulfur oxides
Calcium Thiosulfate CaS₂O₃·6H₂ODecomposes at 43-49°C (hexahydrate).~97-100°C (in solution)Calcium sulfite, Elemental sulfur

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature and profile of various thiosulfate salts.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., PerkinElmer Pyris 1 TGA, TA Instruments Q500)

  • Precision Balance

  • Sample Pans (typically platinum or alumina)

  • Purge Gas (e.g., high-purity nitrogen, air)

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard material with a known Curie point (e.g., Nickel) is often used for temperature calibration.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the thiosulfate salt sample directly into a clean, tared TGA sample pan.

    • Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

  • Experimental Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Seal the furnace and begin purging with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.[1]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically ambient (~25-30°C).

    • Heat the sample at a constant linear rate, for example, 10°C/min.[1]

    • Continue heating to a final temperature sufficient to ensure complete decomposition (e.g., 400-600°C, depending on the salt).

  • Data Acquisition:

    • Continuously record the sample mass as a function of temperature.

    • The resulting plot of mass versus temperature is the TGA curve.

  • Data Analysis:

    • Analyze the TGA curve to identify the onset temperature of mass loss, which indicates the beginning of decomposition or dehydration.

    • Determine the percentage of mass lost at each step. For hydrated salts, the initial mass loss corresponds to the loss of water molecules.

    • The temperature at which the most significant and rapid mass loss occurs is typically reported as the decomposition temperature. The first derivative of the TGA curve (DTG curve) can be used to pinpoint the temperature of the maximum rate of mass loss.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Thermogravimetric Analysis (TGA) protocol for assessing the thermal stability of thiosulfate salts.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate 1. Instrument Calibration (Mass & Temperature) Sample 2. Sample Preparation (Weigh 5-10 mg of salt) Calibrate->Sample Load 3. Load Sample & Purge (Nitrogen Atmosphere) Sample->Load Heat 4. Temperature Program (e.g., Ramp 10°C/min) Load->Heat Acquire 5. Data Acquisition (Mass vs. Temperature) Heat->Acquire Analyze 6. Data Analysis (Identify Decomposition T) Acquire->Analyze Report 7. Generate Report Analyze->Report

References

A Comparative Analysis of the Toxicity of Soluble Barium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of various soluble barium salts, supported by experimental data. The information is intended to assist researchers in understanding the relative risks associated with these compounds in a laboratory or developmental setting. The toxicity of barium compounds is largely dependent on their solubility, with soluble salts posing a greater risk due to the bioavailability of the toxic Ba²⁺ ion.

Executive Summary

Soluble barium salts are highly toxic compounds, with their primary mechanism of action being the blockade of potassium channels, leading to a range of physiological effects. This guide presents a comparative analysis of the acute toxicity of several common soluble barium salts, including barium chloride, barium nitrate (B79036), barium acetate, barium hydroxide, and barium sulfide. The data, primarily presented as median lethal dose (LD50) values, has been compiled from various toxicological studies. Barium chloride and barium nitrate generally exhibit the highest acute oral toxicity in rodent models. The provided experimental protocols are based on internationally recognized guidelines for acute toxicity testing.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50) of various soluble barium salts across different species and routes of administration. It is important to note that these values are derived from animal studies and should be interpreted with caution when assessing potential human risk.

Barium SaltChemical FormulaSpeciesRoute of AdministrationLD50 (mg/kg)Reference
Barium ChlorideBaCl₂RatOral118 - 419[1][2]
MouseOral46[3]
RabbitOral112[3]
DogOral59[3]
Barium NitrateBa(NO₃)₂RatOral187 - 355[3][4]
RabbitOral79[3]
DogOral421[3]
Barium AcetateBa(C₂H₃O₂)₂RatOral921[5]
Barium HydroxideBa(OH)₂RatOral550[6]
Barium SulfideBaSRatOral271[7]

Note: LD50 values can vary based on factors such as the strain, age, and sex of the animals, as well as the specific experimental conditions.

Mechanism of Toxicity: Potassium Channel Blockade

The primary mechanism underlying the toxicity of soluble barium salts is the blockade of potassium (K⁺) channels by the Ba²⁺ ion.[8][9][10] Barium ions, being divalent cations with an ionic radius similar to potassium, can enter and occlude the pore of various potassium channels, thereby inhibiting the normal flow of potassium ions across cell membranes. This disruption of potassium homeostasis leads to a range of downstream effects, including membrane depolarization, which can cause hyperexcitability of muscle and nerve cells. The resulting symptoms can include severe gastrointestinal distress, cardiac arrhythmias, muscle weakness, and paralysis.[9]

Barium_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Soluble Barium Salt Soluble Barium Salt Ba_ion Barium Ion (Ba²⁺) Soluble Barium Salt->Ba_ion Dissociation K_channel Potassium (K⁺) Channel Depolarization Membrane Depolarization K_channel->Depolarization Leads to K_ion_in Intracellular Potassium (K⁺) K_ion_in->K_channel Inhibited Efflux Ca_channel Voltage-Gated Ca²⁺ Channels Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Muscle_Contraction Muscle Contraction Ca_influx->Muscle_Contraction Toxicity Cellular Toxicity (e.g., Cardiac Arrhythmias, Muscle Spasms) Neurotransmitter->Toxicity Muscle_Contraction->Toxicity Ba_ion->K_channel Blocks

Mechanism of Barium Toxicity

Experimental Protocols

The determination of acute oral toxicity (LD50) for chemical substances is typically conducted following standardized guidelines to ensure reproducibility and animal welfare. The OECD (Organisation for Economic Co-operation and Development) provides several guidelines for this purpose. A commonly used method is the Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425.

General Protocol for Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)
  • Test Animals: Healthy, young adult rodents (commonly rats or mice), nulliparous and non-pregnant females are often preferred. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance (barium salt) is typically dissolved or suspended in a suitable vehicle, most commonly water or a saline solution. The concentration is adjusted to deliver the desired dose in a volume that does not exceed 1 mL/100 g of body weight for rodents.

  • Administration of Doses: The test substance is administered as a single oral dose by gavage. Animals are fasted overnight (food, but not water, is withheld) before dosing.

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at a starting dose level, which is the best estimate of the LD50.

    • The animal is observed for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher dose level (the dose is multiplied by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level (the dose is divided by a factor of 3.2).

    • This sequential dosing continues until specific stopping criteria are met, which typically involves a series of reversals in the outcome (survival/death).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern), and body weight changes for at least 14 days after dosing.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes at the different dose levels.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 days) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 5 days) Fasting Overnight Fasting Animal_Acclimation->Fasting Dose_Preparation Dose Preparation (Barium Salt in Vehicle) Gavage Oral Gavage (Single Dose) Dose_Preparation->Gavage Body_Weight Record Body Weight Fasting->Body_Weight Body_Weight->Gavage Clinical_Signs Monitor Clinical Signs & Mortality Gavage->Clinical_Signs Body_Weight_Monitoring Monitor Body Weight Gavage->Body_Weight_Monitoring LD50_Calculation LD50 Calculation (Maximum Likelihood Method) Clinical_Signs->LD50_Calculation Necropsy Gross Necropsy (at end of study) Body_Weight_Monitoring->Necropsy

Acute Oral Toxicity Testing Workflow

Conclusion

The data presented in this guide clearly indicates that all soluble barium salts are acutely toxic. The degree of toxicity, as indicated by LD50 values, varies between different salts and animal models. Barium chloride and barium nitrate appear to be among the most toxic of the salts compared. The underlying mechanism of toxicity, the blockade of potassium channels, is a critical factor to consider in any research or development involving these compounds. Adherence to strict safety protocols and standardized experimental procedures, such as those outlined by the OECD, is imperative when handling and evaluating the toxicity of soluble barium salts. This guide serves as a valuable resource for professionals in the field to make informed decisions and ensure laboratory safety.

References

Safety Operating Guide

Proper Disposal of Barium Thiosulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances such as barium thiosulfate (B1220275) is not only a regulatory requirement but also a critical aspect of protecting personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of barium thiosulfate, ensuring compliance and safety.

Immediate Safety and Logistical Information

This compound is classified as a hazardous substance, being harmful if swallowed or inhaled.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[2]

  • Hand Protection: Impervious gloves, such as nitrile rubber, must be worn.[2]

  • Body Protection: A laboratory coat is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[2]

Transportation and Waste Classification: this compound is classified for transport as follows:

  • UN Number: UN1564[1][4]

  • Proper Shipping Name: Barium compound, n.o.s. (this compound)[1][4]

  • Hazard Class: 6.1 (Toxic)[1][4]

  • Packing Group: III[1][4]

All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[1]

Quantitative Data

The following table summarizes the key quantitative data relevant to the safe handling of this compound.

ParameterValueAgency/Source
Permissible Exposure Limit (PEL) - 8-hr Time Weighted Avg (TWA) for soluble barium compounds0.5 mg/m³ (as Ba)OSHA[2]
UN Number1564Fisher Scientific SDS[1][4]
Hazard Class6.1Fisher Scientific SDS[1][4]
Packing GroupIIIFisher Scientific SDS[1][4]

Experimental Protocol for the Disposal of this compound Waste

The primary principle for the safe disposal of soluble barium compounds is their conversion to the highly insoluble and therefore less toxic barium sulfate (B86663).[2] This protocol details the steps for this conversion and the subsequent disposal of all components.

Materials:

  • This compound waste solution or solid

  • 10% Sodium sulfate (Na₂SO₄) solution

  • Dilute sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH indicator paper or a pH meter

  • Appropriate waste containers, properly labeled

Procedure:

  • Dissolution (for solid waste):

    • Working in a chemical fume hood, carefully dissolve the solid this compound waste in a minimal amount of water.

  • Precipitation of Barium Sulfate:

    • For each gram of the original barium compound in the waste, slowly add approximately 15 mL of a 10% sodium sulfate solution while stirring continuously.[2] This will precipitate the barium as insoluble, white barium sulfate (BaSO₄).

    • Allow the mixture to stand for at least one hour to ensure complete precipitation.

  • Separation of Barium Sulfate:

    • Separate the solid barium sulfate from the liquid supernatant. This can be achieved by either decantation or filtration.

  • Handling of Solid Barium Sulfate Waste:

    • The collected barium sulfate precipitate should be placed in a clearly labeled, sealed container for hazardous waste.

    • Even though barium sulfate is insoluble, it should still be disposed of as a non-hazardous chemical waste in accordance with local and institutional regulations.[5] Do not incinerate barium compounds.[5]

  • Treatment and Disposal of the Supernatant (Filtrate):

    • The remaining liquid will contain thiosulfate ions and the excess sodium sulfate. While small quantities of sodium thiosulfate from certain reactions may be permissible for drain disposal with copious amounts of water, it is best practice to treat it, especially since the original waste was hazardous.[6]

    • Check the pH of the supernatant and adjust it to a neutral range (typically between 6 and 8) using dilute sulfuric acid or sodium hydroxide.[2]

    • Consult with your institution's environmental health and safety office before disposing of the neutralized liquid down the drain. If deemed unacceptable for drain disposal, it should be collected in a separate, labeled waste container for chemical waste.

  • Final Disposal:

    • Arrange for the collection of all waste containers (solid barium sulfate and treated supernatant) by a licensed professional waste disposal service.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BariumThiosulfateDisposal start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First dissolve Dissolve in Water (if solid) ppe->dissolve precipitate Add 10% Sodium Sulfate Solution to Precipitate Barium Sulfate dissolve->precipitate separate Separate Solid and Liquid (Decant or Filter) precipitate->separate solid_waste Solid Waste: Barium Sulfate separate->solid_waste Solid liquid_waste Liquid Waste: Supernatant (contains thiosulfate) separate->liquid_waste Liquid dispose_solid Dispose as Non-Hazardous Chemical Waste (Do Not Incinerate) solid_waste->dispose_solid neutralize Neutralize pH (6-8) liquid_waste->neutralize dispose_liquid Consult EHS for Drain Disposal or Dispose as Chemical Waste neutralize->dispose_liquid end End: Waste Collected by Approved Disposal Service dispose_solid->end dispose_liquid->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Barium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Barium thiosulfate (B1220275), ensuring operational integrity and personnel safety.

Personal Protective Equipment (PPE)

When handling Barium thiosulfate, a comprehensive approach to personal protection is critical to minimize exposure and mitigate risks. The following personal protective equipment is required:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be used in situations where there is a splash hazard.[3]

  • Skin Protection: To prevent skin contact, wear impervious gloves and appropriate protective clothing.[1][2] Long-sleeved clothing is recommended.[4]

  • Respiratory Protection: In case of insufficient ventilation or when exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] A dust mask is effective for minimizing the inhalation of dust particles.[4]

It is imperative to conduct a thorough hazard assessment of the specific work area and procedures to ensure the selection of appropriate PPE.[3]

Quantitative Exposure Limits

Adherence to established occupational exposure limits is crucial for personnel safety. The following table summarizes the exposure limits for Barium compounds.

OrganizationType of LimitValue
ACGIHTLV-TWA0.5 mg/m³
OSHAPEL-TWA0.5 mg/m³
NIOSHIDLH50 mg/m³
MexicoOEL (TWA)0.5 mg/m³

Table 1: Occupational Exposure Limits for Barium Compounds.[1]

Operational Plan: Handling and Storage

A systematic approach to the handling and storage of this compound is essential to maintain a safe laboratory environment.

Handling:

  • Always wear the prescribed personal protective equipment.[1][5]

  • Ensure adequate ventilation in the work area to minimize dust formation and inhalation.[1][5]

  • Avoid contact with eyes, skin, and clothing.[1][5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Wash hands thoroughly after handling the substance.[1][5]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][5][7]

  • Keep containers tightly closed to prevent contamination and exposure.[1][5][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spills and Leaks:

  • Ensure adequate ventilation and wear appropriate PPE.[1][5]

  • Avoid generating dust.[1][5]

  • Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][5]

  • Prevent the substance from entering drains or the environment.[5][6]

First Aid:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][5][6] Seek medical attention if symptoms persist.[5]

  • Skin Contact: Wash the affected area with plenty of soap and water.[5][6]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[5] Get medical attention.[5]

  • Ingestion: If swallowed, rinse the mouth and seek medical help.[6] Call a poison center or doctor if you feel unwell.[1]

Fire:

  • This compound is not flammable.[7]

  • In case of a fire in the surrounding area, use an appropriate extinguishing medium.[5]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[1][5]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[5] All disposal activities must be in accordance with local, state, and federal regulations.[1][5][6] Dispose of the contents and container to an approved waste disposal plant.[1][5][6] Do not release into the environment.[1][5]

BariumThiosulfate_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Handling this compound (Weighing, Transferring, etc.) ppe->handling use Use in Experiment handling->use spill Spill Occurs handling->spill If spill decon Decontamination (Clean work surfaces and equipment) use->decon spill_response Spill Response Protocol (Ventilate, Contain, Clean-up) spill->spill_response Activate spill_response->handling Resume after clean-up waste Waste Disposal (Collect in labeled, sealed container) decon->waste remove_ppe Remove PPE decon->remove_ppe dispose Dispose via Approved Hazardous Waste Vendor waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium thiosulfate
Reactant of Route 2
Barium thiosulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.